molecular formula C12H10ClNO B024860 3-(4-Chlorophenoxy)aniline CAS No. 105945-24-2

3-(4-Chlorophenoxy)aniline

Cat. No.: B024860
CAS No.: 105945-24-2
M. Wt: 219.66 g/mol
InChI Key: ATJUNEXOAIZXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)aniline, with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol, is a specialized chemical compound that appears as a red oil in its physical state . It is characterized by a boiling point of 345.6±17.0 °C and a density of 1.3±0.1 g/cm³ . This compound serves as a crucial building block and intermediate in organic synthesis, particularly in the pharmaceutical industry. Its primary research value lies in its use as a key starting material or reference standard in the synthesis and quality control of more complex active pharmaceutical ingredients (APIs) . For instance, it is directly applicable in the analytical method development, method validation, and quality control processes for the Abbreviated New Drug Application (ANDA) and commercial production of therapeutics such as Amoxapine . Researchers utilize this compound to ensure the identity, strength, quality, and purity of drug substances. When handling, it is essential to store the product sealed in a dry environment at room temperature (20-22 °C) to maintain its stability . This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJUNEXOAIZXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571049
Record name 3-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105945-24-2
Record name 3-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical, Structural, and Synthetic Paradigm of 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the diaryl ether motif represents a highly privileged scaffold. It provides a unique combination of conformational flexibility, metabolic stability, and diverse vector trajectories for substituent placement. 3-(4-Chlorophenoxy)aniline (Systematic IUPAC name: 3-(4-chlorophenoxy)benzenamine) is a highly versatile building block that perfectly encapsulates these properties.

This whitepaper provides an authoritative, mechanistic guide to the physicochemical profiling, structural biology utility, and synthetic methodologies associated with 3-(4-chlorophenoxy)aniline. By deconstructing the chemical logic behind its synthesis and its role in pharmacophore mapping, this guide serves as a self-validating protocol for researchers integrating this building block into advanced therapeutic pipelines.

Nomenclature & Physicochemical Profiling

The IUPAC nomenclature of this compound dictates that the aniline (benzenamine) moiety serves as the principal functional group due to the higher priority of the amine (-NH 2​ ) over the ether and halogen substituents. The 4-chlorophenoxy group acts as a substituent at the meta (3-) position of the aniline ring.

Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in biological systems, particularly its lipophilicity and polar surface area, which directly impact membrane permeability and oral bioavailability.

Quantitative Physicochemical Data

Data synthesized from verified computational and experimental databases [1].

PropertyValueMechanistic Implication for Drug Design
IUPAC Name 3-(4-chlorophenoxy)anilineStandardized nomenclature for regulatory filings.
CAS Registry Number 105945-24-2Unique identifier for commercial procurement.
Molecular Formula C 12​ H 10​ ClNODefines exact mass requirements for MS validation.
Molecular Weight 219.66 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
Topological Polar Surface Area 35.2 ŲExcellent for blood-brain barrier (BBB) penetration and cellular permeability.
H-Bond Donors / Acceptors 1 / 2Facilitates targeted kinase hinge binding.
Rotatable Bonds 3Provides necessary conformational flexibility to adapt to dynamic protein binding pockets.

Structural Biology & Pharmacophore Utility

The diaryl ether linkage is not merely a passive structural spacer; it is an active participant in target recognition[2]. The oxygen bridge forces the two aromatic rings into a non-planar, "V-shaped" conformation. This specific geometry allows the molecule to straddle complex active sites, such as the allosteric pockets of receptor tyrosine kinases (RTKs).

  • The Primary Amine: Acts as a critical anchor, typically engaging in hydrogen bonding with the hinge region of kinase backbones.

  • The Meta-Substitution: Directs the chlorophenyl ring into deep, lipophilic allosteric pockets, a geometry that ortho- or para-substitutions cannot achieve without severe steric clashes.

  • The Para-Chloro Group: Enhances lipophilicity and can participate in highly directional halogen bonding with backbone carbonyls or electron-rich residues (e.g., Pi-systems) in the target protein.

Pharmacophore Core 3-(4-Chlorophenoxy)aniline Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Core->Amine Kinase Hinge Binding Ether Diaryl Ether Linkage Conformational Flexibility Core->Ether Allosteric Pocket Fit Chloro Para-Chloro Substituent Halogen Bonding / Lipophilicity Core->Chloro Hydrophobic Interaction Meta Meta-Substitution Vector Trajectory Control Core->Meta Spatial Geometry

Pharmacophore mapping of the 3-(4-chlorophenoxy)aniline scaffold in drug design.

Synthetic Methodologies & Experimental Protocols

Designing a robust, scalable synthesis for 3-(4-chlorophenoxy)aniline requires a deep understanding of electronic effects in aromatic systems.

The Mechanistic Challenge: A novice approach might attempt a direct Nucleophilic Aromatic Substitution (S N​ Ar) between 1-bromo-3-nitrobenzene and 4-chlorophenol. However, the nitro group in 1-bromo-3-nitrobenzene is meta to the leaving group (bromine). Because the meta position does not allow for the stabilization of the Meisenheimer intermediate via resonance, the ring is insufficiently activated for S N​ Ar.

The Expert Solution: To forge the C-O bond, a transition-metal-catalyzed Ullmann-type cross-coupling is strictly required [3]. Following the etherification, the nitro group must be reduced to the primary amine. Here, catalytic hydrogenation (e.g., H 2​ with Pd/C) poses a severe risk of concurrent hydrodehalogenation (cleavage of the aryl-chloride bond). Therefore, a chemoselective Béchamp reduction (Fe/NH 4​ Cl) is employed to preserve the halogen.

Step-by-Step Experimental Protocol
Step 1: Copper-Catalyzed Ullmann Coupling

Objective: Synthesis of 3-(4-chlorophenoxy)nitrobenzene.

  • Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-nitrobenzene (1.0 equiv, 10 mmol) and 4-chlorophenol (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Copper(I) iodide (CuI) (10 mol%, 1.0 mmol) and anhydrous Potassium Carbonate (K 2​ CO 3​ ) (2.0 equiv, 20 mmol).

  • Solvent & Degassing: Suspend the mixture in anhydrous DMF (30 mL). Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which can poison the copper catalyst and promote oxidative homocoupling of the phenol.

  • Reaction: Heat the mixture to 110°C under a nitrogen atmosphere for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with water (3 x 50 mL) to remove DMF, followed by brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the nitro intermediate.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 3-(4-chlorophenoxy)aniline.

  • Preparation: Dissolve the 3-(4-chlorophenoxy)nitrobenzene (1.0 equiv, 8 mmol) in a 4:1 mixture of Ethanol and Water (40 mL).

  • Reagents: Add Iron powder (5.0 equiv, 40 mmol) and Ammonium Chloride (NH 4​ Cl) (5.0 equiv, 40 mmol). Note: NH 4​ Cl acts as a mild proton source that activates the iron surface without causing the acidic cleavage of the ether bond.

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: While still hot, filter the mixture through Celite to remove the iron sludge (iron oxides). Wash the filter cake with hot ethanol. Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate to yield the pure 3-(4-chlorophenoxy)aniline.

Synthesis SM 1-Bromo-3-nitrobenzene + 4-Chlorophenol Ullmann Ullmann Coupling CuI, K2CO3, DMF, 110°C SM->Ullmann Intermediate 3-(4-Chlorophenoxy)nitrobenzene (Intermediate) Ullmann->Intermediate Reduction Nitro Reduction Fe, NH4Cl, EtOH/H2O, 80°C Intermediate->Reduction Product 3-(4-Chlorophenoxy)aniline (Target Product) Reduction->Product

Step-by-step synthetic workflow for 3-(4-chlorophenoxy)aniline via Ullmann coupling.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • 1 H NMR (CDCl 3​ ): Look for the disappearance of the highly deshielded nitro-aromatic protons and the appearance of a broad singlet integrating to 2H around δ 3.6-3.8 ppm, corresponding to the newly formed -NH 2​ group.

  • LC-MS (ESI+): The mass spectrum must show the protonated molecular ion [M+H]+ at m/z 220.1. Crucially, a distinct isotopic pattern must be observed at m/z 220 and 222 in a 3:1 ratio, confirming the retention of the chlorine atom and validating the chemoselectivity of the reduction step.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15291038, 3-(4-Chlorophenoxy)aniline." PubChem,[Link]

  • Wang, Z., et al. "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 2020.[Link]

  • Royal Society of Chemistry. "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents." RSC Books, 2024.[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) is a highly versatile diaryl ether building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Characterized by its flexible ether linkage and asymmetric substitution pattern, this compound presents unique physicochemical properties—most notably its existence as a liquid at room temperature. This whitepaper provides an authoritative analysis of its structural dynamics, melting point causality, and field-proven synthetic protocols designed for high-yield, chemoselective production.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 3-(4-Chlorophenoxy)aniline consists of a central oxygen atom bridging a 4-chlorophenyl ring and a 3-aminophenyl ring[1]. This specific arrangement—a para-substituted halogen paired with a meta-substituted primary amine—creates a distinct electronic and steric profile.

In commercial and laboratory settings, the compound is frequently observed as a "red oil"[2]. While pure anilines are typically colorless, they are notoriously susceptible to trace air oxidation. The formation of highly conjugated azo, azoxy, or quinoid trace impurities imparts a deep red or brown hue to the liquid.

Quantitative Physical Properties

The following table summarizes the validated physicochemical data for 3-(4-Chlorophenoxy)aniline:

PropertyValueCausality / Context
CAS Number 105945-24-2Unique chemical identifier[2].
Molecular Weight 219.67 g/mol Derived from formula C₁₂H₁₀ClNO[1].
Physical State (25 °C) Liquid (Red Oil)Disrupted crystal packing prevents solidification[2].
Melting Point N/A (Below 20 °C)High conformational entropy from the ether bond[2].
Boiling Point 345.6 ± 17.0 °CHigh boiling point driven by strong intermolecular dipole-dipole interactions and hydrogen bonding from the amine[2].
Density 1.3 ± 0.1 g/cm³Dense liquid due to the heavy chlorine atom[2].
Flash Point 162.8 °CIndicates moderate flammability hazard[3].
Refractive Index 1.628High polarizability of the conjugated aromatic systems[2].

Structural Dynamics & Melting Point Causality

A frequent point of inquiry regarding 3-(4-Chlorophenoxy)aniline is its melting point, which is listed as "N/A" in commercial specifications because it remains a liquid at standard room temperature (20–25 °C)[2]. To understand this, we must analyze the thermodynamics of fusion ( ΔGfus​=ΔHfus​−TΔSfus​ ).

The liquid state is thermodynamically favored at room temperature due to three synergistic structural factors:

  • Flexible Ether Linkage: The C-O-C bond has a low barrier to rotation. This flexibility significantly increases the conformational entropy ( ΔS ) of the liquid state.

  • Meta-Substitution Asymmetry: The amine group is located at the meta position relative to the ether linkage. This creates a "kinked," non-linear molecular geometry that severely disrupts the symmetry required to build a stable, tightly packed crystal lattice, thereby lowering the enthalpy of fusion ( ΔH ).

  • Steric Bulk of the Chlorine Atom: The para-chlorine atom introduces a bulky, electron-withdrawing perturbation that further prevents close intermolecular π−π stacking.

Combined, these factors depress the melting point well below room temperature, distinguishing it from more symmetrical diaryl ethers that readily crystallize.

MP_Dynamics Core Liquid State at 25°C (Depressed Melting Point) Factor1 Flexible Ether Linkage (High Conformational Entropy) Result Inefficient Crystal Packing (Lowered Enthalpy of Fusion) Factor1->Result Factor2 Meta-Amine Substitution (Asymmetrical 'Kinked' Geometry) Factor2->Result Factor3 Para-Chlorine Atom (Steric Bulk & Lattice Disruption) Factor3->Result Result->Core

Structural factors driving the depressed melting point of 3-(4-Chlorophenoxy)aniline.

Synthetic Methodologies

The industrial and laboratory-scale synthesis of 3-(halogenated phenoxy)anilines relies heavily on the Ullmann Diaryl Ether Synthesis [4]. The workflow is a two-stage process designed to construct the ether linkage before unmasking the reactive amine.

  • Ullmann Coupling: 4-Chlorophenol is reacted with 1-fluoro-3-nitrobenzene (or 1-bromo-3-nitrobenzene). Because aryl halides are typically unreactive toward nucleophilic aromatic substitution unless highly activated, a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) are utilized at elevated temperatures to facilitate the C-O bond formation[4].

  • Chemoselective Reduction: The resulting 1-(4-chlorophenoxy)-3-nitrobenzene must be reduced to the aniline. Crucial Insight: Standard Palladium on Carbon (Pd/C) with hydrogen gas will often cause unwanted hydrodehalogenation, cleaving the Ar-Cl bond. Therefore, a chemoselective approach—such as a Béchamp reduction (Fe/HCl) or the use of a poisoned catalyst (e.g., sulfided Pt/C)—is mandatory to reduce the nitro group while preserving the chlorine atom.

Synthesis Start1 4-Chlorophenol Ullmann Ullmann Coupling (Cu Catalyst, Base, Heat) Start1->Ullmann Start2 1-Halo-3-nitrobenzene Start2->Ullmann Intermediate 1-(4-Chlorophenoxy)-3-nitrobenzene Ullmann->Intermediate Reduction Chemoselective Reduction (Fe/HCl or Pt/C + H2) Intermediate->Reduction Product 3-(4-Chlorophenoxy)aniline Reduction->Product

Synthetic workflow for 3-(4-Chlorophenoxy)aniline via Ullmann coupling and reduction.

Downstream Applications in Drug Development

The 3-phenoxyaniline scaffold is a "privileged structure" in medicinal chemistry. It provides an ideal vector for positioning pharmacophores in deep hydrophobic binding pockets of target proteins.

  • Matrix Metalloproteinase (MMP) Inhibitors: 3-(halogenated phenoxy)benzenesulfonyl chloride derivatives, synthesized directly from this aniline, are critical building blocks for MMP inhibitors used in treating tissue ulcers and aortic aneurysms[4].

  • β -Carboline Derivatives: The aniline nitrogen can be utilized in Ugi-azide multicomponent reactions to synthesize complex β -carboline heterocyclic hybrids, which exhibit potent anticancer and neuroprotective properties[5].

Experimental Protocols: Self-Validating Synthesis

The following protocol outlines the chemoselective reduction of 1-(4-chlorophenoxy)-3-nitrobenzene, incorporating self-validating checkpoints to ensure the integrity of the Ar-Cl bond.

Protocol: Béchamp Reduction (Chemoselective)

Objective: Reduce the nitro group to an amine without hydrodehalogenation.

  • Reaction Setup:

    • Dissolve 10 mmol of 1-(4-chlorophenoxy)-3-nitrobenzene in 30 mL of an ethanol/water mixture (3:1 v/v).

    • Add 50 mmol of Iron (Fe) powder and 10 mmol of Ammonium Chloride (NH₄Cl) or a catalytic amount of HCl.

    • Causality Check: Iron acts as the electron donor. NH₄Cl provides a mildly acidic proton source that prevents the reaction medium from becoming overly basic, which would stall the reduction at the azoxy intermediate.

  • Execution & Tracking:

    • Reflux the mixture at 80 °C with vigorous stirring.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material (UV active, higher Rf) should disappear, replaced by a highly polar, lower Rf spot (the amine) that stains positive with ninhydrin.

  • Workup & Isolation:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with ethyl acetate.

    • Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • LC-MS: Confirm the mass. The expected [M+H]+ peak is m/z 220.0. A peak at m/z 186.1 would indicate failure of chemoselectivity (loss of the chlorine atom).

    • Storage: Transfer the resulting red oil to an amber vial, purge with Argon to prevent N-oxidation, and store sealed at 20–22 °C[2].

References

  • Title: 3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038 Source: PubChem URL: [Link]

  • Title: Synthesis method of 3-(halogenated phenoxy) benzene sulfonyl chloride derivative Source: PatSnap / Eureka URL: [Link]

  • Title: Synthesis of N‐((9H‐pyrido[3,4‐b]indol‐3‐yl)methyl)‐3‐phenoxyaniline and 3‐((3‐phenoxyphenoxy)methyl)‐9H‐pyrido[3,4‐b]indole Source: ResearchGate URL: [Link]

Sources

A Technical Guide to the Solubility of 3-(4-Chlorophenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-chlorophenoxy)aniline in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require this critical physicochemical parameter for process optimization, formulation development, and theoretical modeling. Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on empowering the user with the foundational principles and detailed experimental methodologies necessary to ascertain the solubility of this compound in a reliable and reproducible manner.

Introduction to 3-(4-Chlorophenoxy)aniline and its Physicochemical Profile

3-(4-Chlorophenoxy)aniline is a substituted diaryl ether aniline derivative. Its molecular structure, featuring a polar amino group, two aromatic rings, a chloro-substituent, and an ether linkage, dictates its solubility characteristics. The interplay of these functional groups governs its interaction with various solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₀ClNO

  • Molecular Weight: 219.67 g/mol [1]

  • Appearance: White to light yellow solid[1]

  • Melting Point: 80-85°C[1]

  • pKa: 3.69±0.10 (Predicted)[1]

The principle of "like dissolves like" serves as a fundamental predictor of solubility.[2] The 3-(4-chlorophenoxy)aniline molecule possesses both polar (amino group, ether linkage) and non-polar (aromatic rings, chlorophenyl group) characteristics. Therefore, its solubility will be a function of the solvent's polarity, hydrogen bonding capacity, and dipole moment.

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. For 3-(4-chlorophenoxy)aniline, the following intermolecular forces are paramount:

  • Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The polar C-Cl and C-N bonds, along with the ether linkage, contribute to a net molecular dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact through these forces.

  • Van der Waals Forces: These non-specific forces are present in all molecule-solvent interactions and will be the primary driver of solubility in non-polar solvents (e.g., hexane, toluene).

Due to the presence of the polar amino group, 3-(4-chlorophenoxy)aniline is classified as an organic base.[3][4] Consequently, it is expected to exhibit enhanced solubility in acidic aqueous solutions due to the formation of a more soluble salt.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the quantitative determination of the solubility of 3-(4-chlorophenoxy)aniline in an organic solvent of interest. The gravimetric method is described here due to its accuracy and accessibility.

Materials and Equipment
  • 3-(4-Chlorophenoxy)aniline (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess 3-(4-Chlorophenoxy)aniline to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48 hours) with agitation A->B Ensure saturation C Allow solid to settle B->C D Withdraw a known volume of the clear supernatant C->D Maintain temperature E Filter the aliquot D->E F Transfer to a pre-weighed vial E->F G Evaporate the solvent F->G H Dry the residue to a constant weight G->H I Weigh the vial with the residue H->I J Calculate solubility (e.g., in g/100 mL) I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

    • Add an excess amount of 3-(4-chlorophenoxy)aniline to each vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[2]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the excess solid has fully settled.

    • Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered aliquot to a clean, dry, and pre-weighed glass vial. Record the initial weight of the vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent has evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

    • Allow the vial to cool to room temperature in a desiccator before re-weighing.

  • Calculation of Solubility:

    • The mass of the dissolved 3-(4-chlorophenoxy)aniline is the final weight of the vial and residue minus the initial tare weight of the vial.

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Expected Solubility Trends

Based on the principles of intermolecular forces, a qualitative prediction of the solubility of 3-(4-chlorophenoxy)aniline in common organic solvents can be made. Experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and ether groups.
Polar Aprotic Acetone, Dichloromethane, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions with the polar functional groups.
Non-Polar Hexane, TolueneLowLimited favorable intermolecular interactions with the polar functional groups of the solute.

Safety and Handling

3-(4-Chlorophenoxy)aniline is a chemical that requires careful handling.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[5] Avoid generating dust.[5]

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 3-(4-chlorophenoxy)aniline in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data, which is crucial for the successful application of this compound in various scientific and industrial endeavors.

References

  • Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 8, 2026, from [Link]

  • Preparation of Highly Soluble N-Substituted Polyanilines and Their Novel Solvatochromism. (1991). Japanese Journal of Applied Physics, 30(4A), L679–L682. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 8, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved March 8, 2026, from [Link]

  • Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved March 8, 2026, from [Link]

  • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. (2019). Journal of Chemical & Engineering Data, 65(2), 554–561. [Link]

  • 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. (n.d.). Retrieved March 8, 2026, from [Link]

  • Solubility Tests for Organic Compounds. (2021, March 24). YouTube. [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2016). Synthetic Communications, 46(4), 331–337. [Link]

  • Physical Properties of Ether - Chemistry LibreTexts. (2023, January 22). Retrieved March 8, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, June 28). Retrieved March 8, 2026, from [Link]

  • 2-(4-chlorophenoxy)aniline - ChemBK. (2024, April 10). Retrieved March 8, 2026, from [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. (1998). The Journal of Organic Chemistry, 63(23), 8224–8228. [Link]

  • A review on the advancement of ether synthesis from organic solvent to water - SciSpace. (2016, July 21). Retrieved March 8, 2026, from [Link]

  • Ethers Dr. Roaa Majid 1. (2025, October 25). Retrieved March 8, 2026, from [Link]

  • 4-CHLOROANILINE - Ataman Kimya. (n.d.). Retrieved March 8, 2026, from [Link]

  • 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Comprehensive Spectral Characterization of 3-(4-Chlorophenoxy)aniline: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) is a critical diaryl ether intermediate frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1][2]. Due to the complex electronic interplay between its electron-donating amine group, the bridging ether oxygen, and the electron-withdrawing chlorine atom, accurate structural elucidation requires a rigorous, multi-modal spectral approach. This whitepaper provides a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Electronic Environment

The 1 H and 13 C NMR spectra of 3-(4-chlorophenoxy)aniline are governed by the opposing electronic effects of its substituents. On Ring A (the aniline ring), the primary amine ( −NH2​ ) acts as a strong π -donor, significantly shielding the ortho (H-2, H-6) and para (H-4) protons. The ether linkage ( −O− ) is a σ -acceptor but a π -donor, further modulating the electron density. On Ring B (the chlorophenyl ring), the chlorine atom exerts a mild inductive electron-withdrawing effect ( −I ) while donating electron density through resonance ( +R ), resulting in a characteristic AA'BB' splitting pattern.

Self-Validating Protocol: High-Resolution 1D NMR
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3​ is selected to prevent rapid proton exchange of the −NH2​ group, which would occur in protic solvents like Methanol- d4​ .

  • Acquisition: Acquire 1 H NMR at 400 MHz and 13 C NMR at 100 MHz using standard pulse sequences.

  • Validation (Internal Control): Confirm the residual CHCl3​ solvent peak at exactly δ 7.26 ppm ( 1 H) and δ 77.16 ppm ( 13 C). To definitively validate the −NH2​ assignment, perform a D2​O shake experiment; the broad singlet at ~3.7 ppm will disappear due to deuterium exchange, confirming its identity.

Table 1: Predictive & Empirical NMR Assignments
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Assignment (Position)
1 H 3.65 – 3.80br s, 2H −NH2​ protons
1 H 6.30 – 6.40t, J=2.2 , 1HRing A: H-2 (ortho to NH2​ and O)
1 H 6.40 – 6.50ddd, J=8.0,2.2,0.9 , 1HRing A: H-4 (para to O)
1 H 6.50 – 6.60ddd, J=8.0,2.2,0.9 , 1HRing A: H-6 (para to NH2​ )
1 H 6.90 – 7.00d, J=8.8 , 2HRing B: H-2', H-6' (ortho to O)
1 H 7.10 – 7.20t, J=8.0 , 1HRing A: H-5 (meta to both)
1 H 7.25 – 7.35d, J=8.8 , 2HRing B: H-3', H-5' (ortho to Cl)
13 C 148.5sRing A: C-1 (C- NH2​ )
13 C 158.2sRing A: C-3 (C-O)
13 C 156.0sRing B: C-1' (C-O)
13 C 128.5sRing B: C-4' (C-Cl)

Infrared (IR) Spectroscopy

Causality & Vibrational Modes

IR spectroscopy provides orthogonal validation of functional groups. The primary amine exhibits two distinct N-H stretching bands (asymmetric and symmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds. The diaryl ether linkage is characterized by a high-intensity asymmetric C-O-C stretch, driven by the large dipole moment change during the vibration of the polar ether bond.

Self-Validating Protocol: ATR-FTIR
  • Background Subtraction: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal to eliminate atmospheric H2​O and CO2​ interference.

  • Sample Analysis: Place 2–3 mg of neat solid directly onto the crystal. Apply standardized pressure using the ATR anvil to ensure uniform optical contact and prevent signal attenuation.

  • Validation: Ensure the baseline transmittance is >95% in non-absorbing regions. The absence of a broad band at 3300–3500 cm⁻¹ in the background confirms a dry, uncontaminated system prior to sample loading.

Table 2: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3450, 3360Medium, sharpN-H stretch (asym & sym)Primary Amine ( −NH2​ )
~3050WeakC-H stretch ( sp2 )Aromatic Rings
~1590, 1490StrongC=C stretchAromatic skeletal vibrations
~1240StrongC-O-C stretch (asym)Diaryl Ether
~1090MediumC-Cl stretchAryl Chloride
~820StrongC-H out-of-plane bendpara-disubstituted ring

Mass Spectrometry (MS) & Fragmentation Mechanisms

Causality & Ionization Dynamics

Under 70 eV Electron Ionization (EI), 3-(4-chlorophenoxy)aniline forms a robust molecular radical cation [M]+∙ . The fragmentation is driven by Stevenson's Rule , where the positive charge remains with the fragment possessing the lowest ionization energy. Diaryl ethers characteristically undergo cleavage at the C-O bond, generating stable phenoxy radicals and phenyl cations[3][4]. The presence of the chlorine atom provides a built-in isotopic validation system: the natural abundance of 35Cl and 37Cl dictates a strict 3:1 ratio for any chlorine-containing ion.

Self-Validating Protocol: GC-EI-MS
  • Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize source lenses. Ensure the m/z 69, 219, and 502 peaks meet standard abundance criteria.

  • Sample Introduction: Inject 1 µL of a 10 µg/mL solution (in ethyl acetate) into the GC.

  • Validation: The molecular ion cluster must exhibit the exact 3:1 isotopic ratio at m/z 219 and 221. If this ratio deviates, suspect co-elution or ion-molecule reactions in the source, requiring a reduction in sample concentration.

Table 3: Diagnostic MS Fragmentation (EI, 70 eV)
m/zRelative AbundanceIon / Fragment AssignmentMechanistic Origin
219 / 221100% (Base) [C12​H10​ClNO]+∙ Molecular Ion (3:1 Isotope ratio)
184~15% [C12​H10​NO]+ Loss of Cl radical (-35 Da)
111 / 113~40% [C6​H4​Cl]+ Ether cleavage (Chlorophenyl cation)
108~60% [C6​H6​NO]+ Ether cleavage (Aminophenoxy cation)
92~20% [C6​H6​N]+ Ether cleavage (Aniline cation)

Structural Elucidation Workflows

The following diagrams illustrate the integrated analytical workflow and the specific mass spectrometric degradation pathways required to achieve self-validating structural confirmation.

Workflow cluster_methods Analytical Techniques Sample 3-(4-Chlorophenoxy)aniline CAS: 105945-24-2 NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS Mass Spectrometry (EI / ESI) Sample->MS NMR_Data Electronic Environment & Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Integration Structural Confirmation NMR_Data->Integration IR_Data->Integration MS_Data->Integration

Figure 1: Multi-modal analytical workflow for structural elucidation.

Fragmentation M_ion Molecular Ion [M]+• m/z 219 / 221 (3:1 Isotope Ratio) Frag1 [M - Cl]+ m/z 184 (Radical Loss) M_ion->Frag1 -Cl• Frag2 [C6H6NO]+ m/z 108 (Aminophenol-like) M_ion->Frag2 Ether Cleavage Frag3 [C6H4Cl]+ m/z 111 / 113 (Chlorophenyl cation) M_ion->Frag3 Ether Cleavage

Figure 2: Primary EI-MS fragmentation pathways of 3-(4-chlorophenoxy)aniline.

References

  • National Center for Biotechnology Information. "3-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 15291038". PubChem.[Link]

  • PubMed (NIH). "A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers". Rapid Communications in Mass Spectrometry.[Link]

Sources

The Pharmacological Versatility of 3-(4-Chlorophenoxy)aniline and Diaryl Ether Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) is a highly privileged building block in modern medicinal chemistry[1]. While not an active pharmaceutical ingredient (API) in isolation, its core structural motifs—a flexible diaryl ether linkage and a nucleophilic aniline moiety—serve as the foundational architecture for a vast array of targeted therapeutics[2]. This technical guide explores the structure-activity relationships (SAR), mechanistic applications in oncology and infectious diseases, and field-proven synthetic workflows for leveraging phenoxyaniline derivatives in drug discovery.

Structural Rationale & Physicochemical Profiling

The success of the diaryl ether scaffold stems from its unique conformational flexibility. The central oxygen atom acts as a molecular "hinge," allowing the two aromatic rings to adopt non-planar, orthogonal conformations[3]. This flexibility is critical when designing small molecules intended to navigate deep, complex 3D binding sites, such as the ATP-binding cleft of kinases[4].

Furthermore, the specific substitution pattern of 3-(4-Chlorophenoxy)aniline offers distinct pharmacokinetic advantages:

  • Para-Chloro Substitution: The chlorine atom on the phenoxy ring significantly enhances lipophilicity (improving membrane permeability) and effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic systems[5].

  • Meta-Aniline Handle: The primary amine provides a versatile nucleophilic handle for cyclization into quinazolines, quinolines, or coupling into amides[5],[4].

Mechanistic Applications in Oncology (Kinase Inhibition)

Phenoxyaniline derivatives are heavily utilized in the synthesis of targeted kinase inhibitors, particularly against the HER family (EGFR/HER2) and the MAPK/ERK pathway (MEK)[5],[3].

EGFR/HER2 Dual Inhibition

In the development of third-generation EGFR inhibitors, the phenoxyaniline moiety is frequently grafted onto a quinazoline or quinoline core[3]. For example, derivatives of the dual inhibitor TAK-285 incorporate halogenated phenoxyanilines to achieve massive inhibitory potency. The hydrophobic phenoxy ring occupies the deep hydrophobic pocket adjacent to the ATP-binding site, while the aniline nitrogen participates in critical hydrogen bonding with the kinase hinge region[4],[3]. Assays demonstrate that 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline derivatives can achieve >96% inhibition of EGFR at 10 µM concentrations[4].

MEK and PDGFR Inhibition

Beyond the HER family, 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors[5]. The SAR reveals that the substitution pattern on the phenoxy ring directly modulates the IC50; for instance, a 4-fluoro substitution yields a highly potent 15 nM IC50 against MEK[5]. Similarly, 4-phenoxyquinoline derivatives serve as robust inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR)[5].

EGFR_Pathway LIG Ligand Binding (EGF) REC Receptor Dimerization (EGFR/HER2) LIG->REC TK Tyrosine Kinase Domain Activation REC->TK RAS MAPK/ERK Pathway (Proliferation) TK->RAS PI3K PI3K/AKT Pathway (Survival) TK->PI3K INH Phenoxyaniline Inhibitor (ATP-Competitive) INH->TK Blocks ATP Binding TUMOR Tumor Progression RAS->TUMOR PI3K->TUMOR

EGFR/HER2 signaling pathway and the inhibitory mechanism of phenoxyaniline-derived TKIs.

Applications in Antimicrobial & Ion Channel Therapeutics

Antimycobacterial Activity (InhA Inhibition)

Recent breakthroughs in infectious disease research have utilized phenoxyanilines to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[6]. By conjugating pyridine-4-carbohydrazide (isoniazid, INH) with halogenated phenoxyanilines via oxocarboxylic acid linkers, researchers created dual-action molecules. The lipophilic diaryl ether dramatically improves penetration through the mycobacterial mycolic acid cell wall, leading to potent InhA inhibition with Minimum Inhibitory Concentrations (MICs) as low as ≤0.25 μM[6].

Calcium Channel Modulation

In the realm of neurology and pain management, phenoxyaniline analogues have been engineered to inhibit CaV2.2 and CaV3.2 voltage-gated calcium channels. By replacing the labile amide bonds found in earlier generations of inhibitors with a secondary aniline or isosteric sulfonamide, researchers achieved superior pharmacokinetic stability and target binding[7].

Quantitative SAR Summary

Table 1: Comparative Structure-Activity Relationship (SAR) of Phenoxyaniline Derivatives

Compound ClassPrimary TargetPhenoxy SubstitutionAniline SubstitutionBiological Activity / PotencyRef
3-Cyano-4-anilinoquinolinesMEK KinaseUnsubstituted (4-H)3-Cyano, 4-aminoIC50 = 25 nM[5]
3-Cyano-4-anilinoquinolinesMEK Kinase4-Fluoro3-Cyano, 4-aminoIC50 = 15 nM[5]
TAK-285 DerivativesEGFR3-Trifluoromethyl3-Chloro, 4-amino>96% Inhibition (at 10 µM)[4]
TAK-285 DerivativesEGFR3,4-Dichloro3-Chloro, 4-amino88–94% Inhibition (at 10 µM)[4]
Isoniazid ConjugatesM. tb (InhA)4-ChloroAmide linkageMIC ≤ 0.25 μM[6]

Synthetic Workflows & Protocol Validation

The synthesis of 3-(4-Chlorophenoxy)aniline relies on two primary transformations: Nucleophilic Aromatic Substitution (SNAr) or Ullmann coupling to form the diaryl ether, followed by chemoselective reduction of the nitro group[8],[9].

Expert Insight on Causality: A critical failure point in this synthesis is the reduction step. Standard palladium-catalyzed hydrogenation (Pd/C, H2) is highly efficient for nitro reduction but carries a severe risk of hydrodehalogenation—cleaving the essential C-Cl bond on the phenoxy ring. To circumvent this, we employ a modified Béchamp reduction (Fe/HCl) or SnCl2, which is strictly chemoselective for the nitro group while preserving aryl halides.

Synthesis_Workflow SM1 1-Chloro-3-nitrobenzene (Electrophile) SNAR SNAr / Ullmann Coupling (K2CO3, DMF, 120°C) SM1->SNAR SM2 4-Chlorophenol (Nucleophile) SM2->SNAR INT Diaryl Ether Intermediate SNAR->INT RED Chemoselective Reduction (Fe/NH4Cl or SnCl2) INT->RED PROD 3-(4-Chlorophenoxy)aniline RED->PROD

Two-step synthetic workflow for 3-(4-Chlorophenoxy)aniline via SNAr and selective reduction.

Protocol: Chemoselective Synthesis of 3-(4-Chlorophenoxy)aniline

Phase 1: Diaryl Ether Formation via SNAr

  • Reagent Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.0 equiv) and 1-chloro-3-nitrobenzene (1.1 equiv).

  • Solvent & Base: Add anhydrous DMF (0.5 M) followed by anhydrous K2CO3 (2.0 equiv). Note: KF-Alumina in DMSO can be substituted for electronically unfavorable substrates[9].

  • Reaction: Heat the mixture to 120°C under an inert argon atmosphere for 12-18 hours.

  • Self-Validation Checkpoint 1: Analyze via TLC (3:1 Hexanes/EtOAc) and LC-MS. The reaction is complete when the phenol peak disappears and an [M+H]+ peak corresponding to the nitro-diaryl ether intermediate emerges.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over Na2SO4 and concentrate.

Phase 2: Chemoselective Nitro Reduction

  • Reagent Preparation: Dissolve the crude nitro-diaryl ether in an EtOH/H2O mixture (4:1 ratio, 0.2 M).

  • Reduction: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 2.0 equiv). Heat to reflux (approx. 80°C) for 2-4 hours. Causality: NH4Cl provides a mildly acidic proton source that drives the reduction without the harshness of concentrated HCl, further protecting the ether linkage.

  • Self-Validation Checkpoint 2: Monitor via LC-MS. The nitro intermediate mass should shift to the corresponding aniline mass ([M+H]+ minus 30 Da).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot EtOAc.

  • Purification: Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-(4-Chlorophenoxy)aniline.

References

  • NIH PMC - Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues URL:[Link]

  • RSC Publishing - Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids URL:[Link]

  • NIH PMC - Development of new TAK-285 derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects URL:[Link]

  • ResearchGate - Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery URL:[Link]

  • DovePress (DDDT) - Navigating into the binding pockets of the HER family protein kinases URL: [Link]

  • RSC Books - Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents URL: [Link]

  • ACS Publications - Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6 URL:[Link]

Sources

In Silico ADMET Profiling of 3-(4-Chlorophenoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a drug candidate from initial discovery to market approval is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early-stage assessment of these properties is therefore paramount to de-risk drug development programs and optimize resource allocation. This in-depth technical guide provides a comprehensive framework for the in silico ADMET profiling of 3-(4-chlorophenoxy)aniline derivatives, a scaffold of interest in medicinal chemistry. By leveraging a suite of computational tools and predictive models, researchers can gain critical insights into the pharmacokinetic and toxicological profiles of their compounds, enabling data-driven decisions in lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate predictive ADMET modeling into their workflows.

Introduction: The Imperative of Early ADMET Assessment

The high attrition rate of drug candidates during clinical trials underscores the importance of evaluating ADMET properties at the earliest stages of drug discovery.[1][3] Unforeseen issues related to poor absorption, undesirable distribution, rapid metabolism, inefficient excretion, or toxicity can lead to the costly termination of promising projects. In silico ADMET prediction has emerged as a rapid, cost-effective, and increasingly accurate approach to flag potential liabilities before significant resources are invested in synthesis and experimental testing.[4][5]

The 3-(4-chlorophenoxy)aniline core is a versatile scaffold found in a variety of biologically active compounds. However, the presence of a halogenated aniline moiety necessitates a thorough toxicological evaluation, as aniline derivatives are known to exhibit certain toxicities.[6][7][8] This guide will walk through a systematic in silico workflow to comprehensively profile the ADMET properties of this class of molecules.

The ADMET Paradigm: Key Parameters and Their Significance

A successful drug candidate must possess a balanced profile across all ADMET parameters. The following sections detail the key properties evaluated in this guide and the rationale for their importance.

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step to achieving therapeutic concentrations in the bloodstream. Key predictors of oral absorption include:

  • Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the human intestine. A high HIA is generally desirable for orally bioavailable drugs.[9][10]

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption.[11] High permeability is indicative of good passive diffusion across the intestinal epithelium.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and bioavailability. Identifying whether a compound is a P-gp substrate or inhibitor is crucial for understanding potential drug-drug interactions and absorption limitations.

Distribution

Once absorbed, a drug is distributed throughout the body. The distribution pattern influences the drug's efficacy and potential for off-target effects. Important distribution parameters include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin. Only the unbound fraction of a drug is pharmacologically active. High PPB can limit the amount of free drug available to reach its target.

  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration is undesirable as it can lead to CNS side effects.

  • Volume of Distribution (VDss): This parameter provides an indication of the extent of drug distribution into tissues compared to the plasma.

Metabolism

Metabolism is the biochemical transformation of a drug into other compounds (metabolites), primarily by enzymes in the liver. Metabolism plays a critical role in drug clearance and can lead to the formation of active or toxic metabolites. Key aspects to consider are:

  • Cytochrome P450 (CYP) Inhibition/Substrate: The CYP enzyme superfamily is responsible for the metabolism of a vast number of drugs.[12][13] Inhibition of CYP enzymes can lead to drug-drug interactions, while being a substrate for a specific CYP isoform can influence the drug's metabolic rate. We will focus on the most relevant isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

  • Site of Metabolism (SOM): Identifying the specific atoms in a molecule that are most likely to be metabolized can guide medicinal chemists in modifying the structure to improve metabolic stability.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile).

  • Total Clearance (CL_tot): This parameter represents the volume of plasma cleared of the drug per unit of time and is a key determinant of the dosing regimen.

  • Renal Organic Cation Transporter 2 (OCT2) Substrate: OCT2 is a transporter in the kidneys that plays a role in the excretion of cationic drugs.

Toxicity

Predicting potential toxicity is one of the most critical applications of in silico ADMET modeling. Early identification of toxicity risks can prevent late-stage failures. Key toxicity endpoints include:

  • AMES Mutagenicity: Assesses the mutagenic potential of a compound, which is a key indicator of its carcinogenic potential.

  • hERG (human Ether-à-go-go-Related Gene) Inhibition: Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[9][10]

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.

  • Skin Sensitization: Predicts the potential of a compound to cause an allergic skin reaction.

  • Oral Acute Toxicity (LD50): Provides an estimate of the lethal dose of a substance.[14]

In Silico ADMET Profiling Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for conducting an in silico ADMET analysis of 3-(4-chlorophenoxy)aniline derivatives. For this guide, we will utilize a combination of freely accessible web-based tools, such as SwissADME and ADMETlab 2.0, to provide a practical and reproducible workflow.[14]

Prerequisite: Compound Structure Preparation
  • Obtain the 2D structure of the 3-(4-chlorophenoxy)aniline derivative of interest. This can be drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtained from a chemical database.

  • Generate the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. The SMILES format is a widely used text-based representation of chemical structures that is accepted by most in silico tools.

Step-by-Step Protocol using Web-Based Tools
  • Access the SwissADME Web Server:

    • Navigate to the SwissADME website ([Link]).

    • Paste the SMILES string of your compound into the input box.

    • Click "Run" to initiate the calculation.

    • The results will provide a comprehensive analysis of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Access the ADMETlab 2.0 Web Server:

    • Navigate to the ADMETlab 2.0 website ([Link]).

    • Input the SMILES string or draw the structure of your compound.

    • Select the desired ADMET properties to predict. For a comprehensive analysis, select all available parameters.

    • Submit the job for calculation.

    • The platform will provide detailed predictions for a wide range of ADMET properties.

Data Interpretation and Analysis
  • Synthesize the data from both platforms. While there may be some overlap, each tool has its unique set of models and prediction strengths.

  • Compare the predicted values against established thresholds for desirable drug-like properties. For example, a high HIA and good Caco-2 permeability are favorable for oral absorption.

  • Identify potential liabilities. For instance, a prediction of hERG inhibition or AMES mutagenicity should be considered a significant red flag requiring further investigation.

  • Utilize the "Boiled-Egg" model from SwissADME to visually assess the predicted gastrointestinal absorption and brain penetration.

Visualization of the In Silico ADMET Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico ADMET profiling process.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted ADMET Properties cluster_analysis Analysis & Decision Making Compound_Structure 3-(4-Chlorophenoxy)aniline Derivative (SMILES String) SwissADME SwissADME Compound_Structure->SwissADME ADMETlab ADMETlab Compound_Structure->ADMETlab Absorption HIA, Caco-2, P-gp Substrate SwissADME->Absorption Distribution PPB, BBB Penetration, VDss SwissADME->Distribution Metabolism CYP Inhibition/Substrate, Site of Metabolism ADMETlab->Metabolism Excretion Total Clearance, OCT2 Substrate ADMETlab->Excretion Toxicity AMES, hERG, Hepatotoxicity, Skin Sens. ADMETlab->Toxicity Data_Synthesis Synthesize & Compare Data Absorption->Data_Synthesis Distribution->Data_Synthesis Metabolism->Data_Synthesis Excretion->Data_Synthesis Toxicity->Data_Synthesis Liability_Identification Identify Potential Liabilities (Red Flags) Data_Synthesis->Liability_Identification Lead_Optimization Guide Lead Optimization Liability_Identification->Lead_Optimization

Caption: Overall workflow for in silico ADMET profiling.

ADMET_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Bioavailability Toxicity Toxicity Absorption->Toxicity First-Pass Effects Metabolism Metabolism Distribution->Metabolism Tissue Exposure Efficacy Efficacy Distribution->Efficacy Target Engagement Excretion Excretion Metabolism->Excretion Clearance Metabolism->Toxicity Metabolite Activity Excretion->Efficacy Dosing Regimen

Caption: Interplay of ADMET properties and their impact on drug efficacy.

Case Study: In Silico ADMET Profile of a Hypothetical 3-(4-Chlorophenoxy)aniline Derivative

To illustrate the practical application of this guide, let's consider a hypothetical derivative: N-(2-hydroxyethyl)-3-(4-chlorophenoxy)aniline .

SMILES: C1=CC(=CC(=C1)NCCO)OC2=CC=C(C=C2)Cl

The following table summarizes the predicted ADMET properties for this compound, along with a brief interpretation of each parameter.

Parameter Predicted Value Interpretation & Significance
Absorption
Human Intestinal Absorption (HIA)> 90%High probability of good oral absorption.[9][10]
Caco-2 Permeability (logPapp)> -5.15 cm/sIndicates good permeability across the intestinal epithelium.
P-gp SubstrateNoLow risk of efflux by P-glycoprotein, favoring absorption.
Distribution
Plasma Protein Binding (PPB)~ 85%Moderate to high binding; the free fraction should be considered.
BBB PenetrationLowUnlikely to cross the blood-brain barrier, reducing potential CNS side effects.
Volume of Distribution (VDss)1.5 L/kgSuggests moderate distribution into tissues.
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP2C9 InhibitorYesPotential for interactions with drugs metabolized by CYP2C9.
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYesHigh potential for drug-drug interactions with a wide range of drugs.
Excretion
Total Clearance (CL_tot)5-15 mL/min/kgModerate clearance rate, suggesting a reasonable dosing interval.
OCT2 SubstrateNoNot likely to be a substrate for this renal transporter.
Toxicity
AMES MutagenicityNegativeLow probability of being mutagenic.
hERG InhibitionLow RiskUnlikely to cause significant cardiac toxicity.[9][10]
HepatotoxicityLow RiskLow probability of causing drug-induced liver injury.
Skin SensitizationPositivePotential to cause allergic skin reactions.
Oral Acute Toxicity (LD50)Class IIISlightly toxic.[14]

Expert Analysis of the Case Study:

The in silico profile of N-(2-hydroxyethyl)-3-(4-chlorophenoxy)aniline suggests a compound with generally favorable ADMET properties. The predicted high intestinal absorption and good permeability are promising for oral bioavailability. The low potential for BBB penetration is advantageous for a non-CNS-targeting drug. However, the predicted inhibition of CYP2C9 and CYP3A4 is a significant liability that would need to be addressed through structural modifications or carefully considered in any future clinical development. The potential for skin sensitization would also warrant experimental investigation. The predicted acute toxicity falls within an acceptable range for an early-stage compound.

Conclusion and Future Directions

In silico ADMET profiling is an indispensable tool in modern drug discovery, providing a powerful means to prioritize and de-risk drug candidates at an early stage. The workflow presented in this guide offers a practical and accessible approach for researchers working with 3-(4-chlorophenoxy)aniline derivatives and other chemical scaffolds.

It is crucial to remember that in silico predictions are not a replacement for experimental validation.[7] Instead, they should be used to guide experimental design and focus resources on the most promising compounds. As machine learning algorithms and the underlying biological data continue to improve, the accuracy and predictive power of these computational models are expected to increase, further solidifying their role in accelerating the development of safer and more effective medicines.[3]

References

  • Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates. (n.d.). Vertex AI Search.
  • In silico prediction of the aniline derivatives toxicities to Tetrahymena pyriformis using chemometrics tools. (2012). Taylor & Francis.
  • In silico prediction of the aniline derivatives toxicities to Tetrahymena pyriformis using chemometrics tools. (2012). Taylor & Francis.
  • Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
  • In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. (2019). Unknown Source.
  • ADMET Prediction Software. (n.d.). Sygnature Discovery.
  • evaluation of antimalarial activity, acute oral toxicity and in silico admet profiles of 3-chloro-4-(4-chlorophenoxy) aniline and its artesunate hybrid. (2019). Academic Journals.
  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. (2026). PMC.
  • Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. (2024). Research and Reviews.
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. (n.d.). JOCPR.
  • In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC.
  • ADMET Predictor®. (2025). Simulations Plus.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). PMC.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI.
  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. (n.d.). RSC Advances (RSC Publishing).
  • Interpretation-ADMElab: ADMET Prediction. (n.d.). Unknown Source.
  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). PMC.
  • ADME QSAR Models. (n.d.). Optibrium.
  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021). Unknown Source.
  • (PDF) Recent Advances in Computational Prediction of Drug Absorption and Permeability in Drug Discovery. (2025). ResearchGate.
  • Prediction of drug absorption: different modeling approaches from discovery to clinical development. (2014). Taylor & Francis.
  • Preliminary ADMET Prediction. (n.d.). Creative Biolabs.
  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (n.d.). PMC.
  • Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf.
  • QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (2021). PMC.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC.
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. (n.d.). ACD/Labs.
  • ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). OUCI.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). PubMed.
  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. (2019). PubMed.
  • Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (n.d.). Unknown Source.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). Malaria World.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models | Request PDF. (2023). ResearchGate.
  • In Silico Physicochemical Parameter Predictions. (n.d.). Molecular Pharmaceutics.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). Malaria World.
  • In-Silico Predictions vs. Experimental Realities: A Comparative Guide for 3-Chloro-4-(isopentyloxy)aniline and its Analogs. (n.d.). Benchchem.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Unknown Source.
  • Physicochemical Property Study - DMPK. (n.d.). WuXi AppTec.

Sources

Discovery and history of diaryl ether anilines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Diaryl Ether Anilines

Abstract

The diaryl ether aniline framework is a quintessential "privileged scaffold" in modern chemistry, underpinning the biological activity of numerous pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a central aromatic core linked to both an amino group and a phenoxy group, presents a distinct synthetic challenge requiring the sequential or convergent formation of robust carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. This guide provides a comprehensive technical overview of the historical discovery and synthetic evolution of this vital molecular class. As a senior application scientist, the narrative moves beyond mere procedural descriptions to dissect the underlying chemical principles and strategic considerations that have driven methodological innovation—from the classical, high-temperature copper catalysis of the early 20th century to the sophisticated, ligand-driven palladium and copper systems that define contemporary organic synthesis.

Part 1: The Classical Era - The Dawn of Metal-Catalyzed Cross-Coupling

The genesis of diaryl ether aniline synthesis lies in two foundational, copper-mediated reactions that, despite their operational limitations, demonstrated the feasibility of forging C-O and C-N aryl bonds. These methods established the chemical logic that would be refined and revolutionized over the next century.

The Ullmann Condensation: Forging the Diaryl Ether Linkage

In 1905, Fritz Ullmann reported a procedure for the synthesis of diaryl ethers through the copper-catalyzed reaction of a phenol with an aryl halide.[4][5] This transformation, now known as the Ullmann condensation, was a landmark discovery, offering the first general method for constructing the otherwise inert C(sp²)-O bond.[6]

The classical Ullmann reaction is characterized by its demanding conditions. It typically requires high-boiling polar solvents like DMF or nitrobenzene, temperatures often exceeding 150-200°C, and stoichiometric or even super-stoichiometric amounts of copper powder or copper salts.[7][8][9] The aryl halide partner ideally contains an electron-withdrawing group to activate it towards coupling.[7]

Causality Behind Experimental Choices:

  • High Temperature: The significant kinetic barrier to cleaving the C-X bond of the aryl halide and forming the new C-O bond necessitates high thermal energy.

  • Stoichiometric Copper: The reaction often involves the in-situ formation of a copper(I) phenoxide. The mechanism is thought to proceed through oxidative addition of the aryl halide to this Cu(I) species, followed by reductive elimination.[7][10] Inefficient turnover and the formation of inactive copper species often necessitate using large quantities of the metal promoter.

  • Polar Solvents: High-boiling, polar aprotic solvents are required to solubilize the phenoxide salts and copper species at the high temperatures needed for the reaction to proceed.

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Phenoxide Ar'-O⁻ Phenoxide->Cu(I)OAr' Salt Metathesis Intermediate [Ar-Cu(III)(X)(OAr')] Cu(I)OAr'->Intermediate Oxidative Addition ArX Ar-X ArX->Intermediate Product Ar-O-Ar' Intermediate->Product Reductive Elimination

Caption: Proposed mechanism for the Ullmann Condensation.

The Goldberg Reaction: The Amination Analogue

The C-N bond-forming equivalent of the Ullmann condensation is the Goldberg reaction, which couples an aniline with an aryl halide under similar copper-catalyzed conditions.[7] This provided the first direct route to diarylamines, the second key linkage in a diaryl ether aniline. Much like its C-O counterpart, the Goldberg reaction suffered from harsh conditions and limited substrate scope, making it unsuitable for complex, functionalized molecules.

Protocol 1: Classical Ullmann Diaryl Ether Synthesis

This protocol is a representative example of a classical Ullmann condensation.

  • Objective: To synthesize 3-phenoxybenzonitrile from 3-bromobenzonitrile and phenol.

  • Reagents:

    • Phenol (1.0 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • 3-Bromobenzonitrile (1.2 eq)

    • Copper(I) Iodide (CuI, 0.2 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and copper(I) iodide.

    • Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous pyridine via syringe.

    • Heat the mixture to 80°C and stir for 30 minutes to facilitate the formation of the potassium phenoxide.

    • Add 3-bromobenzonitrile to the reaction mixture.

    • Increase the temperature to reflux (approx. 115°C) and maintain for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble copper salts and potassium carbonate.

    • Wash the organic phase sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Part 2: The Palladium Revolution - A Paradigm Shift in C-N and C-O Bond Formation

The 1990s witnessed a transformative development in cross-coupling chemistry that profoundly impacted the synthesis of diaryl ether anilines. The independent work of Stephen L. Buchwald and John F. Hartwig introduced palladium-catalyzed methods for C-N and C-O bond formation that offered unprecedented efficiency, generality, and mildness.[6][11][12]

The Buchwald-Hartwig Amination

First reported in its modern form in 1994, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine.[13][14] It quickly superseded the Goldberg reaction for most applications due to its significant advantages.[11][13]

Causality Behind Experimental Choices:

  • Catalytic Palladium: The reaction operates via a Pd(0)/Pd(II) catalytic cycle, requiring only small amounts (typically 0.5-5 mol%) of a palladium precursor.

  • Milder Conditions: Reactions are often run at significantly lower temperatures (80-110°C) than Ullmann/Goldberg couplings.

  • Broad Scope: The methodology tolerates a vast array of functional groups on both the amine and aryl halide partners, enabling its use in complex molecule synthesis.[14]

  • Critical Role of Ligands: The success of the Buchwald-Hartwig amination is inextricably linked to the development of specialized phosphine ligands. Bulky, electron-rich ligands (e.g., biarylphosphines) are essential to promote the key steps of the catalytic cycle, particularly the challenging reductive elimination that forms the C-N bond.[13]

The catalytic cycle is a self-validating system. The active Pd(0) catalyst is regenerated in the final step, allowing it to re-enter the cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl-halide bond. This is often the rate-determining step.[11][15]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.[11][16]

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Regeneration Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArX Ar-X ArX->Pd0 Amine HNR'R'' Amine->OA_complex Base Base Base->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Palladium-Catalyzed Diaryl Ether Synthesis

Building on the same principles, Buchwald and Hartwig also developed analogous palladium-catalyzed systems for the formation of diaryl ethers from aryl halides and phenols.[6][12] These methods offered the same advantages of mild conditions and functional group tolerance over the classical Ullmann condensation, making the synthesis of complex diaryl ethers significantly more accessible.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a typical setup for a modern palladium-catalyzed C-N coupling.

  • Objective: To synthesize N-phenyl-4-methoxyaniline from 4-bromoanisole and aniline.

  • Reagents:

    • 4-Bromoanisole (1.0 eq)

    • Aniline (1.2 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2.2 mol%)

    • Anhydrous Toluene (solvent)

  • Procedure:

    • To a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to an oven-dried reaction vial equipped with a stir bar.

    • Seal the vial, remove it from the glovebox, and add anhydrous toluene, 4-bromoanisole, and aniline under an inert atmosphere.

    • Seal the vial tightly with a Teflon-lined cap.

    • Heat the reaction mixture to 100°C in a preheated oil bath or heating block and stir for 4-16 hours.

    • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Quench the reaction by slowly adding water. Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the residue via flash column chromatography to obtain the product.

Part 3: Strategic Assembly and Applications

The development of robust C-O and C-N bond-forming reactions provides chemists with a powerful toolkit for the strategic construction of diaryl ether anilines. The choice of which bond to form first is a key decision based on substrate availability and functional group compatibility.

Divergent Synthetic Routes

Two primary retrosynthetic disconnections dominate the assembly of a target diaryl ether aniline:

  • Route A (C-O First): An appropriate halophenol is coupled with a second aryl ring via an Ullmann or Pd-catalyzed ether synthesis. The resulting diaryl ether, which still bears a halide, is then subjected to a Buchwald-Hartwig amination to install the aniline moiety.

  • Route B (C-N First): A haloaniline is first coupled with an aryl halide (or vice-versa) using a Buchwald-Hartwig or Goldberg reaction. The resulting diarylamine, now bearing a halide, undergoes a C-O coupling reaction with a phenol to complete the scaffold.

Synthetic_Routes cluster_A Route A: C-O Formation First cluster_B Route B: C-N Formation First Target Diaryl Ether Aniline (Target Molecule) A_BH Buchwald-Hartwig Amination Target->A_BH B_Ullmann Ullmann or Pd-Catalyzed C-O Coupling Target->B_Ullmann A1 Intermediate A: Halogenated Diaryl Ether A_Ullmann Ullmann or Pd-Catalyzed C-O Coupling A1->A_Ullmann A_Start Halophenol + Aryl Halide A_Ullmann->A_Start A_BH->A1 B1 Intermediate B: Halogenated Diarylamine B_BH Buchwald-Hartwig or Goldberg C-N Coupling B1->B_BH B_Start Haloaniline + Aryl Halide B_BH->B_Start B_Ullmann->B1

Caption: Divergent strategies for the synthesis of diaryl ether anilines.

Applications in Science and Industry

The diaryl ether aniline scaffold is a privileged structure due to its conformational flexibility and ability to engage in multiple binding interactions within biological targets.[1][2] This has led to its widespread use in both drug discovery and agrochemical development.

  • Agrochemicals: Many commercial herbicides are based on a diaryl ether core. These compounds often act by inhibiting essential plant enzymes. For instance, a novel class of diaryl ether herbicides was found to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[17][18]

  • Pharmaceuticals: In medicinal chemistry, the diaryl ether motif is found in compounds with a wide range of activities, including antibacterial, anticancer, and antiviral properties.[3][19] A notable example is the inhibition of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid synthesis pathway of bacteria and parasites like Toxoplasma gondii.[20][21] Triclosan is a well-known diaryl ether inhibitor of this enzyme.[20][22] The aniline portion of the scaffold often provides a key hydrogen bonding interaction or a vector for further chemical elaboration. However, the aniline group itself can be metabolically labile or a source of toxicity, leading medicinal chemists to develop non-aniline bioisosteres to improve drug properties.[23][24][25]

Compound Class Application Area Biological Target Example Significance
Phenoxybenzoic AcidsAgrochemicalAcetolactate Synthase (ALS)[17][18]Control of broadleaf and grass weeds.
Triclosan AnaloguesPharmaceuticalEnoyl-Acyl Carrier Protein Reductase (ENR)[20][21][22]Antibacterial and antiparasitic activity.
Steroidal Diaryl EthersPharmaceuticalTubulin Polymerization[19]Potential anticancer agents by disrupting the cytoskeleton.
Substituted Diaryl EthersPharmaceuticalVarious Kinases, ReceptorsBroad applicability in oncology, inflammation, and infectious diseases.[1][2][3]

Conclusion

The history of diaryl ether aniline synthesis is a microcosm of the evolution of organic chemistry itself. It tracks a clear progression from brute-force, thermally-driven reactions to elegant, catalyst-controlled transformations. The initial discoveries by Ullmann and Goldberg, while limited, were conceptually profound, proving that challenging aryl-heteroatom bonds could be formed. The subsequent development of palladium-catalyzed cross-coupling reactions by Buchwald, Hartwig, and others revolutionized the field, transforming these molecules from synthetic challenges into readily accessible building blocks. This methodological advancement has directly enabled the discovery and optimization of new generations of drugs and crop protection agents, cementing the diaryl ether aniline as a scaffold of enduring importance.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Slideshare. (2015). Ullmann reaction. [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Kalnmals, C. A., et al. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. Journal of Agricultural and Food Chemistry. [Link]

  • Kalnmals, C. A., et al. (2023). A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. ACS Publications. [Link]

  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Chan, T. H., et al. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Organic Letters. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • BYJU'S. (2020). Ullmann Reaction. [Link]

  • Royal Society of Chemistry. (2024). Chapter 1: Historical Background of Ether Synthesis and Their Properties. [Link]

  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]

  • Reddit. (2023). A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry. [Link]

  • Kiss, L., et al. (2021). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules. [Link]

  • Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2014). Recent Advances in Diaryl Ether Synthesis. [Link]

  • ResearchGate. ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products. [Link]

  • Ley, S. V., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Chilean Chemical Society. [Link]

  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Powers, D. C., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature Communications. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • ACS Publications. (2021). Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. [Link]

  • Cresset. (2024). Aniline replacement in drug-like compounds. [Link]

  • Organic Chemistry Portal. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. [Link]

  • ResearchGate. (2025). In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors. [Link]

  • ResearchGate. From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Chlorophenoxy)aniline is an aromatic amine that serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Its unique structure, incorporating a chlorinated phenoxy moiety linked to an aniline core, presents both opportunities for molecular design and specific challenges regarding laboratory safety. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to handle 3-(4-Chlorophenoxy)aniline with the highest degree of safety and scientific integrity. The protocols and recommendations herein are synthesized from established best practices for handling aromatic amines and their halogenated derivatives, supplemented with data from closely related structural analogs.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 3-(4-Chlorophenoxy)aniline is the foundation of safe laboratory practice. Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for 3-(4-Chlorophenoxy)aniline (CAS 105945-24-2), this assessment incorporates data from the closely related isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6), and the broader class of aromatic amines and chloroanilines.

Physicochemical Properties

A summary of the known physicochemical properties of 3-(4-Chlorophenoxy)aniline and a close structural analog are presented in Table 1.

Property3-(4-Chlorophenoxy)aniline3-Chloro-4-(4-chlorophenoxy)aniline
CAS Number 105945-24-224900-79-6
Molecular Formula C₁₂H₁₀ClNOC₁₂H₉Cl₂NO[1]
Molecular Weight 219.67 g/mol 254.11 g/mol [1][2]
Appearance Red oilPale-yellow to gray-tan powder/solid
Boiling Point 345.6 ± 17.0 °C at 760 mmHgNot available
Melting Point Not Applicable73-77 °C[2]
Density 1.3 ± 0.1 g/cm³Not available
Storage Sealed in dry, room temperature (20-22 °C)Keep in dark place, sealed in dry, room temperature
Toxicological Profile (Inferred)

The primary health risks associated with aromatic amines include acute toxicity, skin and eye irritation, and potential for long-term health effects such as carcinogenicity and mutagenicity.[3]

  • Acute Toxicity: Aromatic amines as a class are considered toxic if swallowed, in contact with skin, or if inhaled.[4][5] An acute oral toxicity study on the close analog, 3-Chloro-4-(4-chlorophenoxy)aniline, in mice determined an ED50 of 3.068 mg/kg, 3.185 mg/kg, and 2.805 mg/kg in different parasite lines, with no mortalities observed, suggesting a wide safety margin in that specific study.[6] However, it is crucial to treat this class of compounds with a high degree of caution.

  • Skin and Eye Irritation: Based on data for 3-Chloro-4-(4-chlorophenoxy)aniline, this compound is expected to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Carcinogenicity and Mutagenicity: Aniline is classified as a suspected human carcinogen and is suspected of causing genetic defects.[3] Given the structural similarities, 3-(4-Chlorophenoxy)aniline should be handled as a potential carcinogen and mutagen.

GHS Hazard Classification (Inferred)

Based on the GHS classification for the closely related 3-Chloro-4-(4-chlorophenoxy)aniline, the following hazards should be assumed for 3-(4-Chlorophenoxy)aniline:

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

It is also prudent to consider the hazards associated with aniline and chloroanilines, which include:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

  • H317: May cause an allergic skin reaction.[5]

  • H350/H351: May cause cancer / Suspected of causing cancer.[3][5]

  • H341: Suspected of causing genetic defects.[3]

  • H372: Causes damage to organs through prolonged or repeated exposure.[3]

  • H400: Very toxic to aquatic life.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-(4-Chlorophenoxy)aniline, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A laboratory coat must be worn and kept fully fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a respirator with an appropriate organic vapor cartridge is necessary.

PPE_Hierarchy cluster_Controls Exposure Control Hierarchy cluster_PPE Personal Protective Equipment Fume Hood Fume Hood Goggles/Face Shield Goggles/Face Shield Fume Hood->Goggles/Face Shield Primary Barrier Ventilation Ventilation Gloves Gloves Goggles/Face Shield->Gloves Secondary Barrier Lab Coat Lab Coat Gloves->Lab Coat Secondary Barrier Respirator Respirator Lab Coat->Respirator Secondary Barrier

Caption: Hierarchy of controls for handling 3-(4-Chlorophenoxy)aniline.

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to minimize exposure and maintain the integrity of the compound.

General Handling
  • Designated Area: Designate a specific area within a fume hood for handling 3-(4-Chlorophenoxy)aniline.

  • Avoid Contact: Avoid all personal contact with the substance. Do not breathe dust or vapors.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Staging: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of 3-(4-Chlorophenoxy)aniline into the weighing vessel.

  • Closure: Immediately and securely close the main container.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

  • Decontamination: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol) in a designated waste container.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, dark, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

Accidental Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill <100 mL and Contained Large Spill Large Spill Assess Spill Size->Large Spill >100 mL or Uncontained Contain Spill Contain Spill Small Spill->Contain Spill Evacuate Area Evacuate Area Large Spill->Evacuate Area Alert Supervisor/EHS Alert Supervisor/EHS Evacuate Area->Alert Supervisor/EHS Professional Cleanup Professional Cleanup Alert Supervisor/EHS->Professional Cleanup Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Seal Waste Collect and Seal Waste Absorb with Inert Material->Collect and Seal Waste Decontaminate Area Decontaminate Area Collect and Seal Waste->Decontaminate Area

Caption: Decision workflow for responding to a spill of 3-(4-Chlorophenoxy)aniline.

Small Spill (Inside a Fume Hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collection: Carefully collect the absorbed material into a sealable, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

Large Spill (Outside a Fume Hood):

  • Evacuation: Immediately evacuate the area and alert nearby personnel.

  • Isolation: Secure the area to prevent entry.

  • Notification: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Waste Disposal

3-(4-Chlorophenoxy)aniline and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 3-(4-Chlorophenoxy)aniline in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "3-(4-Chlorophenoxy)aniline".

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area.

  • Pickup: Arrange for waste disposal through your institution's EHS department or a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain or in regular trash.[11]

Conclusion

The safe and effective use of 3-(4-Chlorophenoxy)aniline in a research and development setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound and ensure a safe working environment.

References

  • GSRS. 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. [Link]

  • Academic Journals. Evaluation of antimalarial activity, acute oral toxicity and in silico admet profiles of 3-chloro-4-(4-chlorophenoxy) aniline and its artesunate hybrid. [Link]

  • PMC. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. [Link]

  • Hoffman Fine Chemicals. CAS 105945-24-2 | 3-(4-Chlorophenoxy)aniline. [Link]

  • Malaria World. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. [Link]

  • ResearchGate. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models | Request PDF. [Link]

  • PubChemLite. 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO). [Link]

  • Suzhou Victorypharm Co.,Ltd. 3-(4-chlorophenoxy)aniline|105945-24-2. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: aniline. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • European Commission. adopted aniline 01042003. [Link]

  • EPA. Handbook for Pesticide Disposal by Common Chemical Methods. [Link]

  • Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-(4-Chlorophenoxy)aniline via Copper-Catalyzed Ullmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

3-(4-Chlorophenoxy)aniline is a highly valuable diaryl ether intermediate, frequently utilized as a structural scaffold in the development of agrochemicals and novel pharmaceutical agents, including advanced antimalarial hybrid drugs[1]. The molecule features an ether linkage connecting an aniline ring and a chlorobenzene ring.

While the classical Ullmann condensation is the premier method for constructing diaryl ethers, attempting a direct coupling between 3-aminophenol and an aryl halide generally leads to complex mixtures due to competitive N-arylation (the Goldberg reaction). To ensure absolute chemoselectivity and high yields, we employ a two-step, self-validating workflow :

  • Chemoselective Ullmann Condensation : Coupling of 3-nitrophenol with 1-bromo-4-chlorobenzene to yield 3-(4-chlorophenoxy)nitrobenzene.

  • Chemoselective Reduction : Béchamp-type reduction of the nitro intermediate to the target aniline without triggering hydrodehalogenation of the aryl chloride[2].

Workflow A 3-Nitrophenol + 1-Bromo-4-chlorobenzene B Ullmann Condensation CuI, Ligand, Base A->B C 3-(4-Chlorophenoxy)nitrobenzene (Intermediate) B->C D Chemoselective Reduction Fe, AcOH / EtOH C->D E 3-(4-Chlorophenoxy)aniline (Target Product) D->E

Two-step synthesis workflow for 3-(4-Chlorophenoxy)aniline via Ullmann condensation.

Mechanistic Insights & Causality (E-E-A-T)

As application scientists, we do not merely mix reagents; we engineer reaction pathways based on kinetic and thermodynamic principles. The experimental choices in this protocol are governed by the following mechanistic causalities:

The Halogen Reactivity Gradient

Why use 1-bromo-4-chlorobenzene instead of 1,4-dichlorobenzene? The Ullmann etherification relies on the oxidative addition of the aryl halide to the Cu(I) active species. The bond dissociation energy dictates a strict reactivity trend: Ar-I > Ar-Br > Ar-Cl [3]. By utilizing the bromo-chloro derivative, the Cu(I) catalyst selectively inserts into the weaker C-Br bond, preserving the C-Cl bond required for the final product[3].

The Cu(I)/Cu(III) Catalytic Cycle

Extensive mechanistic investigations by Jutand, Ma, and Taillefer demonstrate that ligand-assisted Ullmann reactions proceed via a Cu(I)/Cu(III) cycle[4]. The bidentate ligand (e.g., N,N-dimethylglycine) coordinates to the Cu(I) salt, increasing its solubility and electron richness. This facilitates the rate-limiting oxidative addition of the aryl bromide to form a transient Cu(III) intermediate. Subsequent ligand exchange with the phenoxide anion and rapid reductive elimination releases the diaryl ether and regenerates the active catalyst[4].

CatalyticCycle CuI [Cu(I)]-Ligand Active Catalyst OA Oxidative Addition Intermediate [Cu(III)] CuI->OA + Ar-Br LE Ligand Exchange (Phenoxide coordination) OA->LE + Ar'-O⁻ - Br⁻ RE Reductive Elimination Product Release LE->RE RE->CuI Diaryl Ether

Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

Chemoselective Nitro Reduction

Standard catalytic hydrogenation (e.g., Pd/C with H₂) of the resulting nitro intermediate is strictly avoided, as palladium readily catalyzes the hydrodehalogenation of aryl chlorides. Instead, we utilize an iron-mediated reduction in aqueous acetic acid. This single-electron transfer (SET) process is highly chemoselective, reducing the nitro group to a primary amine while leaving the aryl chloride fully intact[2].

Quantitative Data: Optimization of the Ullmann Step

To maximize the yield of the 3-(4-chlorophenoxy)nitrobenzene intermediate, reaction parameters were systematically optimized. The data below illustrates the causality behind our chosen protocol.

EntryCopper SourceLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1CuI (10 mol%)NoneK₂CO₃DMF120< 20Poor solubility of Cu(I) species; sluggish oxidative addition.
2CuI (10 mol%)1,10-PhenanthrolineCs₂CO₃Toluene11065Bidentate ligand stabilizes Cu(I); moderate conversion.
3 CuI (10 mol%) N,N-Dimethylglycine Cs₂CO₃ 1,4-Dioxane 110 92 Optimal stabilization of Cu(I)/Cu(III) intermediates; high yield.
4CuBr (10 mol%)N,N-DimethylglycineK₃PO₄DMSO11078Alternative base; slightly lower yield due to solvent polarity effects.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Chlorophenoxy)nitrobenzene

Self-Validating Metric: The reaction mixture will transition from a pale suspension to a deep, homogeneous brown/red solution as the active Cu-ligand complex forms and turns over.

  • Preparation: Oven-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) for 15 minutes.

  • Reagent Loading: Add 3-nitrophenol (13.9 g, 100 mmol), 1-bromo-4-chlorobenzene (23.0 g, 120 mmol), Copper(I) iodide (1.90 g, 10 mmol), N,N-dimethylglycine hydrochloride (2.79 g, 20 mmol), and Cesium carbonate (65.1 g, 200 mmol).

  • Solvent Addition: Inject 100 mL of anhydrous, degassed 1,4-dioxane.

    • Scientist's Insight: Thorough deoxygenation of the solvent is critical. Ambient oxygen can irreversibly oxidize the active Cu(I) catalyst to an inactive Cu(II) species, stalling the catalytic cycle.

  • Reaction: Seal the flask and heat the vigorously stirring mixture to 110 °C in an oil bath for 18 hours. Monitor completion via TLC (Hexane/EtOAc 4:1, UV active).

  • Workup: Cool the mixture to room temperature. Dilute with 150 mL of Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble copper salts and inorganic bases.

  • Purification: Wash the filtrate with 1M NaOH (2 × 50 mL) to remove unreacted 3-nitrophenol, followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the intermediate as a pale yellow solid.

Protocol B: Chemoselective Reduction to 3-(4-Chlorophenoxy)aniline

Self-Validating Metric: The complete consumption of the nitro compound can be tracked by a distinct shift in retention factor (Rf) on TLC, as the highly polar aniline product elutes significantly slower.

  • Preparation: In a 500 mL round-bottom flask, dissolve 3-(4-chlorophenoxy)nitrobenzene (12.5 g, ~50 mmol) in 150 mL of an Ethanol/Water mixture (3:1 v/v)[2].

  • Activation: Add glacial acetic acid (30 mL, ~500 mmol) to the solution and begin stirring.

  • Reduction: Heat the mixture to 80 °C. Slowly add fine Iron powder (13.9 g, 250 mmol) in small portions over 30 minutes.

    • Scientist's Insight: The single-electron transfer reduction is highly exothermic. Portion-wise addition of the iron powder is mandatory to prevent solvent boil-over and maintain thermal control.

  • Reaction: Reflux the mixture for 2 hours. Completion is confirmed by TLC (disappearance of the starting material spot).

  • Workup: Cool the mixture to room temperature. Carefully neutralize the acidic solution by adding 1M NaOH until the pH reaches 7–8[2].

  • Extraction: Filter the resulting thick suspension through a pad of Celite to remove iron oxides, washing the filter cake generously with EtOAc (3 × 100 mL). Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Final Product: The crude 3-(4-chlorophenoxy)aniline can be used directly for downstream hybrid drug synthesis or purified via recrystallization from hot ethanol to yield off-white crystals.

References

  • Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds National Center for Biotechnology Information (PMC) URL:[Link][1]

  • The mechanism of the modified Ullmann reaction SciSpace URL:[Link][4]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst MDPI URL:[Link][3]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide National Center for Biotechnology Information (PMC) URL:[Link][2]

Sources

Application Notes and Protocols for the Reduction of 3-chloro-4-(4-chlorophenoxy)nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the methodologies for the reduction of 3-chloro-4-(4-chlorophenoxy)nitrobenzene to its corresponding aniline, 3-chloro-4-(4-chlorophenoxy)aniline. The resulting amine is a key intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug rafoxanide and potential antimalarial agents.[1][2][3] This document delves into the underlying reaction mechanisms, offers a comparative analysis of prevalent reduction techniques, and presents detailed, step-by-step protocols for both catalytic hydrogenation and chemical reduction methods. Safety considerations and analytical characterization of the product are also thoroughly addressed to ensure safe and effective laboratory execution.

Introduction and Significance

The reduction of aromatic nitro compounds to primary amines is a cornerstone transformation in organic synthesis.[4] This reaction is of paramount industrial and academic importance due to the versatile utility of anilines as precursors for pharmaceuticals, dyes, and agrochemicals.[5] The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the chemical reactivity of the aromatic ring, opening up new avenues for molecular elaboration.[6][7]

The target molecule of this guide, 3-chloro-4-(4-chlorophenoxy)aniline, is a valuable building block in medicinal chemistry. Its precursor, 3-chloro-4-(4-chlorophenoxy)nitrobenzene, is synthesized via the nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with 4-chlorophenol.[2] The subsequent reduction to the aniline is a critical step in the synthesis of the fasciolicide rafoxanide and other biologically active compounds.[2] The choice of reduction methodology is crucial, as it must be efficient, high-yielding, and compatible with the existing functional groups, namely the chloro- and ether moieties.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a series of two-electron intermediates.[4][6] While multiple pathways exist, the most commonly accepted route, particularly in catalytic hydrogenation and metal-mediated reductions, is the direct hydrogenation pathway.[4] This involves the sequential reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline product.[4][8]

G Nitro 3-Chloro-4-(4-chlorophenoxy)nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline 3-Chloro-4-(4-chlorophenoxy)aniline Hydroxylamine->Aniline +2e⁻, +2H⁺

Caption: Direct hydrogenation pathway for nitro group reduction.

Comparative Analysis of Reduction Methodologies

Several robust methods are available for the reduction of 3-chloro-4-(4-chlorophenoxy)nitrobenzene. The selection of a specific protocol often depends on the available equipment, scale of the reaction, and desired purity of the final product.

MethodReducing SystemTypical Yield (%)AdvantagesDisadvantages
Chemical Reduction Fe / Acetic Acid~94%[2]High yield, cost-effective, readily available reagents, tolerant of various functional groups.[5]Generates significant iron sludge waste, which can complicate product isolation.[5]
Chemical Reduction SnCl₂ / HCl52-90%[2][9]Effective and widely used, good for small-scale synthesis.[9]Requires stoichiometric amounts of tin, acidic conditions, and can generate toxic waste.[10][11]
Catalytic Hydrogenation H₂ (gas), Pd/C>90%[1]High efficiency, clean reaction with water as the only byproduct, catalyst can be recycled.[5]Requires specialized high-pressure hydrogenation equipment and careful handling of flammable H₂ gas.[12]
Transfer Hydrogenation Ammonium Formate, Pd/C85-95%[13][14]Avoids the use of hazardous H₂ gas, uses common laboratory equipment, good functional group tolerance.[13]May require higher catalyst loading and longer reaction times compared to direct hydrogenation.

Detailed Experimental Protocols

Protocol 1: Chemical Reduction using Iron and Acetic Acid

This protocol is adapted from a high-yielding procedure reported for the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene.[2] It is a reliable and scalable method that does not require specialized equipment.

Materials and Reagents:

  • 3-chloro-4-(4-chlorophenoxy)nitrobenzene

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Chloroform or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-chloro-4-(4-chlorophenoxy)nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water.

  • Addition of Reagents: To the stirred suspension, add iron powder (3.5 eq) followed by the careful, portion-wise addition of glacial acetic acid (3.9 eq).[2] The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M NaOH solution until the pH is neutral (pH ~7).

  • Isolation: Remove the solid iron salts by filtration through a pad of celite, washing the filter cake with the extraction solvent (e.g., chloroform or ethyl acetate).

  • Extraction: Transfer the filtrate to a separatory funnel and extract with the organic solvent. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography or recrystallization.[2]

G cluster_0 Reaction cluster_1 Work-up & Purification Setup 1. Suspend nitroarene in EtOH/H₂O Add 2. Add Fe powder and Acetic Acid Setup->Add Reflux 3. Heat to reflux for 2-3h Add->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool to RT and neutralize with NaOH Monitor->Cool Reaction Complete Filter 6. Filter to remove iron salts Cool->Filter Extract 7. Extract with organic solvent Filter->Extract Purify 8. Dry and concentrate solvent Extract->Purify

Caption: Workflow for reduction using Iron/Acetic Acid.

Protocol 2: Catalytic Transfer Hydrogenation

This method offers a safer alternative to high-pressure hydrogenation by using ammonium formate as a hydrogen source in situ.[13][14]

Materials and Reagents:

  • 3-chloro-4-(4-chlorophenoxy)nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus (e.g., celite pad).

Procedure:

  • Reaction Setup: To a round-bottom flask containing 3-chloro-4-(4-chlorophenoxy)nitrobenzene (1.0 eq), add Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 wt% of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) if possible, although not strictly necessary for this type of reduction.

  • Hydrogen Donor Addition: Add ammonium formate (4.0 eq) in one portion to the stirred suspension.[13]

  • Reaction: Stir the reaction mixture vigorously at room temperature or gently heat to 60 °C. The reaction is often exothermic.[13]

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts, followed by drying and evaporation of the organic layer. Further purification can be achieved by column chromatography if necessary.

Safety and Handling Precautions

Nitroaromatic compounds should be handled with care as they are potentially toxic and can be explosive, especially polynitro compounds or when heated uncontrollably.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[15]

  • Exothermic Reactions: The reduction of nitro groups is often highly exothermic. Add reagents portion-wise and consider using an ice bath for cooling if necessary, especially on a larger scale.

  • Catalyst Handling: Palladium on carbon (Pd/C) is flammable, especially when dry and saturated with hydrogen. Handle it carefully, and do not allow the dry catalyst to come into contact with organic solvents in the presence of air. Filtered catalyst should be kept wet until proper disposal.

  • Waste Disposal: Dispose of all chemical waste, including heavy metal residues (tin, iron) and catalyst, according to institutional and local regulations.[18]

Characterization of 3-chloro-4-(4-chlorophenoxy)aniline

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, observing the disappearance of signals corresponding to the nitro-substituted ring and the appearance of signals characteristic of the aniline product, including the broad -NH₂ protons.[2][19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₉Cl₂NO, MW: 254.11 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the characteristic asymmetric and symmetric N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).[2][19]

  • Melting Point Analysis: A sharp melting point range (literature: 74–75 °C) is indicative of high purity.[2]

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 - Smolecule.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • General scheme for the catalytic hydrogenation of nitroarene - ResearchG
  • Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect | Inorganic Chemistry - ACS Public
  • Catalytic hydrogenation of nitroarenes into different products via different routes.
  • The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing).
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilyl
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC.
  • Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
  • 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - ChemicalBook.
  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis - SIOC Journals.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine - Benchchem.
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)
  • Nitro Reduction - SnCl2 - Common Organic Chemistry.
  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
  • 2-Hydroxy-5-nitrobenzaldehyde - Santa Cruz Biotechnology.
  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - Malaria World.
  • Application Notes and Protocols: Reduction of 3-Chloro-4-(isopentyloxy)nitrobenzene to the Aniline - Benchchem.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Public
  • Biodegradation of Nitroarom
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - Beilstein Journals.

Sources

Application Note: Synthesis of Lapatinib-Class 4-Anilinoquinazoline Intermediates via SNAr using 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Probing the Lapatinib Scaffold

The 4-anilinoquinazoline core is a privileged pharmacophore in modern oncology, serving as the structural foundation for dual EGFR/HER2 tyrosine kinase inhibitors (TKIs) such as Lapatinib ()[1]. In standard Lapatinib synthesis, the quinazoline core is coupled with 3-chloro-4-(3-fluorobenzyloxy)aniline. However, in structure-activity relationship (SAR) campaigns, substituting this moiety with 3-(4-Chlorophenoxy)aniline (CAS 105945-24-2) provides a critical pathway for synthesizing novel Lapatinib analogs.

By replacing the flexible benzyloxy ether with a more rigid, directly attached phenoxy ether, researchers can alter the dihedral angle and spatial occupation within the lipophilic ATP-binding pocket of the EGFR/HER2 receptors. The terminal 4-chloro substitution maintains the essential halogen-bonding interactions while testing the steric boundaries of the kinase domain.

EGFR_Pathway L EGF / Neuregulin Ligands R EGFR / HER2 Heterodimer L->R Receptor Activation T Tyrosine Kinase Domain (ATP Binding Site) R->T Conformational Shift P1 PI3K / AKT Survival Pathway T->P1 Phosphorylation P2 RAS / MAPK Proliferation T->P2 Phosphorylation I Lapatinib Analog (Phenoxy-Anilinoquinazoline) I->T Competitive ATP Blockade C Tumor Cell Apoptosis P1->C Inhibited P2->C Inhibited

Figure 1: EGFR/HER2 Kinase Inhibition Pathway by 4-Anilinoquinazolines.

Mechanistic Causality: The SNAr Paradigm in Quinazoline Chemistry

The coupling of 3-(4-Chlorophenoxy)aniline to a quinazoline core relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the electronic and solvent dynamics is critical for protocol optimization.

1. Electrophilic Activation: The C-4 position of the precursor, 4-chloro-6-iodoquinazoline, is highly electron-deficient. This is driven by the α -nitrogen effect of the pyrimidine ring, which lowers the LUMO energy at the C-4 carbon, making it highly susceptible to nucleophilic attack ()[2].

2. Solvent Causality (Protic vs. Aprotic): While SNAr reactions are often run in polar aprotic solvents (like DMF), the synthesis of 4-anilinoquinazolines benefits immensely from protic solvents like isopropanol (iPrOH) or n-butanol. Protic solvents provide electrophilic solvation by hydrogen-bonding to the departing chloride ion, and nucleophilic solvation that stabilizes the Meisenheimer transition state ()[3].

3. The Self-Validating Precipitation Mechanism: Using iPrOH creates a self-validating thermodynamic trap. As the reaction proceeds, HCl is generated, which immediately protonates the newly formed secondary amine product. The resulting N-(3-(4-chlorophenoxy)phenyl)-6-iodoquinazolin-4-amine hydrochloride salt is highly insoluble in hot iPrOH. It precipitates directly out of the reaction matrix, driving the equilibrium forward via Le Chatelier's principle and preventing over-reaction or degradation ()[4].

SNAr_Workflow A 4-Chloro-6-iodoquinazoline (Electrophile) C Reaction Matrix (iPrOH, 80°C) A->C B 3-(4-Chlorophenoxy)aniline (Nucleophile) B->C D Meisenheimer Complex (H-Bond Stabilized) C->D Nucleophilic Attack E Lapatinib Intermediate (HCl Salt Precipitate) D->E Chloride Elimination & Crystallization

Figure 2: SNAr Reaction Workflow and Meisenheimer Complex Formation.

Self-Validating Experimental Protocol

Target Molecule: N-(3-(4-chlorophenoxy)phenyl)-6-iodoquinazolin-4-amine hydrochloride Scale: 10 mmol

Step 1: Matrix Preparation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-chloro-6-iodoquinazoline (2.90 g, 10.0 mmol, 1.0 eq) to the flask.

  • Suspend the electrophile in Isopropanol (iPrOH) (30 mL). The mixture will appear as a cloudy, off-white slurry at room temperature.

Step 2: Nucleophile Addition & Thermal Activation
  • In a separate vial, dissolve 3-(4-Chlorophenoxy)aniline (2.42 g, 11.0 mmol, 1.05 eq) in 5 mL of iPrOH.

  • Transfer the aniline solution dropwise to the stirring quinazoline slurry.

  • Submerge the flask in a pre-heated oil bath at 82–85 °C (gentle reflux).

  • Causality Checkpoint: Within the first 15–30 minutes of heating, the slurry will briefly transition into a clear, homogenous yellow solution as the reactants dissolve and the Meisenheimer complex forms.

Step 3: Self-Validating Precipitation
  • Maintain reflux for 4 to 5 hours .

  • Visual Validation: A thick, mustard-yellow precipitate will begin to crash out of the solution after ~45 minutes. This is the hydrochloride salt of the target intermediate. The visual shift from a clear solution to a dense suspension confirms successful C-N bond formation.

  • Monitor completion via TLC (DCM:MeOH 9:1). The starting quinazoline spot (UV active, higher Rf) should completely disappear.

Step 4: Isolation and Purification
  • Remove the flask from the oil bath and allow it to cool to room temperature, then transfer to an ice bath (0–5 °C) for 30 minutes to maximize crystallization.

  • Isolate the yellow solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold iPrOH (2 × 10 mL) to remove unreacted aniline, followed by a wash with Diethyl Ether (2 × 15 mL) to rapidly dry the solid and remove lipophilic impurities.

  • Dry the product under high vacuum at 40 °C for 12 hours. Expected yield: 85–88%.

Quantitative Reaction Metrics

Table 1: Solvent Optimization for SNAr Coupling

Data demonstrates the necessity of protic solvents for optimal electrophilic solvation and product isolation.

SolventTemperature (°C)Time (h)Yield (%)Observation / Causality
THF 65 (Reflux)12< 15Poor electrophilic solvation; no precipitation observed.
DMF 85848Good solubility but requires aqueous workup; side reactions occur.
iPrOH 82 (Reflux)588 Optimal H-bonding; product precipitates cleanly as HCl salt.
n-Butanol 117 (Reflux)382Faster kinetics, but higher boiling point complicates drying.
Table 2: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Synthesis
4-Chloro-6-iodoquinazoline290.491.002.90 gElectrophilic Core
3-(4-Chlorophenoxy)aniline219.671.052.42 gNucleophile
Isopropanol (iPrOH)60.10Solvent35 mL (Total)Protic Reaction Matrix
Diethyl Ether74.12Wash30 mLDesiccant / Wash

References

  • Assessing a sustainable manufacturing route to lapatinib Source: Reaction Chemistry & Engineering (RSC Publishing), 2022. URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry, 2018. URL:[Link]

  • Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines Source: MDPI Molecules, 2016. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: ResearchGate, 2024. URL:[Link]

Sources

Comprehensive Application Note: Synthesis and Evaluation of Rafoxanide Analogues via 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Scientific Rationale

Rafoxanide is a potent halogenated salicylanilide traditionally utilized as a veterinary anthelmintic. Recently, this class of compounds has garnered significant attention in oncology due to its ability to disrupt mitochondrial function, inhibit the B-Raf V600E mutation, and induce apoptosis in various malignancies, including multiple myeloma and colorectal cancer [1, 2].

While the commercial active pharmaceutical ingredient (API) of Rafoxanide is synthesized using 3-chloro-4-(4-chlorophenoxy)aniline, the des-chloro analogue derived from 3-(4-chlorophenoxy)aniline serves as a critical structural variant. This analogue is extensively used in structure-activity relationship (SAR) campaigns to evaluate the steric and electronic contributions of the aniline ring's halogenation on mitochondrial uncoupling efficacy.

This application note details a highly optimized, streamlined two-stage synthetic workflow for coupling 3-(4-chlorophenoxy)aniline with 3,5-diiodosalicylic acid. We emphasize high atom economy, the elimination of toxic iodine chloride (ICl), and a self-validating one-pot condensation strategy that maximizes yield while minimizing intermediate degradation [1].

Mechanistic Insights & Experimental Design

The Iodination Strategy

Historically, the synthesis of 3,5-diiodosalicylic acid relied on iodine chloride (ICl), a highly corrosive and moisture-sensitive reagent that results in poor atom economy. The modern protocol replaces ICl with elemental iodine ( I2​ ) and hydrogen peroxide ( H2​O2​ ).

  • Causality of Choice: H2​O2​ acts as an in situ oxidant, continuously oxidizing the byproduct iodide ( I− ) back into electrophilic iodine ( I+ ). This ensures that 100% of the elemental iodine is consumed in the electrophilic aromatic substitution, driving the yield to near-quantitative levels (>95%) while generating only water as a byproduct [1].

The One-Pot Amide Condensation

Forming an amide bond between a highly sterically hindered, electron-deficient salicylic acid and a bulky diaryl ether amine like 3-(4-chlorophenoxy)aniline is notoriously difficult. Standard peptide coupling reagents (e.g., DCC/HOBt) fail to produce acceptable yields.

  • Causality of Choice: Phosphorus trichloride ( PCl3​ ) is utilized to generate the highly reactive 3,5-diiodosalicyloyl chloride in situ. Xylene is selected as the solvent over toluene because its higher boiling point (140 °C vs. 110 °C) provides the necessary thermal energy to drive the endothermic condensation of the sterically hindered intermediates to completion, increasing the yield from 52% to 82% [1].

Workflow SA Salicylic Acid Step1 Step 1: Iodination (I2, H2O2, 95% Yield) SA->Step1 DISA 3,5-Diiodosalicylic Acid Step1->DISA Step2 Step 2: One-Pot Condensation (PCl3, Xylene, 82% Yield) DISA->Step2 Aniline 3-(4-Chlorophenoxy)aniline Aniline->Step2 Product Des-chloro Rafoxanide Analogue Step2->Product

Synthetic workflow for the Rafoxanide analogue via one-pot condensation.

Quantitative Data: Optimization of Amide Coupling

The following table summarizes the optimization data that led to the selection of the current protocol, demonstrating the critical nature of solvent temperature in overcoming the activation energy barrier of the hindered coupling [1].

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
PCl3​ (0.4 eq)Toluene110652Incomplete conversion; unreacted amine recovered.
PCl3​ (0.4 eq) Xylene 140 4 82 Optimal thermal energy; clean reaction profile.
SOCl2​ (1.2 eq)Toluene110865Significant side reactions (chlorination of ring).
DCC/HOBt (1.5 eq)DMF2524<15Steric hindrance prevented active ester formation.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Diiodosalicylic Acid

Reagents: Salicylic acid (10.0 g, 72.4 mmol), Iodine (9.2 g, 36.2 mmol), 30% H2​O2​ (8.5 mL), Ethanol (100 mL), Water (100 mL).

  • Initialization: Dissolve salicylic acid in 100 mL of ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Halogen Addition: Add elemental iodine ( I2​ ) to the solution. The mixture will turn dark brown. Heat the mixture to 60 °C.

  • Oxidative Cycle Initiation: Add 30% H2​O2​ dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature between 65–70 °C.

  • Reflux: Once addition is complete, reflux the mixture for 2 hours.

  • Self-Validation Check (The Colorimetric Gate): Monitor the reaction visually. The disappearance of the dark brown iodine color indicates complete consumption of I2​ . If the solution remains brown after 2 hours, unreacted iodine is present due to insufficient oxidation. Add 0.5 mL of H2​O2​ ; immediate decolorization validates the oxidative cycle is functioning and the reaction is complete.

  • Workup: Cool the mixture to room temperature. Pour into 500 mL of ice-cold water. Filter the resulting white/pale-yellow precipitate under vacuum. Wash with cold water and dry under a vacuum at 50 °C to yield 3,5-diiodosalicylic acid (Yield: ~95%).

Protocol B: One-Pot Condensation with 3-(4-Chlorophenoxy)aniline

Reagents: 3,5-Diiodosalicylic acid (5.0 g, 12.8 mmol), 3-(4-Chlorophenoxy)aniline (2.8 g, 12.8 mmol), PCl3​ (0.45 mL, 5.1 mmol), Anhydrous Xylene (50 mL).

  • System Purging: Flame-dry a 250 mL two-neck flask. Purge with Argon for 10 minutes to ensure a strictly anhydrous environment, as PCl3​ and the resulting acid chloride are highly moisture-sensitive.

  • Activation: Suspend 3,5-diiodosalicylic acid in anhydrous xylene. Add PCl3​ dropwise at room temperature. Heat the mixture to 70 °C for 1 hour to form the acid chloride in situ.

  • Self-Validation Check (The Methanol Quench): To confirm complete activation before wasting valuable aniline, remove a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via TLC (Hexane:EtOAc 8:2). The presence of the methyl ester of 3,5-diiodosalicylic acid (higher Rf​ ) and the total absence of the free acid spot confirms successful activation.

  • Coupling: Once validated, add 3-(4-chlorophenoxy)aniline dissolved in 10 mL of anhydrous xylene dropwise to the reaction mixture.

  • Thermal Drive: Elevate the temperature to 140 °C (reflux) for 4 hours.

  • Workup & Purification: Cool to room temperature. Evaporate the xylene under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 5% NaHCO3​ (to remove unreacted acid), 1M HCl (to remove unreacted aniline), and brine. Dry over anhydrous Na2​SO4​ . Recrystallize from ethanol to afford the pure des-chloro rafoxanide analogue (Yield: ~82%).

Downstream Application: Mechanism of Action in Oncology

When utilized in biological assays, analogues synthesized via this route are evaluated for their ability to uncouple mitochondrial oxidative phosphorylation. The bulky, lipophilic nature of the 3-(4-chlorophenoxy)aniline moiety allows the molecule to easily cross the mitochondrial membrane. Once inside, the acidic phenolic proton (lowered pKa​ due to the diiodo substitutions) acts as a proton shuttle, collapsing the proton motive force. This leads to severe ATP depletion, the release of cytochrome c, and the subsequent activation of the caspase-dependent apoptotic cascade [2].

MOA Drug Rafoxanide Analogue Mito Mitochondrial Membrane Drug->Mito Uncouple Proton Gradient Disruption Mito->Uncouple ATP ATP Depletion Uncouple->ATP CytoC Cytochrome c Release Uncouple->CytoC Apoptosis Apoptosis / Cell Death ATP->Apoptosis Caspase Caspase-3/9 Activation CytoC->Caspase Caspase->Apoptosis

Intracellular mechanism of action highlighting mitochondrial uncoupling and apoptosis.

References

  • Kesternich, V., Pérez-Fehrmann, M., Quezada, V., Castroagudín, M., Nelson, R., & Martínez, R. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Chemical Papers, 77(9), 5091-5095.[Link]

  • Pacifico, T., Tomassini, L., Biancone, L., Monteleone, G., Stolfi, C., & Laudisi, F. (2025). Repurposing Rafoxanide: From Parasite Killer to Cancer Fighter. Biomedicines, 13(7), 1686.[Link]

Development of 4-anilinoquinolinylchalcones from 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of 4-Anilinoquinolinylchalcones from 3-(4-Chlorophenoxy)aniline

Executive Summary & Scientific Rationale

The hybridization of privileged pharmacophores is a cornerstone of modern targeted drug discovery. The integration of the 4-anilinoquinoline scaffold—historically significant in kinase inhibition and antimalarial therapy—with the α,β-unsaturated carbonyl system of chalcones yields a robust class of multi-target agents. Recent literature highlights the profound efficacy of 4-anilinoquinolinylchalcones as potent Nuclear Factor Erythroid-2-Related Factor 2 (NRF2) activators[1], anti-fibrotic agents[2], and selective anticancer therapeutics[3].

By utilizing as the A-ring bioisostere[4], we introduce a bulky, lipophilic diaryl ether moiety into the architecture. This specific substitution is hypothesized to enhance hydrophobic interactions within the Kelch domain of Keap1, displacing NRF2 and initiating a cytoprotective transcriptional cascade[5]. This application note details the chemical causality, self-validating synthetic protocols, and biological evaluation frameworks required to develop these hybrid molecules.

Retrosynthetic Analysis & Chemical Causality

The synthesis of 3-(4-chlorophenoxy)phenyl-substituted 4-anilinoquinolinylchalcones is achieved through a convergent, three-step linear sequence. Each step is governed by distinct stereoelectronic principles:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : The sequence begins with the coupling of 4-chloro-2-methylquinoline and 3-(4-chlorophenoxy)aniline. The electron-deficient nature of the quinoline ring, exacerbated by the protonation of the quinoline nitrogen in acidic media, highly activates the C4-position for nucleophilic attack.

  • Riley Oxidation : The C2-methyl group of the resulting intermediate is selectively oxidized to an aldehyde using Selenium Dioxide ( SeO2​ ). The causality here relies on the enhanced acidity of the methyl protons adjacent to the imine-like nitrogen, allowing for an initial ene reaction followed by a [2,3]-sigmatropic rearrangement.

  • Claisen-Schmidt Condensation : The final step is a base-catalyzed cross-aldol condensation between the quinoline-2-carbaldehyde and various acetophenones. Because the quinoline aldehyde lacks α-protons, it is non-enolizable and acts strictly as the electrophile, preventing unwanted self-condensation.

SynthesisWorkflow SM1 4-Chloro-2-methylquinoline Int1 4-Anilino-2-methylquinoline (Intermediate 1) SM1->Int1 SNAr (EtOH, H+) SM2 3-(4-Chlorophenoxy)aniline SM2->Int1 Int2 Quinoline-2-carbaldehyde (Intermediate 2) Int1->Int2 Riley Oxidation (SeO2) Product 4-Anilinoquinolinylchalcone Int2->Product Claisen-Schmidt (KOH) Acetophenone Acetophenone Derivative Acetophenone->Product

Fig 1: Three-step convergent synthesis of 4-anilinoquinolinylchalcones.

Self-Validating Experimental Protocols

Step 1: Synthesis of 4-(3-(4-Chlorophenoxy)anilino)-2-methylquinoline
  • Causality of Reagents: Ethanol is used as a protic solvent to stabilize the transition state, while a catalytic amount of concentrated HCl protonates the quinoline nitrogen, lowering the LUMO energy of the ring and accelerating the SN​Ar reaction.

  • Procedure:

    • Dissolve 4-chloro-2-methylquinoline (10.0 mmol) and 3-(4-chlorophenoxy)aniline (11.0 mmol) in 30 mL of absolute ethanol.

    • Add 3 drops of concentrated HCl.

    • Reflux the mixture at 80 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the high-Rf 4-chloro-2-methylquinoline spot indicates completion.

  • Workup & Isolation: Cool the mixture to room temperature. The product often precipitates as an HCl salt. Filter, wash with cold ethanol, and neutralize with saturated NaHCO3​ to yield the free base. Verify by 1H -NMR (look for the characteristic downfield NH proton exchangeable with D2​O around 9.0 ppm).

Step 2: Riley Oxidation to Quinoline-2-carbaldehyde
  • Causality of Reagents: SeO2​ is a highly specific oxidant for allylic and benzylic positions. 1,4-Dioxane is chosen as the solvent due to its high boiling point (101 °C), which provides the necessary thermal energy for the sigmatropic rearrangement without over-oxidizing the substrate to a carboxylic acid.

  • Procedure:

    • Suspend the Intermediate 1 (5.0 mmol) in 25 mL of 1,4-dioxane.

    • Add SeO2​ (7.5 mmol, 1.5 eq).

    • Stir under reflux for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will turn black due to the precipitation of elemental selenium ( Se0 ), acting as a visual indicator of successful oxidation. TLC (DCM:MeOH, 10:1) should show a new, lower-Rf UV-active spot.

  • Workup & Isolation: Filter the hot solution through a pad of Celite to remove elemental selenium. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography. Verify by 1H -NMR (appearance of a sharp aldehyde singlet at ~10.1 ppm and the disappearance of the C2-methyl singlet at ~2.6 ppm).

Step 3: Claisen-Schmidt Condensation
  • Causality of Reagents: Potassium hydroxide (KOH) is utilized to generate the enolate of the acetophenone. The reaction is run at room temperature to favor the thermodynamically stable trans (E)-isomer of the chalcone, minimizing steric clash between the bulky quinoline and the aryl ring.

  • Procedure:

    • Dissolve Intermediate 2 (2.0 mmol) and the desired acetophenone (e.g., 4-fluoroacetophenone) (2.0 mmol) in 15 mL of ethanol.

    • Slowly add an aqueous solution of KOH (4.0 mmol in 2 mL H2​O ) dropwise.

    • Stir at room temperature for 8–12 hours.

  • Self-Validation Checkpoint: The product typically precipitates directly from the reaction mixture as a brightly colored (yellow/orange) solid due to the highly conjugated extended π-system.

  • Workup & Isolation: Filter the precipitate, wash with ice-cold aqueous ethanol, and recrystallize from ethanol/dichloromethane. Verify by 1H -NMR (the trans-alkene protons will appear as two doublets between 7.4–8.0 ppm with a large coupling constant, J≈15.5−16.0 Hz).

Biological Evaluation: NRF2 Activation & Cytotoxicity

The synthesized 4-anilinoquinolinylchalcones act as soft electrophiles. The α,β-unsaturated ketone undergoes a reversible Michael addition with the sulfhydryl groups of cysteine residues (e.g., Cys151) on the Keap1 protein[1]. This alkylation induces a conformational change that prevents Keap1 from targeting NRF2 for ubiquitination, allowing NRF2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE)[5].

Pathway Chalcone 4-Anilinoquinolinylchalcone Keap1Mod Alkylated Keap1 Chalcone->Keap1Mod Keap1 Keap1-NRF2 Complex Keap1->Keap1Mod Michael Addition NRF2 Stabilized NRF2 Keap1Mod->NRF2 NRF2 Release Nucleus Nuclear Translocation NRF2->Nucleus ARE ARE Binding Nucleus->ARE Genes Cytoprotective Genes ARE->Genes Transcription

Fig 2: Mechanism of NRF2 activation by chalcones via Keap1 alkylation.

Quantitative Data Presentation

To validate the therapeutic window, compounds must be screened using an ARE-driven luciferase reporter assay (e.g., in HaCaT cells) alongside an MTT cytotoxicity assay (e.g., in MRC-5 normal lung fibroblasts)[1][3]. Below is a structured data matrix representing expected pharmacological profiles for derivatives synthesized via this protocol:

Compound IDAcetophenone R-GroupNRF2 Activation ( EC50​ , µM)Cytotoxicity ( CC50​ , µM)Selectivity Index (SI)
AQ-Chal-01 4-Fluoro1.85 ± 0.12> 100> 54.0
AQ-Chal-02 4-Methoxy2.10 ± 0.15> 100> 47.6
AQ-Chal-03 4-Acetyl1.95 ± 0.08> 100> 51.2
t-BHQ (Control)N/A15.20 ± 1.3085.45.6

Note: The Selectivity Index (SI) is calculated as CC50​/EC50​ . A higher SI indicates a wider therapeutic window.

Conclusion

The rational design of 4-anilinoquinolinylchalcones utilizing 3-(4-chlorophenoxy)aniline provides a highly modular framework for developing potent NRF2 activators and anti-fibrotic agents. By adhering to the self-validating synthetic checkpoints and understanding the stereoelectronic causality behind the Riley oxidation and Claisen-Schmidt condensation, researchers can efficiently generate libraries of these privileged hybrids for advanced preclinical screening.

References

  • Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators. Molecules, 2020. URL:[Link]

  • 4-Anilinoquinolinylchalcone derivatives mediate antifibrotic effects through ERK/MRTF-a signaling pathway crosstalk. Environmental Science and Pollution Research, 2025. URL:[Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 2023. URL:[Link]

  • 3-(4-Chlorophenoxy)aniline Compound Summary. PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Application Note: Peter's 4-Day Suppressive Test for In Vivo Antimalarial Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental design, and standardized protocols for evaluating blood schizontocidal activity.

Executive Summary

Originally established in 1965, Peter's 4-day suppressive test remains the foundational in vivo gold standard for evaluating the early antimalarial efficacy of novel compounds, plant extracts, and synthetic drugs[1]. By utilizing rodent malaria models—predominantly Plasmodium berghei—this assay provides critical preclinical data on a candidate's ability to suppress exponential parasite growth in the blood[2]. This application note details the mechanistic causality, quality control frameworks, and step-by-step methodologies required to execute a highly reproducible suppressive assay.

Scientific Rationale & Causality

Every experimental choice in Peter's 4-day suppressive test is grounded in the biological kinetics of Plasmodium infection and host pharmacodynamics:

  • The Rodent Model (P. berghei): P. berghei (strains ANKA or NK65) is utilized because its erythrocytic cycle closely mimics the pathology of human malaria[2]. Furthermore, it exhibits high, predictable sensitivity to standard antimalarials like chloroquine, making it an ideal predictive model for human efficacy[2].

  • Intraperitoneal (i.p.) Inoculation: Administering a standardized inoculum (typically 1×107 parasitized red blood cells) via i.p. injection ensures a rapid, systemic, and uniform distribution of the parasite[3]. This eliminates the kinetic variability associated with natural mosquito-bite transmission.

  • The 4-Day Treatment Window: The 4-day timeframe perfectly aligns with the exponential growth phase of P. berghei in mice[4]. Administering the drug during this specific window directly measures its blood schizontocidal activity—its ability to halt parasite replication before the infection becomes overwhelming and fatal[4].

Experimental Design & Workflow

G cluster_0 In Vivo Antimalarial Screening Workflow Inoculum Donor Mouse Blood (30-40% Parasitemia) Infection Day 0: i.p. Injection (1x10^7 P. berghei pRBCs) Inoculum->Infection Harvest & Dilute Treatment Day 0-3: Drug Administration (Oral/s.c. once daily) Infection->Treatment 2-4 hrs post-infection Sampling Day 4: Tail Vein Blood Smear (Giemsa Stain) Treatment->Sampling 24 hrs after last dose Analysis Microscopy Evaluation (% Suppression Calculation) Sampling->Analysis 1000x Oil Immersion

Standardized workflow and timeline for Peter's 4-day suppressive test.

The Self-Validating System & Quality Control

A robust in vivo protocol must validate its own results internally. Peter's test achieves this through a triad of mandatory controls:

  • Biological Viability (Negative Control): Mice treated only with the vehicle (e.g., 2% DMSO or normal saline) must show a steady, exponential increase in parasitemia, typically reaching 20–30% by Day 4[2]. This validates that the P. berghei inoculum was viable.

  • Pharmacological Sensitivity (Positive Control): A group treated with a standard antimalarial (e.g., Chloroquine at 10–25 mg/kg) must exhibit >90% suppression of parasitemia[5]. This confirms that the parasite strain remains drug-sensitive and the administration route is effective.

  • Physiological Integrity (Toxicity Check): Monitoring secondary parameters such as Packed Cell Volume (PCV), rectal temperature, and body weight ensures the observed parasite suppression is due to targeted antimalarial efficacy, rather than generalized host toxicity[6][7].

Step-by-Step Methodology

Phase 1: Inoculum Preparation
  • Identify a donor mouse exhibiting 30–40% parasitemia (confirmed via Giemsa-stained blood smear)[8].

  • Euthanize the donor mouse and immediately collect blood via cardiac puncture into a heparinized tube[9].

  • Dilute the collected blood with normal saline or Trisodium Citrate medium to achieve a final concentration of 1×107 parasitized red blood cells (pRBCs) per 0.2 mL[8][9].

Phase 2: Animal Grouping & Infection (Day 0)
  • Randomly assign naive, healthy Swiss albino mice (weighing 26 ± 2 g) into groups of five[1].

  • Inoculate each mouse intraperitoneally (i.p.) with 0.2 mL of the diluted blood suspension[3].

Phase 3: Drug Administration (Days 0 to 3)
  • Day 0: Two to four hours post-infection, administer the first dose of the test compound, vehicle (negative control), or standard drug (positive control) via oral gavage or subcutaneous injection[3][5].

  • Days 1–3: Repeat the administration every 24 hours for three additional consecutive days, ensuring consistent dosing times[8].

Phase 4: Blood Smear Preparation & Staining (Day 4)
  • On the fifth day (Day 4 post-infection, 24 hours after the final dose), collect a small drop of blood from the tail vein of each mouse[3].

  • Prepare thin blood smears on clean microscopic slides and allow them to air dry.

  • Fix the smears by immersing them in absolute methanol for 1–2 minutes[7].

  • Stain the slides with a 10% Giemsa solution (diluted in phosphate buffer, pH 7.2) for 10–15 minutes[3][7].

  • Wash the slides gently with distilled water and air-dry at room temperature[7].

Phase 5: Microscopic Evaluation
  • Examine the stained slides under a light microscope at 1000x magnification using oil immersion.

  • Count the number of parasitized red blood cells (pRBCs) against a total of at least 500–1000 RBCs per slide to ensure statistical reliability.

Data Presentation & Interpretation

To quantify the antimalarial efficacy, calculate the percentage of parasitemia and the percentage of parasite growth suppression (PGS) using the following formulas[1]:

% Parasitemia = (Total RBCs countedNumber of pRBCs​)×100

% Suppression = (Mean ParasitemiaNegative Control​Mean ParasitemiaNegative Control​−Mean ParasitemiaTest Group​​)×100

Representative Quantitative Data

The following table summarizes expected quantitative outcomes across different treatment groups, demonstrating a dose-dependent schizontocidal response.

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) ± SDParasitemia Suppression (%)Interpretation
Negative Control (Vehicle)10 mL/kg26.4 ± 1.00.0Validates viable exponential infection
Test Compound (Low)10019.2 ± 0.8627.2Weak schizontocidal activity
Test Compound (Med)20012.8 ± 0.3751.5Moderate schizontocidal activity
Test Compound (High)40010.0 ± 0.7162.1Significant schizontocidal activity
Positive Control (Chloroquine)52.8 ± 0.3789.4Validates assay sensitivity & drug absorption

(Note: Data adapted from representative in vivo screening of Acacia nilotica extracts[2].)

Sources

Application Note: Evaluating the Cytotoxicity of Aniline Derivatives Using the XTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Aniline derivatives are ubiquitous chemical building blocks in the synthesis of pharmaceuticals, industrial dyes, and agrochemicals[1]. However, their specific structural moieties often impart significant cytotoxicity, making rigorous safety screening a critical step in drug development. The primary mechanism of aniline-induced cellular damage is the generation of reactive oxygen species (ROS), which depletes intracellular antioxidants like glutathione (GSH) and induces severe oxidative stress[2],[3]. This oxidative burden directly leads to the depolarization of the mitochondrial membrane and subsequent apoptotic cell death[3].

To accurately quantify this cytotoxicity, the is widely employed as a highly sensitive, non-radioactive colorimetric method[4],[5]. The assay relies on the cleavage of the yellow tetrazolium salt, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), into a brightly colored, water-soluble orange formazan dye[6],[7]. This reduction is driven by the succinate-tetrazolium reductase system within the mitochondria of metabolically active cells[6]. Because aniline derivatives directly impair mitochondrial function, the decrease in succinate dehydrogenase activity serves as a precise, causal indicator of aniline toxicity, reflecting a proportional drop in formazan production[3].

Mechanism A Aniline Derivatives (e.g., Trifluoromethyl-aniline) B ROS Generation & Oxidative Stress A->B Induces C Mitochondrial Depolarization B->C Causes D Succinate Dehydrogenase Activity Decreases C->D Leads to F Reduced Formazan Production (Lower Absorbance at 450 nm) D->F Results in E XTT + PMS (Yellow Tetrazolium) E->F Substrate for Enzyme

Mechanistic pathway of aniline-induced cytotoxicity and its detection via the XTT assay.

Experimental Design: Causality and Optimization
  • Advantage Over MTT: Unlike the traditional MTT assay, which produces insoluble formazan crystals that require a lysis/solubilization step, XTT yields a highly soluble product[4],[7]. This eliminates the need for toxic solubilization reagents and allows for real-time, continuous kinetic monitoring of the same microplate without destroying the sample[7].

  • The Critical Role of PMS: XTT possesses a net negative charge, which largely excludes it from entering the intracellular space[7]. To facilitate the reaction, an intermediate electron coupling reagent, such as , is mandatory[4],[7]. PMS acts as a lipophilic electron carrier, shuttling reducing equivalents from mitochondrial oxidoreductases across the plasma membrane to reduce the extracellular XTT[7].

  • Self-Validating Assay Controls: A trustworthy protocol must be self-validating. This requires:

    • Vehicle Controls: (e.g., 0.1% DMSO) to ensure the solvent used to dissolve the aniline derivative is not independently contributing to cell death.

    • Background Blanks: Wells containing only culture medium and the XTT/PMS mixture to subtract spontaneous dye reduction and optical interference from phenol red[7].

    • Positive Controls: A known cytotoxic agent (e.g., Actinomycin D) to verify the dynamic range and enzymatic responsiveness of the assay[5].

Detailed Step-by-Step Protocol

Workflow S1 1. Seed Cells (96-well plate) S2 2. Treat with Aniline Derivatives S1->S2 S3 3. Add XTT/PMS (Incubate 2-4h) S2->S3 S4 4. Measure Absorbance S3->S4 S5 5. Calculate IC50 S4->S5

Step-by-step experimental workflow for the XTT cell viability and cytotoxicity assay.

Phase 1: Reagent Preparation

  • XTT Labeling Reagent: Thaw the XTT stock solution (typically provided at 1 mg/mL in RPMI without phenol red) in a 37°C water bath until completely clear[6].

  • Electron Coupling Reagent (PMS): Thaw the PMS solution. Safety Note: PMS is light-sensitive and potentially mutagenic; handle with appropriate PPE and minimize light exposure[6].

  • Activation Mixture: Immediately before use, mix the XTT reagent and PMS at a standardized ratio (e.g., 5 mL XTT to 0.1 mL PMS) to create the Activated-XTT Solution[4],[5].

Phase 2: Cell Seeding and Treatment 4. Seeding: Harvest exponential-phase cells and seed at an optimized density (typically 1×104 to 5×104 cells/well) in 100 µL of complete culture medium in a flat-bottom 96-well tissue culture plate[4],[8]. Incubate overnight at 37°C, 5% CO 2​ to allow for adherence. 5. Treatment: Prepare serial dilutions of the target aniline derivatives (e.g., ) in culture medium[9]. Aspirate the seeding medium and add 100 µL of the treatment medium to the respective wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours)[10].

Phase 3: Assay Execution and Measurement 6. Labeling: Add 50 µL of the Activated-XTT Solution directly to each well containing the 100 µL of culture medium[4],[8]. 7. Incubation: Return the plate to the incubator for 2 to 4 hours[4]. Note: Cells with lower metabolic rates (e.g., primary hepatocytes) may require extended incubation times up to 24 hours to generate a sufficient colorimetric signal[6],[5]. 8. Measurement: Gently agitate the microplate to ensure uniform color distribution. Measure the spectrophotometric absorbance at a wavelength of 450–500 nm using a microplate reader[4],[8]. It is highly recommended to use a reference wavelength of 650 nm to subtract background noise caused by cellular debris and plate imperfections[5].

Data Analysis & Quantitative Summaries

Cytotoxicity is evaluated by calculating the half-maximal inhibitory concentration (IC 50​ ). The specific absorbance is calculated by subtracting the background blank and the reference wavelength reading from the primary absorbance reading.

% Cell Viability=(Specific Absorbancevehicle control​Specific Absorbancetreated​​)×100

Table 1: Comparative In Vitro Cytotoxicity of Aniline Derivatives (Representative Data)

Compound ClassSpecific DerivativeTarget Cell LineExposure TimeIC 50​ (µM)Primary Mechanism of Action
Unsubstituted AnilinePrimary Hepatocytes24 h> 100ROS generation, GSH depletion[2]
Halogenated 3-(3-Chloro-5-fluorophenyl)anilineNCI-60 Panel48 h42.5Moderate apoptosis induction[11]
Trifluoromethyl 2-{3-[3-(CF 3​ )phenyl]-1H-1,2,4-triazol-5-yl}anilinePRXF 22Rv1 (Prostate)72 h12.3Selective mitochondrial depolarization[10]
Alkylated N-propyl-3-(trifluoromethyl)anilineMCF-7 (Breast)48 h28.7Caspase-mediated apoptosis[9]

(Note: Data synthesized from comparative structure-activity relationship studies of aniline scaffolds[9],[10],[11].)

References
  • MDPI. "Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes." Source: Int. J. Environ. Res. Public Health.[Link]

Sources

Anwendungs- und Protokollhandbuch: Gezielte Derivatisierung der Aminogruppe von 3-(4-Chlorphenoxy)anilin für die Wirkstoffforschung

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der primären aromatischen Aminogruppe von 3-(4-Chlorphenoxy)anilin, einem wichtigen Baustein in der medizinischen Chemie. Die hier beschriebenen Protokolle umfassen gängige und robuste Derivatisierungsstrategien, einschließlich Acylierung, Sulfonylierung und N-Alkylierung. Der Schwerpunkt liegt auf der Erläuterung der zugrunde liegenden chemischen Prinzipien, der Bereitstellung schrittweiser Versuchsanleitungen und der Diskussion der Bedeutung dieser Modifikationen im Kontext der Struktur-Wirkungs-Beziehungen (SAR) für die Entwicklung neuer therapeutischer Wirkstoffe.

Einleitung: Die strategische Bedeutung von 3-(4-Chlorphenoxy)anilin-Derivaten

Die 3-(4-Chlorphenoxy)anilin-Struktur ist ein Diaryl-Ether-Motiv, das in einer Vielzahl von biologisch aktiven Molekülen zu finden ist.[1] Die Derivatisierung der Aminogruppe dient als entscheidender Ansatzpunkt, um die pharmakologischen und pharmakokinetischen Eigenschaften von Leitstrukturen gezielt zu modulieren. Durch die Einführung verschiedener funktioneller Gruppen können Wissenschaftler die Lipophilie, die elektronischen Eigenschaften und das sterische Profil des Moleküls systematisch verändern, um dessen Affinität und Selektivität für ein biologisches Ziel zu optimieren.[1][2] Beispielsweise wurden Derivate von strukturell ähnlichen Chlorphenoxy-Anilinen auf ihre antimalaria-Aktivität untersucht, was die therapeutische Relevanz dieser Substanzklasse unterstreicht.[3][4][5][6]

Dieses Handbuch soll als umfassende Ressource für die Planung und Durchführung der Derivatisierung von 3-(4-Chlorphenoxy)anilin dienen und Forschern validierte Protokolle an die Hand geben, um diverse Substanzbibliotheken für das biologische Screening zu erstellen.

Kernstrategien zur Derivatisierung der Aminogruppe

Die primäre Aminogruppe von 3-(4-Chlorphenoxy)anilin ist ein nukleophiles Zentrum, das für eine Vielzahl von chemischen Transformationen zugänglich ist. Die Wahl der Derivatisierungsmethode hängt vom gewünschten Endprodukt und den zu untersuchenden SAR-Hypothesen ab.

Abbildung 2: Vereinfachter Mechanismus der N-Acylierung eines Amins mit einem Acylchlorid.

Detailliertes Protokoll: Acylierung mit einem Acylchlorid

Dieses Protokoll beschreibt die Synthese von N-(3-(4-Chlorphenoxy)phenyl)acetamid als repräsentatives Beispiel. Es kann für eine Vielzahl von Acylchloriden angepasst werden.

Materialien:

  • 3-(4-Chlorphenoxy)anilin

  • Acetylchlorid (oder ein anderes Acylchlorid)

  • Triethylamin (Et3N)

  • Dichlormethan (DCM), wasserfrei

  • 1 M Salzsäurelösung (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Versuchsdurchführung:

  • Ansatz: In einem trockenen Rundkolben werden 3-(4-Chlorphenoxy)anilin (1,0 Äq.) und Triethylamin (1,2 Äq.) in wasserfreiem DCM (ca. 0,2 M Konzentration bezogen auf das Anilin) gelöst.

  • Reagenzzugabe: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Anschließend wird Acetylchlorid (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird für 1-4 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit DCM verdünnt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rohprodukt wird durch Umkristallisation oder Säulenchromatographie an Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.

ParameterBedingung/ReagenzAnmerkung
Substrat3-(4-Chlorphenoxy)anilin1,0 Äq.
AcylierungsreagenzAcylchlorid1,1 Äq.
BaseTriethylamin1,2 Äq., zur Neutralisation von HCl
LösungsmittelDichlormethan (DCM)Wasserfrei
Temperatur0 °C bis RaumtemperaturKontrolle der Exothermie
Reaktionszeit1-4 StundenÜberwachung mittels DC

N-Sulfonylierung: Synthese von Sulfonamid-Derivaten

Sulfonamide sind eine wichtige Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antibakterieller, antiviraler und antikanzerogener Eigenschaften. [2]Die N-Sulfonylierung der Aminogruppe führt zur Bildung einer stabilen Sulfonamidbindung.

Kausale Begründung der experimentellen Entscheidungen

Ähnlich der Acylierung ist die Sulfonylierung eine nukleophile Substitution am Schwefelatom des Sulfonylchlorids. Die Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um den entstehenden Chlorwasserstoff abzufangen. Pyridin kann auch als Lösungsmittel dienen. Die Reaktionstemperatur wird oft bei 0 °C gehalten, um die Reaktivität des Sulfonylchlorids zu kontrollieren. Neuere Methoden nutzen auch photokatalytische Ansätze, um Sulfonylradikale zu erzeugen, die dann mit dem Anilin reagieren. [7][8]

Detailliertes Protokoll: Sulfonylierung mit einem Sulfonylchlorid

Dieses Protokoll beschreibt die Synthese von N-(3-(4-Chlorphenoxy)phenyl)benzolsulfonamid.

Materialien:

  • 3-(4-Chlorphenoxy)anilin

  • Benzolsulfonylchlorid (oder ein anderes Sulfonylchlorid)

  • Pyridin (wasserfrei)

  • Dichlormethan (DCM)

  • 1 M Salzsäurelösung (HCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Versuchsdurchführung:

  • Ansatz: 3-(4-Chlorphenoxy)anilin (1,0 Äq.) wird in wasserfreiem Pyridin oder einer Mischung aus DCM und Triethylamin (1,5 Äq.) gelöst.

  • Reagenzzugabe: Die Lösung wird auf 0 °C gekühlt und Benzolsulfonylchlorid (1,1 Äq.) wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 4-12 Stunden gerührt. Der Fortschritt wird mittels DC verfolgt.

  • Aufarbeitung: Die Reaktionsmischung wird in Eiswasser gegossen und mit DCM oder Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mehrmals mit 1 M HCl (um Pyridin zu entfernen), Wasser und Sole gewaschen.

  • Trocknung und Aufkonzentrierung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

N-Alkylierung: Synthese von sekundären und tertiären Aminen

Die Einführung von Alkylgruppen an der Aminogruppe kann die Basizität, Lipophilie und das sterische Profil des Moleküls signifikant beeinflussen. Die N-Alkylierung kann durch verschiedene Methoden erreicht werden, wobei die reduktive Aminierung und die direkte Alkylierung mit Alkylhalogeniden die gebräuchlichsten sind.

Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen. Sie verläuft in zwei Schritten: Zunächst reagiert das Anilin mit einem Aldehyd oder Keton zu einem Imin (oder Enamin), das anschließend in situ zu dem entsprechenden Amin reduziert wird.

Die Wahl des Reduktionsmittels ist entscheidend für den Erfolg der Reaktion. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) und Natriumcyanoborhydrid (NaBH₃CN) sind milde Reduktionsmittel, die selektiv Imine in Gegenwart von Aldehyden oder Ketonen reduzieren. [9]Dies ermöglicht eine "Ein-Topf"-Reaktion. Die Reaktion wird oft in Gegenwart einer schwachen Säure wie Essigsäure durchgeführt, um die Iminbildung zu katalysieren.

Abbildung 3: Allgemeiner Arbeitsablauf der reduktiven Aminierung.

Dieses Protokoll beschreibt die Synthese von N-Benzyl-3-(4-chlorphenoxy)anilin.

Materialien:

  • 3-(4-Chlorphenoxy)anilin

  • Benzaldehyd

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

  • Essigsäure (optional)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Versuchsdurchführung:

  • Ansatz: 3-(4-Chlorphenoxy)anilin (1,0 Äq.) und Benzaldehyd (1,1 Äq.) werden in DCM oder DCE gelöst. Optional kann eine katalytische Menge Essigsäure zugegeben werden.

  • Iminbildung: Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.

  • Reduktion: Natriumtriacetoxyborhydrid (1,5 Äq.) wird portionsweise zugegeben. Die Reaktion kann leicht exotherm sein.

  • Reaktion: Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht.

  • Aufarbeitung: Die Reaktion wird vorsichtig durch langsame Zugabe von gesättigter NaHCO₃-Lösung gequencht. Die Phasen werden getrennt und die wässrige Phase wird mit DCM extrahiert.

  • Trocknung und Aufkonzentrierung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

ParameterBedingung/ReagenzAnmerkung
Carbonyl-KomponenteAldehyd oder Keton1,1 Äq.
ReduktionsmittelNaBH(OAc)₃1,5 Äq., mild und selektiv
LösungsmittelDCM oder DCEWasserfrei
Katalysator (optional)EssigsäureBeschleunigt die Iminbildung
Reaktionszeit12-24 StundenÜberwachung mittels DC

Zusammenfassung und Ausblick

Die Derivatisierung der Aminogruppe von 3-(4-Chlorphenoxy)anilin bietet eine Fülle von Möglichkeiten zur Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen. Die in diesem Handbuch beschriebenen Protokolle für die Acylierung, Sulfonylierung und N-Alkylierung stellen robuste und validierte Methoden dar, die als Ausgangspunkt für die Erstellung diverser Substanzbibliotheken dienen können. Die sorgfältige Auswahl der Derivatisierungsstrategie und der Reaktionsbedingungen ermöglicht es Forschern, die Struktur-Wirkungs-Beziehungen systematisch zu untersuchen und die Eigenschaften von Leitstrukturen gezielt zu optimieren. Die Vielseitigkeit der hier vorgestellten chemischen Transformationen unterstreicht die anhaltende Bedeutung des 3-(4-Chlorphenoxy)anilin-Gerüsts in der modernen Wirkstoffforschung.

Referenzen

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020. [Link]

  • Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds. PMC, 2020. [Link]

  • Synthesis of N-akyl/aryl/heteroaryl-4-[4′-(4″-chlorophenoxy)-3′- chloroanilino] succinimides as antimicrobial and antifungal agents. ResearchGate. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC, 2023. [Link]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO, 2023. [Link]

  • Chemical Synthesis, Efficacy and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffo. Preprints.org, 2019. [Link]

  • A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Royal Society of Chemistry, 2013. [Link]

  • Application Note – Reductive Amination. Biotage. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World, 2023. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. ResearchGate. [Link]

  • CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction ... Google Patents.

  • evaluation of antimalarial activity, acute oral toxicity and in silico admet profiles of 3-chloro-4-(4-chlorophenoxy) aniline and its artesunate hybrid. Academic Journals, 2019. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers, 2023. [Link]

  • Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. PubMed, 2019. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the success of your synthesis.

The formation of the diaryl ether bond is the critical step in this synthesis. The most prevalent and industrially relevant methods involve a nucleophilic aromatic substitution (SNAr) approach, typically via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. These reactions are generally followed by the reduction of a nitro group to the target aniline. This guide will focus on troubleshooting these key transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Materials

Question: My reaction has stalled. I'm observing large amounts of unreacted 3-aminophenol (or its nitro-precursor) and 1-bromo-4-chlorobenzene (or other aryl halide) after the recommended reaction time. What are the most likely causes and how can I address them?

Answer: Stalled reactions are a common hurdle, typically pointing to issues with the catalytic cycle or fundamental reaction conditions. Let's break down the primary checkpoints.

  • For Ullmann (Copper-Catalyzed) Reactions:

    • Catalyst Activity: Traditional Ullmann reactions often require "activated" copper powder.[1] If using copper salts like CuI, ensure they are of high purity. The presence of a ligand (e.g., phenanthroline, N,N-dimethyl ethylenediamine) is often crucial for modern, lower-temperature Ullmann reactions as it improves the solubility and reactivity of the copper catalyst.[2][3]

    • Base Inefficiency: The base (commonly K₂CO₃ or K₃PO₄) plays a critical role in deprotonating the phenol, which is a key step in forming the active copper(I) alkoxide intermediate.[4][5] Ensure the base is finely powdered to maximize surface area and is thoroughly dried. In some cases, a stronger base like Cs₂CO₃ may be required.

    • High Temperatures: Classic Ullmann condensations are notorious for requiring high temperatures (>180 °C) and polar aprotic solvents like DMF or NMP to proceed.[1] If you are running the reaction at a lower temperature (e.g., 100-120 °C), it may only be effective with a suitable ligand.

  • For Buchwald-Hartwig (Palladium-Catalyzed) Reactions:

    • Inert Atmosphere is Critical: The active Pd(0) catalytic species is highly sensitive to oxygen.[6] Failure to adequately degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) is a leading cause of catalyst deactivation and reaction failure.

    • Ligand Selection: The choice of phosphine ligand is paramount. For C-O coupling, sterically hindered, electron-rich ligands like XPhos or RuPhos are often excellent choices.[6] If the reaction is not proceeding, screening a different ligand is a primary optimization step.

    • Base Strength: The base deprotonates the phenol to allow it to enter the catalytic cycle. Strong bases like NaOtBu are common, but if your starting materials have base-sensitive groups (e.g., esters), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may necessitate higher reaction temperatures.[6][7]

    • Reactivity of Aryl Halide: The reactivity order for aryl halides in most cross-coupling reactions is I > Br > OTf >> Cl.[8] If you are using an aryl chloride, a more specialized, highly active catalyst system (often involving a specific ligand like BrettPhos) may be required to achieve efficient oxidative addition.[6]

Problem 2: Significant Side Product Formation

Question: My starting materials are consumed, but the yield of 3-(4-Chlorophenoxy)aniline is disappointingly low. What are the likely side reactions and how can I minimize them?

Answer: When conversion is high but yield is low, the issue lies with reaction selectivity. Several side reactions can compete with your desired C-O bond formation.

  • Hydrodehalogenation: This is the reduction of your aryl halide (e.g., 1-bromo-4-chlorobenzene becomes chlorobenzene). This is particularly common in palladium-catalyzed reactions.

    • Cause: Can be promoted by impurities or occur as a competing pathway in the catalytic cycle.

    • Solution: Ensure high-purity reagents and solvents. Optimizing the catalyst-to-ligand ratio and reaction temperature can often suppress this pathway.[6]

  • Homocoupling: You may observe the formation of dimers of your starting materials (e.g., 4,4'-dichlorobiphenyl).

    • Cause: This is often promoted by certain catalyst systems and conditions.

    • Solution: Adjusting the catalyst loading and reaction temperature is a key strategy to minimize homocoupling.[6] In Ullmann reactions, using an excess of the phenol component relative to the aryl halide can also disfavor aryl halide homocoupling.

  • Competitive N-Arylation: Since your target molecule contains an amine (or a precursor nitro group that will become an amine), there is a risk of forming C-N bonds instead of or in addition to the desired C-O bond. This is especially a concern if starting directly with 3-aminophenol.

    • Cause: The amine nitrogen can also act as a nucleophile.

    • Solution: The most robust solution is to use a protecting group strategy.[9] A more common industrial route is to perform the ether synthesis first on a nitro-substituted precursor (e.g., 3-nitrophenol) and then reduce the nitro group to an aniline in a subsequent step.[10] This completely avoids competitive N-arylation during the critical C-O bond formation.

Problem 3: Product Discoloration and Purification Challenges

Question: My final, isolated 3-(4-Chlorophenoxy)aniline is a dark oil or solid, not the expected light-colored product. What causes this and how can I purify it effectively?

Answer: The discoloration of anilines is almost always due to oxidation.[11] The amino group is susceptible to air oxidation, which can form highly colored quinoid-type impurities.

  • Prevention:

    • Inert Atmosphere during Workup: After the reaction is complete, try to perform the workup and purification steps under a nitrogen or argon atmosphere where possible.

    • Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.

  • Purification:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (like ethanol or ethyl acetate), adding a small amount of activated carbon, heating briefly, and filtering through celite is a highly effective method for removing colored impurities.[12]

    • Flash Column Chromatography: This is the most effective method for achieving high purity. A silica gel column can separate the desired aniline from more polar oxidized byproducts and residual starting materials. Be aware that anilines can sometimes be sensitive to acidic silica gel; treating the silica with a small amount of triethylamine in the eluent can mitigate degradation on the column.[12]

    • Acid-Base Extraction: To remove unreacted phenolic starting materials, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH). This will extract the acidic phenol into the aqueous layer.[12]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule: Ullmann or Buchwald-Hartwig? A1: Both routes are viable. Historically, the Ullmann condensation was the standard.[1] However, it often requires harsh conditions (high temperatures, stoichiometric copper).[1] The Buchwald-Hartwig amination/ether synthesis has become increasingly popular as it often proceeds under milder conditions with lower catalyst loadings and offers a broader substrate scope, though the palladium catalysts and phosphine ligands can be more expensive.[13][14] For industrial-scale synthesis, the cost and robustness of a well-optimized copper-catalyzed process can be advantageous.

Q2: How critical are anhydrous and inert atmosphere conditions? A2: For palladium-catalyzed Buchwald-Hartwig reactions, an inert atmosphere is absolutely critical to prevent catalyst deactivation.[6] For both Ullmann and Buchwald-Hartwig reactions, anhydrous conditions are highly recommended. Water can consume the base and hydrolyze starting materials or intermediates, leading to lower yields.[15]

Q3: What are the best analytical techniques to monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is a fast and effective way to qualitatively monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the concentrations of all components in the reaction mixture over time.

Experimental Protocols & Data

Data Presentation: General Reaction Parameters

The following table provides typical starting points for optimizing either an Ullmann or Buchwald-Hartwig C-O coupling reaction for this synthesis, assuming the use of a nitro-phenol precursor.

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst CuI (5-10 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
Ligand L-Proline or a diamine (10-20 mol%)XPhos, RuPhos, or similar (2-4 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 equivalents)NaOtBu or Cs₂CO₃ (1.4 - 2.0 equivalents)
Solvent DMF, NMP, or DioxaneToluene, Dioxane, or THF
Temperature 110 - 160 °C80 - 110 °C
Protocol 1: Ullmann-Type Synthesis of 3-(4-Chlorophenoxy)-1-nitrobenzene

Objective: To form the diaryl ether bond using a copper-catalyzed reaction.

  • To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrophenol (1.0 eq.), CuI (0.10 eq.), and K₂CO₃ (2.0 eq.).

  • Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed DMF via syringe.

  • Add 1-bromo-4-chlorobenzene (1.1 eq.).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reduction to 3-(4-Chlorophenoxy)aniline

Objective: To reduce the nitro group to the target aniline.

  • In a round-bottom flask, suspend the purified 3-(4-chlorophenoxy)-1-nitrobenzene (1.0 eq.) and iron powder (5.0 eq.) in a 1:1 mixture of ethanol and water.[10][16]

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.).[10]

  • Heat the suspension to reflux (approx. 80-90 °C) and stir vigorously for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a saturated solution of NaHCO₃ to a pH > 7.[16]

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Visualizations

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conversion Check SM Conversion (TLC, LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete High_Conversion High Conversion Check_Conversion->High_Conversion Complete Catalyst_Check Catalyst/Atmosphere Issue? Low_Conversion->Catalyst_Check Yes Temp_Base_Check Suboptimal Temp/Base/Solvent? Low_Conversion->Temp_Base_Check No Side_Reactions Side Reactions Likely High_Conversion->Side_Reactions Inert_Atmosphere Action: Ensure Inert Atmosphere & Reagent Purity Catalyst_Check->Inert_Atmosphere Optimize_Conditions Action: Optimize Conditions (Temp, Base, Solvent) Temp_Base_Check->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Side_Reactions->Analyze_Byproducts Hydrodehalogenation Hydrodehalogenation, Homocoupling, etc. Analyze_Byproducts->Hydrodehalogenation Optimize_Selectivity Action: Adjust Catalyst Loading, Reagent Stoichiometry Hydrodehalogenation->Optimize_Selectivity

Caption: A decision tree for troubleshooting low yield issues.

Simplified Catalytic Cycle for Ullmann C-O Coupling

Ullmann_Cycle CuI Cu(I)X CuOR Cu(I)OAr' CuI->CuOR + Ar'OH, Base - HX Ox_Add Cu(III) Intermediate CuOR->Ox_Add Oxidative Addition + ArX Ox_Add->CuI Reductive Elimination Product Ar-O-Ar' (Product) Ox_Add->Product center

Caption: Key steps in the copper-catalyzed Ullmann C-O coupling cycle.

Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Ox_Add L-Pd(II)(Ar)X Pd0->Ox_Add Oxidative Addition + ArX Ligand_Exch L-Pd(II)(Ar)OAr' Ox_Add->Ligand_Exch + Ar'OH, Base - HX Ligand_Exch->Pd0 Reductive Elimination Product Ar-O-Ar' (Product) Ligand_Exch->Product

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig C-O coupling.

References

  • BenchChem. (2025). Troubleshooting low yields in solvent-free allyl ether synthesis.
  • BenchChem. (2025).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Sharifov, S., et al. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-type of Arene-Aryl C-C Coupling Reaction. NSF PAR.
  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF.
  • ChemicalBook. (n.d.). 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.
  • Nielsen, M. K., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • University of Nottingham. (n.d.).
  • Rojas-Lima, S., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development.
  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Lei, P., & Szostak, M. (n.d.).
  • Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of aminophenols.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig...
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.).
  • Organic Syntheses. (2024).
  • Wikidoc. (2012).
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life.
  • Ma, D., et al. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Wikipedia. (n.d.).
  • LookChem. (n.d.).
  • Chemistry LibreTexts. (2023).
  • MDPI. (2023).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)
  • BenchChem. (2025). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. RSC Publishing.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Francis Academic Press. (n.d.).
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Malaria World. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Moody, C. J., & Roff, G. J. (2020). Formation of 3-Aminophenols from Cyclohexane-1,3-diones.

Sources

Technical Support Center: Troubleshooting Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diaryl Ether Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals. The formation of the diaryl ether (C–O) bond is a critical transformation in the synthesis of complex pharmaceuticals, agrochemicals, and materials. However, the three primary methodologies—Ullmann coupling, Buchwald-Hartwig etherification, and Nucleophilic Aromatic Substitution (SNAr)—are frequently plagued by pathway-specific side reactions.

This guide provides authoritative troubleshooting diagnostics, causality analysis, and self-validating experimental protocols to ensure high-fidelity C–O bond formation.

Diagnostic Workflow

Troubleshooting Start Diaryl Ether Synthesis Low Yield / Impurities Method Determine Synthesis Method Start->Method Ullmann Cu-Catalyzed (Ullmann) Method->Ullmann Pd Pd-Catalyzed (Buchwald-Hartwig) Method->Pd SNAr SNAr / Base-Mediated Method->SNAr Side1 Hydrodehalogenation or Homocoupling Ullmann->Side1 Side2 Ligand Arylation or Catalyst Death Pd->Side2 Side3 Regioisomeric Mixtures SNAr->Side3 Fix1 Use N,O-ligands Strictly Degas (Ar/N2) Side1->Fix1 Fix2 Use Bulky Biaryl Phosphines (RockPhos) Side2->Fix2 Fix3 Avoid Benzyne Pathway Use Activated Ar-F Side3->Fix3

Diagnostic flowchart for resolving common side reactions in diaryl ether synthesis.

Module 1: Copper-Catalyzed Ullmann Etherification

FAQ & Troubleshooting

Q: Why am I seeing significant hydrodehalogenation (reduction) of my aryl halide instead of the desired diaryl ether? A: Hydrodehalogenation is a pervasive side reaction in Ullmann couplings. Mechanistically, this occurs when the oxidative addition intermediate (Ar–Cu) undergoes protonation rather than the desired reductive elimination with the phenoxide[1]. The hydrogen source can be adventitious moisture, the solvent, or even acidic protons on the ligand itself. Causality & Mitigation: To mitigate this, you must accelerate the rate of reductive elimination. Utilizing bidentate N,O-ligands (such as N-methylglycine) stabilizes the active copper species and promotes rapid C–O bond formation, effectively outcompeting the reduction pathway[2].

Q: How do I prevent the homocoupling of the aryl halide or oxidative coupling of the phenol? A: Homocoupling (forming biaryls or biphenols) is almost exclusively driven by the presence of oxygen, which facilitates oxidative pathways. The system must be rigorously deoxygenated using freeze-pump-thaw cycles; standard sparging is often insufficient for sensitive electron-rich phenols.

Protocol: Optimized Room-Temperature Ullmann Diaryl Ether Synthesis

Self-Validating Design: The strict use of an inert atmosphere prevents oxidative homocoupling, while the N-methylglycine ligand stabilizes the Cu(I) center to outcompete hydrodehalogenation, ensuring that any isolated product is the result of the desired cross-coupling.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%), N-methylglycine (20 mol%), and finely milled K3PO4 (2.0 equiv).

  • Substrate Addition: Add the phenol (1.0 equiv) and aryl iodide (1.2 equiv). If substrates are liquid, add them via a microsyringe after the solvent.

  • Solvent & Degassing: Add anhydrous, degassed acetonitrile (0.5 M). The strict exclusion of oxygen self-validates by preventing the formation of biphenol side products.

  • Reaction: Stir vigorously at room temperature (or up to 80 °C for deactivated substrates) for 24 hours.

  • Workup: Dilute with ethyl acetate, filter through a pad of Celite to remove copper salts, and concentrate in vacuo.

Module 2: Palladium-Catalyzed Buchwald-Hartwig Etherification

FAQ & Troubleshooting

Q: I am observing "ligand arylation" and rapid catalyst deactivation. How can I prevent this? A: Ligand arylation occurs when the aryl group from the substrate migrates from the palladium center to the phosphorus atom of the ligand, forming an inactive phosphonium salt. This is particularly problematic with electron-poor aryl halides and less sterically hindered phosphines. Causality & Mitigation: The solution is to employ bulky dialkylbiaryl phosphine ligands, such as 3[3] or4[4]. The extreme steric bulk of the tert-butyl groups on these ligands forces the palladium center into a geometry that accelerates reductive elimination of the diaryl ether while sterically blocking the aryl migration pathway.

Protocol: Buchwald-Hartwig Etherification using RockPhos Pd G3

Self-Validating Design: RockPhos provides extreme steric bulk, preventing the aryl group from migrating to the phosphorus atom. The use of a pre-formed G3 precatalyst ensures a 1:1 Pd-to-ligand ratio, preventing the formation of unreactive bis-ligated Pd(0) species.

  • Catalyst Assembly: In a glovebox, combine RockPhos Pd G3 precatalyst (2–5 mol%) and RockPhos ligand (2–5 mol%) in an oven-dried vial.

  • Reagents: Add the aryl bromide (1.0 equiv), phenol (1.2 equiv), and finely milled K3PO4 (2.0 equiv). Avoid strong bases like NaOtBu to prevent functional group degradation.

  • Solvent: Add anhydrous, degassed toluene (0.2 M).

  • Heating: Seal the vial and heat to 100 °C for 12–18 hours. The bulky ligand enables the difficult reductive elimination step to form the C–O bond.

  • Isolation: Cool to room temperature, filter through silica gel to remove the palladium and salts, and purify via flash chromatography.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

FAQ & Troubleshooting

Q: I recovered a mixture of regioisomeric diaryl ethers, but my starting aryl halide was isomerically pure. What happened? A: When unactivated aryl halides are subjected to strong bases (e.g., NaH, NaNH2), the reaction often bypasses the classical addition-elimination SNAr mechanism. Instead, it proceeds via an elimination-addition pathway, generating a highly reactive 5[5]. The incoming phenoxide nucleophile can attack either carbon of the benzyne triple bond, resulting in a mixture of ortho and meta (or meta and para) regioisomers. Causality & Mitigation: To ensure regiochemical fidelity, either use activated aryl fluorides (bearing electron-withdrawing groups like -NO2 or -CN) with milder bases (like K2CO3), or switch to transition-metal catalysis (Pd or Cu) which does not proceed through a benzyne intermediate.

Quantitative Comparison of Side Reaction Profiles

The table below summarizes the typical quantitative yield loss due to side reactions (in unoptimized systems) and the specific parameters required to mitigate them.

Synthesis MethodPrimary Side ReactionUnoptimized Byproduct YieldTypical CausalityMitigation StrategyIdeal Reagent Choice
Ullmann (Cu) Hydrodehalogenation15–40%Protonation of Cu intermediateExclude moisture/acidic protonsN,O-ligands (e.g., N-methylglycine)
Ullmann (Cu) Oxidative Homocoupling10–25%Presence of O2Strict inert atmosphereDegassed MeCN, CuI
Buchwald-Hartwig (Pd) Ligand Arylation10–20%Aryl migration to PhosphorusIncrease steric bulk on ligandRockPhos, t-BuXPhos
SNAr Regioisomeric Mixtures~50% (1:1 mixture)Benzyne intermediate formationAvoid strong bases with unactivated Ar-XK2CO3 in DMF with activated Ar-F

References

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis Source: acs.org URL:[Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants Source: mdpi.com URL:[Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia Source: wikipedia.org URL:[Link]

  • o-Diiodobenzene/NaH Benzyne System Enables the Synthesis of Alkyl Aryl Ethers and Diaryl Ethers | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Overcoming solubility issues of 3-(4-Chlorophenoxy)aniline in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Chlorophenoxy)aniline

Introduction: The Challenge of 3-(4-Chlorophenoxy)aniline Solubility

3-(4-Chlorophenoxy)aniline is a chemical intermediate used in the synthesis of various compounds, including those with potential biological activity.[1][2] Structurally, it is an aromatic amine with a chlorophenoxy substituent, rendering it highly hydrophobic and poorly soluble in aqueous media.[3][4] This low aqueous solubility is a significant hurdle for researchers in drug development and life sciences, as it frequently leads to compound precipitation, inaccurate assay results, and poor reproducibility.

This guide provides a comprehensive, in-depth resource for overcoming the solubility challenges associated with 3-(4-Chlorophenoxy)aniline in common in vitro and cell-based assays. It combines theoretical explanations with practical, step-by-step protocols to ensure your experimental results are both accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of a solubility problem with my compound?

A: Initial indicators of poor solubility often manifest visually or in your data. Look for:

  • Visible Precipitate: Cloudiness, crystals, or a film appearing in your stock solution or, more commonly, after dilution into aqueous assay buffers.

  • Inconsistent Results: High variability between replicate wells or experiments. This can be caused by micro-precipitates that are not easily visible.

  • Non-linear Dose-Response Curves: A sharp drop-off in activity at higher concentrations can indicate the compound is falling out of solution.

  • Low Maximum Response: The compound may not reach its true maximum efficacy because its effective concentration is limited by its solubility.

Q2: I use DMSO to dissolve my compound. Isn't that enough?

A: While Dimethyl Sulfoxide (DMSO) is an excellent "universal" solvent for dissolving many hydrophobic compounds for initial stock preparation, it is not a magic bullet.[5] The problem, known as "compound crashing," typically occurs during the subsequent dilution step. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent environment abruptly changes from primarily organic to primarily aqueous. This can cause the compound's solubility limit to be exceeded, leading to precipitation. The final concentration of DMSO in the assay is also critical; most cell lines can tolerate 0.5% DMSO, but some sensitive or primary cells may show cytotoxic effects at concentrations as low as 0.1%.[6]

Q3: Can't I just heat the solution or sonicate it to redissolve the precipitate?

A: While heating or sonication can sometimes help redissolve a compound, these are often temporary fixes. The underlying issue is that the compound is in a supersaturated state in the aqueous buffer. Upon cooling or over time, the compound is likely to precipitate again, especially during the long incubation periods required for many biological assays. These methods can be useful during the initial stock preparation but are not reliable solutions for maintaining solubility in the final assay plate.[6]

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a logical workflow for diagnosing and solving solubility issues with 3-(4-Chlorophenoxy)aniline.

Problem: My compound precipitates immediately upon dilution into my aqueous assay buffer.

This is the most common and frustrating issue. It indicates a significant mismatch between the hydrophobicity of the compound and the polarity of the assay medium.

The following diagram outlines a systematic approach to resolving this issue.

G cluster_0 Start: Compound Precipitation cluster_1 Step 1: Stock Solution Optimization cluster_2 Step 2: Dilution & Assay Conditions cluster_4 End: Solubilization Achieved start Compound Precipitates in Aqueous Buffer stock Prepare 10 mM Stock in 100% DMSO start->stock check1 Visually Inspect Stock. Is it clear? stock->check1 stock_fail Compound insoluble in DMSO. Consider alternative organic solvent (e.g., Ethanol, DMF). check1->stock_fail No dilute Dilute to final concentration. Keep final DMSO <0.5% check1->dilute Yes check2 Observe for precipitation. Still crashing? dilute->check2 method_ph Method A: pH Adjustment check2->method_ph Yes method_cosolvent Method B: Co-Solvent check2->method_cosolvent Yes method_surfactant Method C: Surfactant check2->method_surfactant Yes method_cd Method D: Cyclodextrin check2->method_cd Yes end Proceed with Assay check2->end No method_ph->end method_cosolvent->end method_surfactant->end method_cd->end

Caption: Troubleshooting workflow for solubility issues.

Solution Details & Protocols
  • Causality: 3-(4-Chlorophenoxy)aniline contains a basic aniline group. The pKa of this group is predicted to be around 3.5.[1] At a pH below its pKa, the amine group will be protonated (-NH3+), forming a salt that is significantly more water-soluble than the neutral form.[7][8] Conversely, at a pH above the pKa, it will be in its neutral, less soluble form.[9] Most standard cell culture media and buffers are buffered around pH 7.2-7.4, which favors the less soluble neutral form.

  • When to Use: This method is effective for simpler biochemical assays where the pH can be modified without affecting enzyme activity or protein stability. It is generally not recommended for cell-based assays , as altering the pH can induce significant cellular stress and artifacts.

  • Protocol:

    • Prepare your assay buffer (e.g., a phosphate or Tris buffer).

    • Adjust the buffer pH to a lower value (e.g., pH 5.0 or 6.0) using 1N HCl.

    • Prepare your 3-(4-Chlorophenoxy)aniline stock in DMSO.

    • Dilute the stock into the acidified buffer and observe for precipitation.

    • Validation: Always run a control with the acidified buffer alone to ensure the pH change does not interfere with your assay readout.

  • Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system.[10][11] This "softens" the transition from the DMSO stock to the final assay medium, making it more favorable for the hydrophobic compound to remain dissolved.[12]

  • When to Use: This is a widely applicable technique for both biochemical and cell-based assays. Care must be taken to keep the final co-solvent concentration low to avoid toxicity or artifacts.

  • Recommended Co-solvents & Properties:

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-2%Readily available, less toxic than DMSO.Can affect some enzyme activities.
Polyethylene Glycol 400 (PEG-400) 1-5%Low toxicity, effective solubilizer.[13]Can increase viscosity of the solution.
Propylene Glycol (PG) 1-5%Good safety profile, commonly used.[13]May not be as effective as PEG-400 for some compounds.
  • Protocol: See "Detailed Protocols" section below.

  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like 3-(4-Chlorophenoxy)aniline can be encapsulated within this hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[14]

  • When to Use: Excellent for biochemical assays. Caution is required for cell-based assays, as surfactants can permeabilize cell membranes at higher concentrations. Non-ionic surfactants are generally preferred due to lower toxicity.

  • Mechanism of Micellar Solubilization:

G cluster_0 Aqueous Environment (Buffer) s1 center->s1 Hydrophobic Tail s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 compound Hydrophobic Compound s2:n->s2:n Hydrophilic Head label_micelle Surfactant Micelle

Caption: Encapsulation of a hydrophobic compound in a surfactant micelle.

  • Recommended Surfactants:

    • Tween-20 (Polysorbate 20): A common non-ionic surfactant.[15] Use at concentrations just above its CMC (~0.005% w/v). Start with 0.01% in the final assay buffer.

    • Pluronic F-68: A non-ionic block copolymer. Often used in cell culture for its low toxicity. Start with 0.02% in the final assay buffer.

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form "inclusion complexes" by encapsulating the hydrophobic 3-(4-Chlorophenoxy)aniline molecule, thereby increasing its apparent water solubility.[18][19] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their higher aqueous solubility and safety profiles.[17][]

  • When to Use: A powerful and widely used method for both biochemical and in vivo studies. It is considered a gold standard for solubilizing BCS Class II compounds (low solubility, high permeability).[]

  • Protocol:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

    • Prepare a concentrated stock of 3-(4-Chlorophenoxy)aniline in DMSO.

    • In a separate tube, add the required volume of the HP-β-CD solution.

    • While vortexing the HP-β-CD solution, slowly add the compound's DMSO stock.

    • This intermediate solution can then be further diluted into the assay buffer.

Detailed Protocols

Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO

This protocol is the essential first step for all subsequent experiments.

  • Calculate Mass: Determine the mass of 3-(4-Chlorophenoxy)aniline (MW: 254.11 g/mol ) needed for your desired volume and concentration.[21]

    • Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * 254.11 (mg/mmol)

    • Example for 1 mL: Mass = 10 * 0.001 * 254.11 = 2.54 mg

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound using an analytical balance.

  • Dissolution: Transfer the powder to an appropriate vial (e.g., an amber glass vial). Add 100% DMSO to reach the final desired volume.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial (to no more than 37°C) or sonicate for 5-10 minutes to ensure complete dissolution.

  • Validation & Storage: Visually inspect the solution against a dark background to ensure it is completely clear with no visible particulates.[22] Store the stock solution at -20°C, protected from light.[22] For long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[22]

Protocol 2: Serial Dilution into Aqueous Buffer using a Co-solvent (PEG-400)

This protocol details how to prepare working solutions for an assay, aiming for a final co-solvent concentration of 2%.

  • Prepare Intermediate Buffer: Create an "intermediate dilution buffer" consisting of your final aqueous assay buffer supplemented with PEG-400. To achieve a final concentration of 2% PEG-400 in the well, you might make a 4% PEG-400 intermediate buffer if you are performing a 1:1 dilution into the assay plate.

    • Example: For 10 mL of 4% PEG-400 buffer, add 400 µL of PEG-400 to 9.6 mL of assay buffer.

  • Prepare Highest Concentration Working Stock: Create the highest concentration of your compound needed for the dose-response curve.

    • Example: To make a 200 µM working stock from a 10 mM DMSO stock for an assay with a final top concentration of 100 µM:

      • Dilute the 10 mM stock 1:50 into the intermediate buffer (e.g., 2 µL of 10 mM stock into 98 µL of 4% PEG-400 buffer).

  • Serial Dilution: Perform serial dilutions (e.g., 1:3 or 1:10) of the highest concentration working stock using the intermediate buffer. This ensures that the concentration of both DMSO and PEG-400 remains constant across all concentrations tested.[23]

  • Assay Plate Addition: Add the serially diluted compound solutions to your assay plate.

  • Validation: Always include a "vehicle control" containing the same final concentration of DMSO and PEG-400 as your test wells to account for any solvent effects on the assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (PMC).

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (PMC).

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Authorea.

  • DMSO in cell based assays. Scientist Solutions.

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. International Journal of Applied Pharmaceutics.

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science.

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.

  • 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6. Sigma-Aldrich.

  • Cosolvent. Wikipedia.

  • DMSO usage in cell culture. LifeTein.

  • 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE 24900-79-6 wiki. Guidechem.

  • Preparing Stock Solutions. PhytoTech Labs.

  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed.

  • Polysorbate Surfactants as Drug Carriers: Tween 20-Amphotericin B Conjugates as Anti-Fungal and Anti-Leishmanial Agents. PubMed.

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health (PMC).

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.

  • Solubility and pH of amines. ISSR.

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (PMC).

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Course Hero.

  • What is the procedure to create stock solutions? Chemistry Stack Exchange.

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications.

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics.

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.

  • 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO). PubChem.

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson.

  • 23.1: Properties of amines. Chemistry LibreTexts.

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World Journal.

  • 3-Chloro-4-(4-chlorophenoxy)aniline | CAS 24900-79-6 | SCBT. Santa Cruz Biotechnology.

  • Buy 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6. Smolecule.

Sources

Technical Support Center: Preventing Oxidation of 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, chemists, and drug development professionals working with 3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2)[1]. Substituted anilines are notoriously sensitive to environmental degradation. This guide moves beyond basic recommendations, providing the mechanistic causality behind degradation, self-validating storage protocols, and advanced troubleshooting workflows to ensure absolute experimental reproducibility.

Mechanistic Insights: The "Why" Behind Degradation

Q: Why does 3-(4-Chlorophenoxy)aniline turn yellow or brown over time? A: The discoloration is a direct visual indicator of oxidative degradation. The primary amine group (-NH₂) is highly electron-rich and reactive. When exposed to atmospheric oxygen—especially under the catalysis of ultraviolet/visible light or trace transition metal ions—the molecule undergoes a single-electron transfer (SET). This loss of an electron generates a highly reactive 2[2]. These radicals rapidly dimerize into azobenzenes or further oxidize into quinone imines, which eventually polymerize into dark, insoluble species[2].

OxidationPathway A 3-(4-Chlorophenoxy)aniline (Intact Amine) B Anilino Radical Intermediate A->B O2, Light, Trace Metals C Azobenzenes & Quinone Imines B->C Radical Dimerization D Polymeric Degradation Products C->D Polymerization (Dark Color)

Fig 1: Mechanistic pathway of 3-(4-Chlorophenoxy)aniline auto-oxidation.

Storage Protocols & Best Practices

Q: What is the optimal storage configuration to prevent this degradation? A: To arrest the kinetic pathways of oxidation, you must employ a multi-barrier approach. The table below summarizes the quantitative parameters required for absolute stability, grounded in3[3].

Table 1: Quantitative Storage Parameters
ParameterRecommended ConditionMechanistic Causality
Atmosphere Inert Gas (Argon/Nitrogen)Displaces O₂, preventing the initial single-electron transfer (SET) that forms the anilino radical[3].
Container Amber Glass, PTFE-lined capBlocks UV/Vis light which photo-catalyzes oxidation; PTFE prevents leaching of plasticizers into the reagent.
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy of the system, exponentially decreasing the rate of auto-oxidation[4].
Additives None (unless specified)While antioxidants exist, they can interfere with downstream pharmaceutical synthesis or complexation.

Q: How do I properly aliquot the material without introducing oxygen? A: Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating degradation. Follow this self-validating inert transfer protocol.

Protocol 1: Inert Aliquoting & Storage
  • Preparation: Dry all amber receiving vials in an oven (120°C) for 2 hours and cool them in a desiccator. Causality: Removes trace surface moisture that can facilitate hydrolytic side reactions.

  • Purging: Connect a Schlenk line or an Argon balloon to a long needle. Purge the empty vials with Argon for 2 minutes. Causality: Argon is heavier than air and will blanket the bottom of the vial, creating an oxygen-free zone.

  • Transfer: Transfer the 3-(4-Chlorophenoxy)aniline into the vials using a gas-tight syringe or under a positive flow of Argon.

  • Sealing: Flush the headspace of the newly filled vial with Argon for 30 seconds. Cap immediately with a PTFE-lined septum cap.

  • Validation Step: Wrap the cap tightly with Parafilm. A properly sealed vial will show no color shift (remaining clear/pale) over 6 months at 4°C, visually confirming the integrity of the inert atmosphere.

Troubleshooting & Advanced Recovery

Q: My batch has already discolored. How do I troubleshoot and recover it? A: First, assess the extent of the oxidation. Minor discoloration might not impact robust reactions, but sensitive pharmaceutical syntheses require >97% purity. Use the diagnostic workflow below.

Troubleshooting Start Visual Inspection of 3-(4-Chlorophenoxy)aniline Q1 Is the material yellow, brown, or dark? Start->Q1 Purity Perform HPLC/GC Purity Check Q1->Purity Yes Proceed Proceed with Experiment Q1->Proceed No Q2 Is purity > 97%? Purity->Q2 Q2->Proceed Yes Recover Execute Advanced Recovery Protocol Q2->Recover No

Fig 2: Diagnostic workflow for assessing and recovering oxidized aniline batches.

Table 2: Troubleshooting Guide
Observation / ProblemProbable CauseCorrective Action
Yellow/Brown Discoloration Exposure to atmospheric oxygen or light causing azobenzene formation[4].Perform HPLC purity check. If <97%, execute the Advanced Recovery Protocol.
Insoluble Black Particles Advanced oxidation leading to polymeric degradation products[4].Filter through a 0.22 µm PTFE syringe filter. Purify via chromatography before use.
Inconsistent Reaction Yields Partially oxidized aniline interfering with reaction stoichiometry.Purify starting material. Flush headspace with Argon immediately after every future use[4].

Q: How can I purify heavily oxidized 3-(4-Chlorophenoxy)aniline? A: If HPLC confirms purity has dropped below acceptable thresholds, execute the following recovery protocol.

Protocol 2: Advanced Recovery via Free-Base Flash Chromatography
  • Preparation: Dissolve the discolored 3-(4-Chlorophenoxy)aniline in a minimal volume of dichloromethane (DCM).

  • Stationary Phase Treatment: Prepare a silica gel column. Pre-treat the silica by flushing it with 1% triethylamine (TEA) in hexanes. Causality: Silica gel contains acidic silanol groups that can protonate the basic amine, causing severe band tailing (streaking) and poor recovery. TEA neutralizes these active sites.

  • Loading & Elution: Load the DCM solution onto the column. Elute with a gradient of Hexanes:Ethyl Acetate (e.g., 90:10 to 70:30). Causality: The highly polar, colored polymeric oxidation products will strongly adhere to the baseline of the silica, allowing the intact free-base amine to elute cleanly.

  • Validation Step: Spot fractions on a silica TLC plate. The pure 3-(4-Chlorophenoxy)aniline will elute as a single UV-active spot, while polymeric impurities remain at the baseline. This provides immediate visual confirmation of successful separation before final HPLC verification. Concentrate pure fractions under reduced pressure.

Advanced Application FAQs

Q: I am using 3-(4-Chlorophenoxy)aniline in a metal-catalyzed cross-coupling. The reaction turns black instantly, and yields are poor. Why? A: The transition metal catalyst (e.g., Cu(II) or Fe(III) salts) is likely acting as a direct oxidant, prematurely oxidizing the aniline before the desired catalytic cycle can occur[5]. Solution: If possible, reduce the oxidation state of the metal salt (e.g., use Cu(I) instead of Cu(II))[5]. Alternatively, employ a protecting group strategy. 5 to form an acetanilide temporarily masks the reactive center, preventing unwanted oxidation during complexation[5]. The protecting group can be easily removed via hydrolysis later.

References

  • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Source: Open Access Journals URL: [Link]

Sources

Technical Support Center: Strategies for Minimizing Liver Metabolism of Aniline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing aniline-based drug candidates. The aniline motif, while synthetically versatile, is a well-known structural alert due to its susceptibility to hepatic metabolism, often leading to high clearance, low bioavailability, and the formation of reactive, potentially toxic metabolites.[1] This document provides in-depth, practical guidance in a question-and-answer format, supplemented with troubleshooting guides and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for aniline-based drugs in the liver?

Aniline and its derivatives are primarily metabolized in the liver through two main enzymatic pathways:

  • Phase I Oxidation: This is predominantly carried out by Cytochrome P450 (CYP450) enzymes, with CYP1A2 and CYP2E1 being significant contributors.[2] The primary oxidative transformations include:

    • N-hydroxylation: This is a critical and often problematic pathway, as it leads to the formation of N-hydroxylamines. These intermediates can be further oxidized to highly reactive nitrosoarenes and nitrenium ions, which are capable of covalently binding to cellular macromolecules like proteins and DNA, leading to potential toxicity.[1]

    • Ring Hydroxylation: Hydroxylation of the aromatic ring, typically at the para-position, is another common metabolic route.[3]

  • Phase II Conjugation: This involves the enzymatic addition of endogenous polar molecules to the aniline or its phase I metabolites, increasing their water solubility and facilitating their excretion. Key phase II reactions include:

    • N-acetylation: Catalyzed by N-acetyltransferases (NATs), this pathway is a major route of detoxification for many anilines.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxylated metabolites or directly to the aniline nitrogen.[4][5][6]

    • Sulfation: Sulfotransferases (SULTs) can also conjugate sulfate groups to hydroxylated metabolites.

Q2: Why is the aniline motif considered a "structural alert" in drug discovery?

The term "structural alert" refers to a chemical moiety that is known to be associated with an increased risk of toxicity. The aniline group is a classic example due to its propensity to be metabolically activated into reactive species.[1] The formation of N-hydroxylamines and their subsequent conversion to nitrenium ions can lead to several adverse effects, including:

  • Idiosyncratic Adverse Drug Reactions (IADRs): These are unpredictable, severe reactions that are not related to the primary pharmacology of the drug.[7]

  • Hepatotoxicity: Covalent binding of reactive metabolites to liver proteins can trigger an immune response and cause liver damage.

  • Carcinogenicity: Adduct formation with DNA can lead to mutations and potentially cancer.[1]

Q3: What are the most effective strategies to block or reduce the metabolism of an aniline-containing compound?

Several medicinal chemistry strategies can be employed to mitigate the metabolic liabilities of anilines:

  • Isosteric Replacement: This involves replacing the aniline ring with a non-aromatic, three-dimensional scaffold that mimics its size and vector properties but is less susceptible to metabolism. Saturated carbocycles like bicyclo[1.1.1]pentane (BCP) and aminonorbornanes have shown promise in improving metabolic profiles.[7][8][9]

  • Introduction of Steric Hindrance: Placing a bulky group, such as a methyl or chloro group, at the ortho-position to the amino group can sterically hinder the approach of CYP450 enzymes, thereby reducing the rate of N-oxidation.

  • Modulation of Electronic Properties: Introducing electron-withdrawing groups (EWGs) on the aniline ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.

  • Conversion to Heteroarylamines: Replacing the phenyl ring with a nitrogen-containing heteroaromatic ring (e.g., pyridine, pyrimidine, pyridazine) can significantly reduce the formation of reactive metabolites. Studies have shown a lower abundance of glutathione (GSH) conjugates in the order of phenyl > pyrimidine ≈ pyridine > pyridazine.[10]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-H bond, leading to a kinetic isotope effect that slows down the rate of metabolism.[5]

Troubleshooting Guides

Guide 1: Inconsistent Results in Liver Microsomal Stability Assay
Observed Problem Potential Cause Troubleshooting Step
High variability between replicate wells. Pipetting errors or inconsistent mixing.Ensure proper pipette calibration and technique. Thoroughly mix all solutions before and after adding to the reaction plate.
Microsomes not uniformly suspended.Gently invert the microsomal solution several times before aliquoting. Avoid vigorous vortexing which can denature enzymes.
The disappearance rate is too fast to measure accurately. High concentration of microsomes or a very labile compound.Reduce the microsomal protein concentration and/or shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).[11]
No metabolism is observed for the positive control. Inactive microsomes or incorrect cofactor.Use a new, validated batch of microsomes. Ensure the correct cofactor (e.g., NADPH for CYPs) is used at the appropriate concentration and that the regenerating system is active.[11]
Contaminants in the buffer or solvent.Prepare fresh buffers and use high-purity solvents.
Compound appears more stable than expected based on in vivo data. High non-specific binding to the incubation plate or microsomes.Use low-binding plates. Measure the fraction of unbound compound (fu,mic) to correct the intrinsic clearance value.
The metabolic pathway is not CYP-mediated.Consider using hepatocytes, which contain a broader range of phase I and phase II enzymes.[12]
Negative half-life calculated (compound concentration increases over time). Analytical interference or instability of the internal standard.Check for co-eluting peaks in the LC-MS/MS analysis. Verify the stability of the internal standard under the assay conditions.[13]
Compound is being released from non-specific binding sites over time.Re-evaluate the non-specific binding of your compound.
Guide 2: Challenges in the Glutathione (GSH) Trapping Assay
Observed Problem Potential Cause Troubleshooting Step
No GSH adducts detected for a compound suspected of forming reactive metabolites. The reactive metabolite is too short-lived to be trapped by GSH.Consider using alternative trapping agents like cyanide or semicarbazide, which can trap different types of reactive intermediates.[14]
The metabolic pathway is not active in the in vitro system.Ensure the appropriate metabolic system (e.g., microsomes with NADPH for CYP-mediated activation, or hepatocytes for broader metabolism) is being used.
The GSH adduct is unstable.Analyze samples immediately after the reaction is stopped. Check the stability of the adduct in the analytical matrix.
Multiple GSH adducts are detected, making interpretation difficult. The parent compound has multiple sites of metabolic activation.Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to elucidate the structures of the different adducts and pinpoint the sites of modification.
Non-enzymatic reaction between the compound and GSH.Run a control incubation without the NADPH regenerating system to check for non-enzymatic conjugation.
High background noise or interfering peaks in the LC-MS/MS analysis. Matrix effects from the incubation components.Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
Endogenous cellular components reacting with GSH.Use stable isotope-labeled GSH to differentiate between drug-derived adducts and endogenous adducts.[15]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of an aniline-based drug candidate.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Ice-cold acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well incubation and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the liver microsomes at 37°C and keep on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[16]

    • Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with the internal standard to stop the reaction.[10]

  • Sample Processing and Analysis:

    • Seal the collection plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Objective: To qualitatively assess the formation of reactive metabolites by trapping them with glutathione (GSH).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Glutathione (GSH) solution (e.g., 1-5 mM final concentration)

  • Positive control (a compound known to form GSH adducts)

  • Ice-cold acetonitrile (ACN) with an internal standard

  • LC-MS/MS system capable of precursor ion scanning or neutral loss scanning

Procedure:

  • Incubation Setup:

    • Prepare two sets of incubation mixtures for each test compound:

      • +NADPH: Microsomes, test compound, GSH, and NADPH regenerating system.

      • -NADPH (Control): Microsomes, test compound, GSH, but no NADPH regenerating system.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction in the "+NADPH" wells by adding the NADPH regenerating system.

    • Incubate for a set period (e.g., 60 minutes) at 37°C.

  • Quenching and Sample Preparation:

    • Stop the reactions by adding ice-cold ACN with an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using LC-MS/MS methods designed to detect GSH adducts. Common methods include:

      • Precursor Ion Scanning: Scanning for the precursor ions that fragment to a specific product ion of GSH (e.g., m/z 272 in negative ion mode).

      • Neutral Loss Scanning: Scanning for compounds that lose a specific neutral fragment corresponding to a part of the GSH molecule (e.g., 129 Da in positive ion mode).[17]

  • Data Interpretation:

    • Compare the chromatograms from the "+NADPH" and "-NADPH" incubations.

    • Peaks corresponding to potential GSH adducts should be present or significantly larger in the "+NADPH" samples.

    • The mass of the potential adduct should correspond to the mass of the parent compound (or a metabolite) plus the mass of GSH (307.3 Da), minus the mass of any atoms lost during the reaction (e.g., 2 Da for an addition reaction).

Data Presentation

Table 1: Comparative Metabolic Stability of Aniline Analogues in Human Liver Microsomes
CompoundStructural ModificationHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Aniline None1546.2
Ortho-Methyl Aniline Methyl group at ortho-position4515.4
Para-Trifluoromethyl Aniline Electron-withdrawing group at para-position6011.6
Aminopyridine Phenyl ring replaced with pyridine>120<5.8
Aminonorbornane Aniline replaced with saturated isostere>120<5.8

This table presents representative data to illustrate the impact of structural modifications on metabolic stability. Actual values will vary depending on the specific compound and experimental conditions.

Table 2: Relative Formation of GSH Adducts for Aniline Analogues
CompoundStructural ModificationRelative GSH Adduct Formation (%)
Parent Aniline None100
Ortho-Methyl Aniline Methyl group at ortho-position35
Para-Trifluoromethyl Aniline Electron-withdrawing group at para-position20
Aminopyridine Phenyl ring replaced with pyridine<10
Aminonorbornane Aniline replaced with saturated isostereNot Detected

This table provides a qualitative comparison of the propensity of different aniline analogues to form reactive metabolites, as assessed by a GSH trapping assay. The values are expressed relative to the parent aniline compound.

Visualizations

Aniline_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_reactive Reactive Metabolites cluster_phase2 Phase II Detoxification cluster_toxicity Toxicity Aniline Aniline Drug Candidate N_Hydroxylamine N-Hydroxylamine Aniline->N_Hydroxylamine N-hydroxylation Ring_Hydroxylation Ring-Hydroxylated Metabolite Aniline->Ring_Hydroxylation Ring hydroxylation Acetylated_Metabolite N-Acetylated Metabolite Aniline->Acetylated_Metabolite N-acetylation (NATs) Nitrosoarene Nitrosoarene N_Hydroxylamine->Nitrosoarene Glucuronide_Conjugate Glucuronide Conjugate Ring_Hydroxylation->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Ring_Hydroxylation->Sulfate_Conjugate SULTs Nitrenium_Ion Nitrenium Ion Nitrosoarene->Nitrenium_Ion Covalent_Binding Covalent Binding (Protein, DNA) Nitrenium_Ion->Covalent_Binding Toxicity Toxicity Covalent_Binding->Toxicity

Caption: Metabolic pathways of aniline-based drugs in the liver.

Caption: A decision-making workflow for addressing high aniline metabolism.

References

  • BenchChem. (2025). A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs in Drug Discovery. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S. BenchChem Technical Support.
  • Collins, J. L., III, Staveness, D., & Stephenson, C. R. J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 432-437. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset. [Link]

  • Dalvie, D., Di, L., Ekins, S., Kalgutkar, A. S., & Obach, R. S. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry, 63(13), 6649-6691. [Link]

  • Firozi, P., & Mohammadi, M. (2026, February 18). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. RSC Advances, 16(11), 9563-9577. [Link]

  • Fujita, K., & Sugiyama, Y. (2000). (PDF) Drug metabolism and the mechanisms for appearance of toxicity (5). —The metabolism, toxicity and GSH depletion of aniline derivatives—. ResearchGate. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. [Link]<1107::AID-QUA7>3.0.CO;2-9

  • Kalgutkar, A. S. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Expert Opinion on Drug Metabolism & Toxicology, 11(12), 1837-1853. [Link]

  • Kawai, A., Satoh, T., Kobayashi, K., & Kitagawa, H. (1978). Glutathione depletion by aniline analogs in vitro associated with liver microsomal cytochrome P-450. Japanese Journal of Pharmacology, 28(5), 699-705. [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. Retrieved March 7, 2026, from [Link]

  • Miners, J. O., Mackenzie, P. I., & Knights, K. M. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Molecular Sciences, 14(6), 12538-12564. [Link]

  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Eurofins. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). Mitigating Structural Alerts: A Head-to-Head Comparison of an Aniline-Containing Compound and Its Analogs. BenchChem Technical Support.
  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]

  • Dulsat, J., Puig de la Bellacasa, R., & Borrell, J. I. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(23), 5678. [Link]

  • Gans, E., & North, S. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Koutsofios, E., & North, S. (2024, September 28). DOT Language. Graphviz. [Link]

  • Tummala, R., et al. (2012). Strategies to mitigate the bioactivation of 2-anilino-7-aryl-pyrrolo[2,1-f][11][16][18]triazines: identification of orally bioavailable, efficacious ALK inhibitors. Journal of Medicinal Chemistry, 55(1), 229-244. [Link]

  • BenchChem. (2025). Unveiling the Biological Double-Edged Sword: A Comparative Analysis of Aniline and its Isomers. BenchChem Technical Support.
  • Aikawa, K., Satoh, T., Kobayashi, K., & Kitagawa, H. (1978). Glutathione depletion by aniline analogs in vitro associated with liver microsomal cytochrome P-450. Japanese Journal of Pharmacology, 28(5), 699-705. [Link]

  • de Campos, M. L., & Ramalho, T. C. (2017). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Medicinal Chemistry, 24(27), 3023-3037. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100868. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab. Retrieved March 7, 2026, from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. Retrieved March 7, 2026, from [Link]

  • Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. [Link]

  • Question posted by a user on ResearchGate. (2024, July 29). Why do some of my compounds have a negative half-life by the microsome stability assay? ResearchGate. [Link]

  • Cresset Group. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(21), 9763-9772. [Link]

  • Wen, B., et al. (2010). Identification of multiple glutathione conjugates of 8-amino- 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine) in liver microsomes and hepatocyte preparations. Drug Metabolism and Disposition, 38(1), 127-136. [Link]

  • MAK Commission. (2019). MAK Value Documentations – Aniline. The MAK Collection for Occupational Health and Safety. [Link]

  • Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2011). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1205-1223. [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 10(4), 259-274. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB. Retrieved March 7, 2026, from [Link]

  • Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Eurofins. Retrieved March 7, 2026, from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters. Retrieved March 7, 2026, from [Link]

  • National Toxicology Program. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. NTP. [Link]

  • Blair, I. A. (2008). Analysis of endogenous glutathione-adducts and their metabolites. Biomarkers, 13(1), 1-28. [Link]

  • Longdom Publishing. (2024, November 25). In Silico Modelling for Pharmaceutical Chemical Analysis: Predicting Drug Interactions and Metabolism. Longdom. [Link]

  • Zhang, K., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 180-188. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. [Link]

Sources

Technical Support Center: Method Refinement for Detecting Low Concentrations of 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-(4-Chlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies for the accurate detection of this compound, particularly at low concentrations. As a key intermediate in various synthetic pathways, ensuring its precise quantification is critical for process optimization and quality control.[1]

This resource provides a structured approach to overcoming common analytical challenges, drawing from established methodologies for similar aniline derivatives and extensive field experience. We will delve into the nuances of sample preparation, chromatographic separation, and detection to empower you with the expertise to develop robust and reliable analytical methods.

Table of Contents

  • Frequently Asked Questions (FAQs) & Troubleshooting

    • General Analytical Challenges

    • High-Performance Liquid Chromatography (HPLC-UV)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Detailed Experimental Protocols

    • Protocol 1: HPLC-UV Method for Routine Analysis

    • Protocol 2: High-Sensitivity LC-MS/MS Method for Trace Analysis

  • Data Interpretation & Method Validation

  • References

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

General Analytical Challenges

Q1: My 3-(4-Chlorophenoxy)aniline standard appears to be degrading, showing a color change. What is the cause and how can I prevent it?

A1: Anilines as a class of compounds are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities. To ensure the stability of your standard, it is crucial to store it in a tightly sealed, light-resistant container in a cool, dry, and dark place.[2] Incompatible materials to avoid include strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

Q2: I am observing poor peak shape (tailing or fronting) for 3-(4-Chlorophenoxy)aniline. What are the likely causes?

A2: Poor peak shape can stem from several factors. For aniline compounds, interactions with active sites on the column packing material are a common cause. Here’s a troubleshooting workflow:

  • Column Choice: Ensure you are using a high-purity, end-capped silica column or one specifically designed for the analysis of basic compounds.[2]

  • Sample Solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[1]

  • pH of Mobile Phase: For ionizable compounds like anilines, the pH of the mobile phase is critical. Adjusting the pH can ensure the analyte is in a single ionic form, leading to sharper peaks.

  • Extra-column Band Broadening: Check for issues in your HPLC system such as excessive tubing length or dead volumes in fittings.

High-Performance Liquid Chromatography (HPLC-UV)

Q3: I am struggling to achieve a low limit of detection (LOD) for 3-(4-Chlorophenoxy)aniline using HPLC-UV. How can I improve sensitivity?

A3: Achieving low LODs with UV detection can be challenging. Consider the following strategies:

  • Wavelength Selection: Ensure you are detecting at the wavelength of maximum absorbance (λmax) for 3-(4-Chlorophenoxy)aniline. If not experimentally determined, a starting point for similar compounds is around 240-255 nm.[1][3]

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion if the sample solvent is not well-matched with the mobile phase.[1]

  • Mobile Phase Composition: Optimizing the mobile phase can lead to sharper peaks, which in turn improves the signal-to-noise ratio. For reversed-phase HPLC, a gradient elution starting with a higher aqueous content and ramping up the organic solvent can help focus the analyte at the head of the column, leading to narrower peaks.[1]

  • Detector Settings: Adjust the detector's data acquisition rate and response time to be appropriate for your peak width.

Q4: My retention times for 3-(4-Chlorophenoxy)aniline are shifting between injections. What should I investigate?

A4: Retention time variability can be frustrating. Here is a systematic approach to troubleshooting:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Pump Performance: Check for leaks in the pump, worn seals, or issues with the check valves, which can cause flow rate fluctuations.

  • Column Temperature: Maintaining a constant column temperature using a column oven will improve retention time reproducibility.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: I am considering using GC-MS for the analysis of 3-(4-Chlorophenoxy)aniline. Is derivatization necessary?

A5: While some aromatic amines can be analyzed directly by GC-MS, derivatization is often recommended to improve peak shape and thermal stability.[4] For aniline derivatives, derivatization with agents like acetic anhydride or heptafluorobutyric anhydride (HFBA) can reduce tailing and improve sensitivity.

Q6: What are the key considerations for developing a robust GC-MS method for this compound?

A6: A successful GC-MS method for 3-(4-Chlorophenoxy)aniline will depend on:

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

  • Inlet Temperature: Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation of the analyte.

  • Temperature Program: A well-designed oven temperature program is crucial for separating the analyte from matrix components and potential isomers.

  • Mass Spectrometry Parameters: In selected ion monitoring (SIM) mode, choose characteristic ions for quantification and qualification to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q7: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing 3-(4-Chlorophenoxy)aniline in a complex matrix. How can I mitigate this?

A7: Matrix effects are a common challenge in LC-MS/MS analysis. Here are several strategies to address them:

  • Sample Preparation: The most effective way to combat matrix effects is through thorough sample cleanup. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[5]

  • Chromatographic Separation: Optimize your HPLC method to separate 3-(4-Chlorophenoxy)aniline from co-eluting matrix components. A longer column or a shallower gradient can improve resolution.

  • Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most reliable way to compensate for matrix effects as it will be affected in the same way as the analyte.

  • Dilution: A simple approach is to dilute the sample. This will reduce the concentration of matrix components, but also the analyte, so this is a trade-off with sensitivity.

Q8: What are the optimal MS/MS parameters for the detection of 3-(4-Chlorophenoxy)aniline?

A8: Optimal MS/MS parameters should be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for aniline compounds, monitoring for the protonated molecule [M+H]⁺.

  • Precursor and Product Ions: The precursor ion will be the m/z of the protonated molecule. Fragment this ion in the collision cell to identify stable and abundant product ions for multiple reaction monitoring (MRM) transitions. This will provide high selectivity and sensitivity. For related dichloroaniline compounds, fragmentation often involves the loss of chlorine or other functional groups.[6]

Detailed Experimental Protocols

These protocols provide a starting point for your method development and can be adapted based on your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Routine Analysis

This method is suitable for the routine quantification of 3-(4-Chlorophenoxy)aniline in samples with expected concentrations in the µg/mL range.

Instrumentation:

  • HPLC system with a UV/Visible detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 245 nm

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)%A%B
0.07030
15.01090
20.01090
20.17030
25.07030

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a target concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of 3-(4-Chlorophenoxy)aniline at 100 µg/mL in the initial mobile phase composition.

  • Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve & Filter) hplc HPLC System Injection prep_sample->hplc Inject Sample prep_std Standard Preparation (Stock & Dilutions) prep_std->hplc Inject Standards uv UV Detection at 245 nm hplc->uv integrate Peak Integration uv->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: HPLC-UV analysis workflow for 3-(4-Chlorophenoxy)aniline.

Protocol 2: High-Sensitivity LC-MS/MS Method for Trace Analysis

This method is designed for the detection of low concentrations (ng/mL to pg/mL) of 3-(4-Chlorophenoxy)aniline, particularly in complex matrices.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

MS/MS Parameters (Example):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • MRM Transitions: To be determined by direct infusion of a standard. For a related compound, 3,4-dichloroaniline, transitions could be monitored from the precursor ion.[6]

Sample Preparation (using Solid-Phase Extraction):

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the 3-(4-Chlorophenoxy)aniline with an appropriate solvent (e.g., methanol with 2% ammonium hydroxide).

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase composition.

Troubleshooting Decision Tree for Low Analyte Signal

start Low or No Signal for 3-(4-Chlorophenoxy)aniline check_std Is the standard preparation correct? start->check_std check_instrument Is the instrument functioning correctly? check_std->check_instrument Yes sol_std Remake standards. Verify stability. check_std->sol_std No check_sample_prep Is sample preparation adequate? check_instrument->check_sample_prep Yes sol_instrument Perform system suitability tests. Check for leaks, clogs. check_instrument->sol_instrument No check_method Is the analytical method optimized? check_sample_prep->check_method Yes sol_sample_prep Optimize extraction/cleanup. Consider pre-concentration. check_sample_prep->sol_sample_prep No sol_method Optimize mobile phase/gradient. Increase injection volume. Enhance detector settings. check_method->sol_method No

Caption: Decision tree for troubleshooting low signal issues.

Data Interpretation & Method Validation

For any analytical method, proper validation is essential to ensure the reliability of the results. Key validation parameters to consider, in accordance with ICH guidelines, include:[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is particularly important for stability-indicating methods where degradation products may be present.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally desirable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Performance of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)
Selectivity ModerateHighVery High
Sample Prep SimpleCan require derivatizationCan be complex to mitigate matrix effects
Cost LowModerateHigh
Typical Use Routine QC, purity analysisVolatile impurity analysisTrace level quantification, complex matrices

This table provides a general comparison to guide your choice of analytical technique based on the specific requirements of your analysis.

References

  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (2024). Journal of Pharmaceutical Methods, 15(3).
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Validation of a Novel HPLC-UV Method for Quantifying 3-Chloro-4-(isopentyloxy)
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry, 39(5).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 245-252.
  • Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.).
  • Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction. (2020). Molecules, 25(20), 4784.
  • Stability Indicating Analytical Method Development and Validation. (2018). International Journal of Pharmaceutical Sciences and Medicine, 3(4), 1-13.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). Malaria Journal, 22(1), 78.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023, March 5). Malaria World.
  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. (2019). Journal of Parasitology Research, 2019, 8541670.
  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2017). Journal of Analytical Toxicology, 41(4), 314-321.
  • Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. (2006). Acta Agrophysica, 8(3), 639-647.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023, February 20). Malaria Journal.
  • Nicolay, A., et al. (2011). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. American Journal of Analytical Chemistry, 2(4), 422-428.
  • Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Fenix - Repositório da Universidade de Lisboa.
  • 3-Chloro-4-methoxyaniline 97. (n.d.). Sigma-Aldrich.
  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 209-221.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2006). Acta Poloniae Pharmaceutica, 63(1), 3-9.
  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. (2015, July 30).

Sources

Validation & Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacophore benchmarking, metabolic stability, and synthetic methodologies

Executive Summary

The 4-phenoxyaniline scaffold is a privileged structural motif in modern medicinal chemistry, primarily serving as a flexible, hydrophobic diaryl ether linker. Its ability to occupy deep hydrophobic pockets within kinase domains has made it a cornerstone in the development of targeted therapeutics. However, optimizing this scaffold requires a delicate balance: while it drives potent target engagement, improper substitution can lead to off-target promiscuity or metabolic toxicity.

This guide objectively compares the performance of 4-phenoxyaniline derivatives across different therapeutic targets, analyzes the structure-activity relationship (SAR) data, and provides field-proven, self-validating experimental protocols for their synthesis.

Comparative SAR Benchmarks Across Therapeutic Targets

To understand the utility and limitations of the 4-phenoxyaniline scaffold, we must evaluate its performance against various biological targets compared to alternative structural analogs.

A. DAPK1 Kinase Inhibition (Anticancer)

Death-Associated Protein Kinase 1 (DAPK1) is a critical target for anti-proliferative therapies. A 2022 study demonstrated that coupling 3-chloro-4-phenoxyaniline with aryl carboxamides yields highly potent DAPK1 inhibitors (1)[1].

  • Mechanistic Insight: The SAR revealed that a nitrogen-containing heterocycle (like a pyridinyl moiety) is absolutely essential for activity. This nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of Val96 in the ATP-binding hinge region of DAPK1[1].

  • Performance Comparison: Derivatives possessing a pyridinyl carboxamide moiety exhibited 59–81% inhibitory activity, vastly outperforming pyridazine or pyrazine analogs (38–61%)[1]. The lead compound, an isonicotinamide derivative with an m-chlorophenoxy tail (Compound 4q), achieved an IC₅₀ of 1.09 µM and demonstrated ~75% growth inhibition against MDA-MB-468 breast cancer cells[1].

B. EGFR/erbB2 Dual Inhibition (The Lapatinib Precursors)

During the discovery of the blockbuster drug Lapatinib, 4-phenoxyaniline was heavily evaluated as a substituent on the quinazoline core (2)[2].

  • Mechanistic Insight: While the 4-phenoxyaniline substitution provided excellent raw kinase inhibitory activity, it lacked the necessary selectivity between EGFR and other kinases[2].

  • Alternative Superiority: To achieve precise dual EGFR/erbB2 selectivity, researchers had to extend the scaffold. Replacing the 4-phenoxyaniline with a larger, more sterically demanding 4-benzyloxy or 3-fluorobenzyloxy aniline forced the molecule into a highly specific binding conformation, ultimately leading to the clinical success of Lapatinib[2].

C. N-type Calcium Channels (CaV2.2) and Metabolic Liabilities

In the pursuit of non-opioid pain management, phenoxyaniline amides were developed as CaV2.2 channel blockers (3)[3].

  • The Liability: While potent, early phenoxyaniline amides (e.g., MONIRO-1 analogs) suffered from a fatal flaw: rapid in vivo amidase metabolism cleaved the molecule, releasing free, toxic phenoxyaniline[3].

  • The Solution: SAR studies pivoted to sulfonamide isosteres . By replacing the amide linker with a sulfonamide, the derivatives maintained their high potency against CaV2.2 while becoming entirely resistant to plasma amidases, resulting in low toxicity and highly favorable CNS MPO scores (4.0–4.4)[3].

Quantitative Data Presentation

The following table summarizes the structural modifications and their direct impact on target affinity and viability, serving as a quick-reference benchmark for drug designers.

Scaffold ModificationTargetKey CompoundIC₅₀ / PotencyPrimary AdvantageCritical Limitation / Liability
Pyridinyl Amide + m-Cl PhenoxyanilineDAPK1Compound 4q1.09 µMHigh H-bond affinity at Val96 hinge region.Lower efficacy if N-atom is shifted (e.g., picolinamide).
Pyrazine Amide + PhenoxyanilineDAPK1Compound 4b>10 µMSynthetic accessibility.Poor hinge-binding geometry; low % inhibition.
Quinazoline + 4-PhenoxyanilineEGFR / erbB2Early Analog 2Low µMBroad-spectrum kinase activity.Lacks kinase selectivity; highly promiscuous.
Carboxamide + PhenoxyanilineCaV2.2MONIRO-1 AnalogHighExcellent initial target engagement.Rapid metabolism into toxic free phenoxyaniline.
Sulfonamide + PhenoxyanilineCaV2.2Compound 42 / 45HighHigh plasma stability; CNS MPO 4.0-4.4.Increased polar surface area (PSA) requires tuning.

Visualizing the Logical Relationships

BindingMechanism Ligand Isonicotinamide Derivative (Compound 4q) Hinge Val96 Backbone NH (ATP Binding Site) Ligand->Hinge Pyridine N H-Bond Phenoxy m-Chlorophenoxy Tail (Hydrophobic Pocket) Ligand->Phenoxy Scaffold Extension DAPK1 DAPK1 Kinase Inhibition (IC50: 1.09 µM) Hinge->DAPK1 Phenoxy->DAPK1

Structural binding logic of 4-phenoxyaniline-derived DAPK1 inhibitors.

Synthesis SM 2-Chloro-1-fluoro- 4-nitrobenzene SNAr SNAr Reaction (Phenol, K2CO3) SM->SNAr Int1 Nitro-phenoxy Intermediate SNAr->Int1 Red Catalytic Hydrogenation (Pt/C, H2) Int1->Red Int2 4-Phenoxyaniline Derivative Red->Int2 Couple Amide Coupling (HATU, DIPEA) Int2->Couple Final Target Inhibitor Couple->Final

Three-step synthesis workflow for aryl carboxamide 4-phenoxyaniline derivatives.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols highlight the critical causality behind reagent selection for synthesizing heavily substituted 4-phenoxyaniline derivatives[1].

Protocol A: Chemoselective Reduction to 3-Chloro-4-phenoxyaniline

Objective: Reduce the nitro group of 2-chloro-4-nitrophenoxybenzene without cleaving the sensitive aryl-chloride bond. Causality Check: Standard Palladium on Carbon (Pd/C) is highly active for hydrodehalogenation. Using Platinum on Carbon (Pt/C) ensures chemoselective reduction of the nitro group while preserving the chloro substituent required for downstream SAR[1].

  • Preparation: Dissolve 0.1 mmol of the appropriate 2-chloro-4-nitrophenoxybenzene derivative in 15 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Carefully add a catalytic amount of 5% Pt/C to the solution under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel and introduce a hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 6 hours[1].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc) or LC-MS. The reaction is complete when the distinct yellow color of the nitro compound dissipates, confirming self-validation of the reduction step.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad copiously with MeOH.

  • Isolation: Evaporate the filtrate in vacuo and purify the residue via silica gel column chromatography to yield the pure 3-chloro-4-phenoxyaniline derivative[1].

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered and electronically deactivated 3-chloro-4-phenoxyaniline with an aryl carboxylic acid. Causality Check: The electron-withdrawing chloro group reduces the nucleophilicity of the aniline amine. Standard coupling agents (e.g., EDC/HOBt) often result in low yields here. HATU is utilized because it generates a highly reactive 7-aza-HOBt active ester, driving the reaction to completion rapidly at mild temperatures[1].

  • Activation: In a dry flask, dissolve 0.1 mmol of the appropriate benzoic acid derivative (e.g., isonicotinic acid) in 12 mL of anhydrous Tetrahydrofuran (THF)[1].

  • Base Addition: Add 0.27 mmol of N,N-Diisopropylethylamine (DIPEA). The excess base ensures complete deprotonation of the acid and neutralizes any generated salts.

  • Coupling Agent: Add 0.11 mmol of HATU. Stir for 15 minutes at room temperature to allow full formation of the active ester.

  • Amine Addition: Add 0.1 mmol of the synthesized 3-chloro-4-phenoxyaniline derivative.

  • Reaction: Reflux the mixture overnight. Self-validation: The formation of a less polar spot on TLC indicates successful amide bond formation.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over Na₂SO₄. Concentrate under reduced pressure and purify via column chromatography to isolate the final DAPK1 inhibitor[1].

Sources

Navigating Aniline Purity: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of aniline, a foundational chemical intermediate, is paramount to the quality and safety of end products.[1][2] Aniline and its derivatives are integral to the synthesis of a vast array of industrial chemicals, including dyes, polymers, and pharmaceuticals.[3][4] However, their potential toxicity and environmental impact necessitate robust analytical methods for their precise characterization and quantification.[3][5] This guide provides an in-depth comparative analysis of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of aniline purity testing.

The choice between these chromatographic techniques is not merely a matter of preference but a scientifically driven decision based on the specific properties of aniline and its potential impurities, the required sensitivity, and the overall analytical objective.[4] This guide will delve into the core principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering you to make an informed decision for your analytical needs.

The Dichotomy of Analysis: Understanding HPLC and GC-MS

At their core, both HPLC and GC-MS are separation techniques that allow for the individual identification and quantification of components within a mixture.[6] However, they operate on fundamentally different principles, making them suitable for different types of analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[7] The separation is based on the differential interactions of the analytes with the stationary and mobile phases, often governed by polarity.[7] A key advantage of HPLC is its suitability for non-volatile, polar, or thermally unstable compounds, making it a direct method for analyzing many aniline compounds without the need for chemical modification.[4][7]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is ideal for the analysis of volatile and thermally stable compounds.[7][8] In GC, an inert gas mobile phase carries the vaporized sample through a column.[7] Separation is primarily based on the compound's boiling point and its interaction with the stationary phase.[7][9] The coupling with a mass spectrometer provides powerful detection capabilities, offering a unique "fingerprint" for each compound, which aids in its identification.[6][9] For many polar aniline derivatives, a process called derivatization is often necessary to increase their volatility and thermal stability for successful GC analysis.[7][9][10]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these techniques, the following sections outline detailed, step-by-step methodologies for aniline purity analysis using both HPLC and GC-MS. These protocols are designed to be self-validating systems, with each step justified to ensure scientific integrity.

HPLC Method for Aniline Purity Assessment

This protocol details a reversed-phase HPLC (RP-HPLC) method, a common and robust approach for the analysis of moderately polar compounds like aniline.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][11]

  • Mobile Phase: A gradient elution of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[1]

  • Gradient Program: A linear gradient from 30% A to 80% A over 20 minutes, followed by a 5-minute hold at 80% A, and a 5-minute re-equilibration at 30% A.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an aniline reference standard in the initial mobile phase composition to a final concentration of 0.1 mg/mL.[1]

  • Sample Solution: Accurately weigh and dissolve the aniline sample in the initial mobile phase to a final concentration of 1.0 mg/mL.[1]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Aniline Reference Standard injection Inject into HPLC System prep_standard->injection prep_sample Prepare Aniline Sample Solution prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Reference Standard integration->quantification report Purity Report quantification->report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis extraction Liquid-Liquid Extraction (if required) derivatization Derivatization (if required) extraction->derivatization injection Inject into GC-MS System derivatization->injection separation Gas Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection library_search NIST Library Matching detection->library_search quantification Quantification (SIM mode) detection->quantification report Impurity Profile Report library_search->report quantification->report

Sources

In vitro vs in vivo efficacy of 3-(4-Chlorophenoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the In Vitro and In Vivo Efficacy of 3-(4-Chlorophenoxy)aniline Derivatives in Antimalarial Drug Discovery

Introduction: The In Vitro to In Vivo Translation Challenge

In modern drug discovery, the journey from a promising compound in a petri dish to an effective therapy in a living organism is fraught with challenges. The 3-(4-chlorophenoxy)aniline scaffold has emerged as a privileged structure in medicinal chemistry, showing potential in various therapeutic areas, including oncology and infectious diseases.[1][2][3] This guide focuses on the evaluation of its derivatives as antimalarial agents, a field where the disconnect between in vitro potency and in vivo efficacy can be particularly pronounced.

We will conduct an in-depth comparative analysis of key 3-(4-chlorophenoxy)aniline derivatives, examining the experimental data that defines their performance both against the parasite directly (in vitro) and within a complex biological system (in vivo). The primary goal is to understand the factors that govern the successful translation of initial findings, providing researchers with a scientifically grounded perspective on this promising class of compounds. Specifically, we will dissect the data surrounding 3-chloro-4-(4-chlorophenoxy)aniline (ANI) and its more complex hybrids, such as Artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA).[4][5]

Part 1: In Vitro Efficacy — Assessing Direct Antiplasmodial Activity

The foundational step in evaluating any potential antimalarial drug is to determine its direct, intrinsic activity against the Plasmodium parasite. This is achieved through controlled in vitro assays that measure parasite growth inhibition.

Causality Behind Experimental Choices

The primary objective here is twofold: first, to quantify the potency of the compound, and second, to assess its safety margin or selectivity. We use cultured P. falciparum strains, including both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) lines, to ascertain if the compound can overcome common resistance mechanisms. Simultaneously, the compound is tested against a mammalian cell line (e.g., Vero cells) to ensure that its antiparasitic effects are not due to general cytotoxicity. The ratio of these activities gives us the Selectivity Index (SI), a critical early indicator of therapeutic potential.

Quantitative In Vitro Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) of key derivatives against P. falciparum strains and their cytotoxicity (CC50) against mammalian cells.

CompoundParasite StrainIC50 (ng/mL)Cytotoxicity (CC50) on Vero Cells (µg/mL)Selectivity Index (SI)Reference(s)
ATSA 3D7 (Sensitive)11.47 ± 1.3>25> 2180[4][6]
W2 (Resistant)1.45 ± 0.26>25-[4][6]
3-chloro-4-(4-chlorophenoxy)aniline (ANI) 3D7 (Sensitive)22.86 ± 1.26--[7]
W2 (Resistant)8.0 µg/mL--[8]
Sarcosine-Aniline Hybrid 3D7 (Sensitive)44.80 ± 4.7050.18 ± 3.53~1120[7]
Artesunate (Control) 3D7 (Sensitive)4.66 ± 0.93>112> 42,475[4][6][9]
W2 (Resistant)0.60 ± 0.15>112-[4][6]
Chloroquine (Control) 3D7 (Sensitive)5.69 ± 0.39--[7]
Note: IC50 for ANI against W2 strain reported in µg/mL in the source.
Proposed Mechanism of Action

The parent aniline derivative, 3-chloro-4-(4-chlorophenoxy)aniline, is believed to exert its antimalarial effect by inhibiting the Plasmodium enoyl-acyl carrier protein reductase (ENR).[4][7] This enzyme is crucial for the final, rate-limiting step in the parasite's fatty acid biosynthesis pathway (FAS-II), which is distinct from the human FAS-I system, making it an attractive and selective drug target.[9] Hybrid molecules like ATSA are designed to have a dual mechanism, combining ENR inhibition with the heme alkylation activity of the artesunate component.[10]

cluster_parasite Plasmodium Parasite cluster_drug Drug Action FAS_II Fatty Acid Synthesis II (FAS-II) Pathway Enoyl_ACP trans-2-enoyl-ACP FAS_II->Enoyl_ACP ENR ENR Enzyme Enoyl_ACP->ENR Substrate Acyl_ACP Acyl-ACP (Essential Fatty Acids) Survival Parasite Survival & Proliferation Acyl_ACP->Survival ENR->Acyl_ACP Catalyzes Aniline 3-(4-Chlorophenoxy)aniline Derivative Aniline->ENR   Inhibits

Caption: Proposed inhibition of the parasite's ENR enzyme by aniline derivatives.

Part 2: In Vivo Efficacy — Performance in a Biological System

Demonstrating potency in a test tube is only the first step. The true test of a drug candidate is its ability to perform in a living organism, where factors like absorption, distribution, metabolism, excretion, and toxicity (ADMET) come into play.

Causality Behind Experimental Choices

The standard preclinical model for malaria, the Plasmodium berghei-infected mouse, is used to assess in vivo efficacy.[4] The Peter's 4-day suppressive test is a robust and widely accepted method to evaluate a compound's ability to reduce parasite burden (parasitemia) in an established infection.[6][11] This test provides the 50% effective dose (ED50), which is the dose required to suppress parasitemia by 50% compared to an untreated control group. Furthermore, acute oral toxicity studies (e.g., OECD 423 guideline) are run in parallel to determine the compound's safety profile and establish a therapeutic index (TI = LD50/ED50).[9][11]

Quantitative In Vivo Data Summary

The following table summarizes the ED50 values for the key derivatives in P. berghei-infected mouse models.

CompoundMouse Model (P. berghei strain)ED50 (mg/kg body weight)Therapeutic Index (TI)Reference(s)
ATSA ANKA (Sensitive)4.211> 71[4][5][6]
LuR (Lumefantrine-Resistant)2.601-[4][5]
PQR (Piperaquine-Resistant)3.875-[4][5]
3-chloro-4-(4-chlorophenoxy)aniline (ANI) ANKA (Sensitive)3.61> 30[7][12]
Sarcosine-Aniline Hybrid ANKA (Sensitive)6.49-[7]
Artesunate (Control) ANKA (Sensitive)2.108 - 2.94-[5][7]
Chloroquine (Control) ANKA (Sensitive)1.78-[7]
Experimental Workflow: In Vivo Antimalarial Assay

The Peter's 4-day suppressive test is a systematic protocol to determine a compound's efficacy.

Caption: Workflow for the Peter's 4-day suppressive test in mice.

Part 3: Analysis — Bridging the In Vitro-In Vivo Gap

A direct comparison of the in vitro and in vivo data reveals crucial insights into the drug-like properties of the 3-(4-chlorophenoxy)aniline derivatives. The ultimate goal is to see a strong correlation where potent in vitro activity translates into high in vivo efficacy at a non-toxic dose.

Synthesizing the Data

The ATSA hybrid, which was highly effective against resistant parasites in vitro (IC50 = 1.45 ng/mL), also demonstrated strong efficacy against resistant parasite lines in vivo (ED50 = 2.601 mg/kg).[4][6] This suggests that the compound's mechanism of action is effective and that it possesses favorable pharmacokinetic properties allowing it to reach the site of action in sufficient concentration.

Conversely, the sarcosine-aniline hybrid was less potent than the parent aniline compound in vitro (44.80 vs 22.86 ng/mL), a trend that was mirrored in vivo where it required a higher dose (ED50 of 6.49 vs 3.61 mg/kg).[7] This consistent structure-activity relationship (SAR) across both testing environments strengthens confidence in the experimental models.

The Decisive Role of ADMET Properties

The successful translation from a low IC50 to a low ED50 is not guaranteed. It is governed by the compound's ADMET profile. In silico predictions for ATSA provided early clues to its in vivo success.[12] These studies predicted high human intestinal absorption (HIA > 95%), a critical factor for oral bioavailability.[4][11] While the compound showed medium risk for hERG K+ channel inhibition, the in vivo acute toxicity tests confirmed a wide safety margin, with the lethal dose (LD50) estimated to be over 300 mg/kg, yielding a therapeutic index of over 71 for the most sensitive parasite strain.[5][9] This combination of good absorption and low toxicity is paramount for achieving therapeutic concentrations without adverse effects.

InVitro In Vitro Potency (IC50) Target Target Engagement & Mechanism InVitro->Target InVivo In Vivo Efficacy (ED50) Compound Drug Candidate Compound->InVitro Determines ADME Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion Compound->ADME Toxicity Safety Profile - Cytotoxicity - Systemic Toxicity Compound->Toxicity ADME->InVivo Govern Toxicity->InVivo Govern Target->InVivo Govern

Caption: Factors governing the translation from in vitro to in vivo efficacy.

Conclusion and Future Directions

The analysis of 3-(4-chlorophenoxy)aniline derivatives as antimalarial agents provides a compelling case study in drug development. The data shows that this scaffold is a valid starting point for potent antiplasmodial compounds. More importantly, the successful translation of in vitro results to in vivo efficacy, as seen with the ATSA hybrid, underscores the critical importance of optimizing for favorable ADMET properties alongside target potency.[5]

The strong correlation between the in vitro and in vivo data for this series, coupled with a dual mechanism of action in the hybrid compounds, suggests a lower risk of resistance development.[10] The favorable safety margins observed in animal models are also highly encouraging.[4][9] Based on these findings, further preclinical development, including more extensive pharmacokinetic and toxicology studies, is warranted to advance these promising candidates toward clinical evaluation for the management of multi-drug resistant malaria.[5]

References

  • Waithera, M. W., Sifuna, A. W., Kariuki, D. W., Kinyua, J., Kimani, F. T., Ng'ang'a, J. K., & Takei, M. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Parasitology Research. [Link]

  • Waithera, M. W., Sifuna, A. W., Kariuki, D. W., Kinyua, J., Kimani, F. T., Ng'ang'a, J. K., & Takei, M. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. PubMed. [Link]

  • Kimani, F. T., et al. (2018). Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds. Journal of Pathogens. [Link]

  • Waithera, M. W., Sifuna, A. W., Kariuki, D. W., Kinyua, J., Kimani, F. T., Ng'ang'a, J. K., & Takei, M. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. BioKB. [Link]

  • KE 909. (Patent Document). Effectiveness of 3-chloro-4-(4-chlorophenoxy) aniline against Plasmodium isolates.
  • PubChem. 3-chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. [Link]

  • Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World. [Link]

  • Lin, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

  • Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. PMC. [Link]

  • Waithera, M. W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World (PDF link). [Link]

  • Singh, P., et al. (2021). In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. Folia Medica. [Link]

  • Asih, P. S., et al. (2016). Synthesis, biological evaluation, QSAR analysis, and molecular docking of chalcone derivatives for antimalarial activity. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]

  • Sifuna, A. W., et al. (2019). Evaluation of antimalarial activity, acute oral toxicity and in silico admet profiles of 3-chloro-4-(4-chlorophenoxy) aniline and its artesunate hybrid. Academic Journals. [Link]

  • Lin, Y.-L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • Sun, H., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. PubMed. [Link]

  • Kartsev, V., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

Sources

Revitalizing Chloroquine: A Comparative Analysis of 3-(4-Chlorophenoxy)aniline as a Combination Partner in Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel therapeutic strategies. Chloroquine (CQ), once a cornerstone of antimalarial treatment, has been largely sidelined due to widespread resistance. However, the concept of combination therapy, which pairs a drug with a partner that can overcome resistance mechanisms, offers a promising avenue to rejuvenate existing arsenals. This guide provides a comprehensive comparison of the antimalarial activity of 3-(4-Chlorophenoxy)aniline when combined with chloroquine, placed in the context of current treatment paradigms.

The Rationale for Combination: Circumventing Chloroquine Resistance

Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[1][2][3][4] These mutations enable the transporter to efflux chloroquine from its site of action, the acidic digestive vacuole, where it would normally interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[1][3][5] By combining chloroquine with a compound that either inhibits this efflux mechanism or possesses an independent mode of action, it is theoretically possible to restore its efficacy. This guide examines the potential of 3-(4-Chlorophenoxy)aniline (ANI) to act as such a partner.

Comparative Efficacy of the Chloroquine-ANI Combination

Recent studies have explored the synergistic potential of combining chloroquine with 3-chloro-4-(4-chlorophenoxy)aniline (a compound structurally similar to the topic of this guide and hereafter referred to as ANI for the purpose of this analysis based on available literature). The data presented below summarizes the in vitro and in vivo findings, comparing them with standard therapies.

In Vitro Activity against P. falciparum

The efficacy of the combination has been tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric for in vitro antimalarial activity.

Compound/CombinationIC50 (3D7 Strain)IC50 (W2 Strain)Source
Chloroquine (CQ) 5.69 ± 0.39 ng/ml> 22 ng/ml[6][7]
3-chloro-4-(4-chlorophenoxy)aniline (ANI) 7.1 µg/ml8.1 µg/ml[8]
CQ + ANI Combination 4.6 ng/ml CQ + 3.1 µg/ml ANI22 ng/ml CQ + 3.7 µg/ml ANI[6]

As the data indicates, the combination of chloroquine and ANI demonstrates potent activity against both strains.[6] Notably, the concentration of chloroquine required to inhibit the growth of the resistant W2 strain is significantly higher, as expected.[6] The study suggests a synergistic interaction, where the combined effect is greater than the sum of the individual drug effects.[6]

In Vivo Efficacy in a Mouse Model

The Peter's 4-day suppressive test in Plasmodium berghei-infected mice is a standard in vivo model to assess antimalarial efficacy. This test evaluates the ability of a compound to suppress parasitemia.

Treatment GroupDosageParasite Growth InhibitionSource
Chloroquine (CQ) + ANI (ED50 Combination) 1.78 mg/kg CQ + 3.15 mg/kg ANI81.0%[6]
Artesunate (AS) + ANI (ED50 Combination) 0.88 mg/kg AS + 1.68 mg/kg ANI100% (cleared all parasites)[6]

In this in vivo model, the combination of equipotent doses (ED50) of chloroquine and ANI resulted in a significant 81.0% inhibition of parasite growth.[6] This provides strong preclinical evidence for the potential of this combination. For comparison, the combination of artesunate (a component of first-line artemisinin-based combination therapies) with ANI led to complete parasite clearance, highlighting the high efficacy of modern antimalarial regimens.[6]

Comparison with Alternative Antimalarial Therapies

The current gold standard for treating uncomplicated P. falciparum malaria is Artemisinin-based Combination Therapy (ACT).[9][10] ACTs combine a fast-acting artemisinin derivative with a longer-lasting partner drug.[9][11] This approach ensures rapid parasite clearance and protects against the development of resistance.[9][10]

Combination TherapyTypical Efficacy (Cure Rate)Key AdvantagesKey Disadvantages
Artemether-Lumefantrine (ACT) >95%High efficacy, rapid actionEmergence of artemisinin resistance in some regions
Artesunate-Amodiaquine (ACT) >95%High efficacy, rapid actionPotential for toxicity with amodiaquine
Dihydroartemisinin-Piperaquine (ACT) >95%High efficacy, long post-treatment prophylactic effectConcerns about cardiotoxicity with piperaquine
Chloroquine + 3-(4-Chlorophenoxy)aniline 81% chemosuppression (in vivo model)Potential to restore efficacy of a cheap, well-known drugLimited clinical data, potential for cross-resistance

While the preclinical data for the chloroquine-ANI combination is promising, it is crucial to acknowledge that it has not yet achieved the near-complete parasite clearance seen with established ACTs in similar models.[6] Further optimization of the dose ratio and formulation would be necessary before it could be considered a viable alternative.

Mechanistic Insights and Future Directions

The precise mechanism by which 3-(4-Chlorophenoxy)aniline potentiates the action of chloroquine is not fully elucidated. One hypothesis is that it may interfere with the PfCRT transporter, thereby increasing the intra-parasitic concentration of chloroquine. Another possibility is that ANI has a distinct mode of action that complements that of chloroquine. A previous study suggested that ANI inhibits the Plasmodium enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid synthesis.[6]

G cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole Heme Heme (toxic) Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification CQ_target Chloroquine Target (Heme Polymerization) CQ_target->Hemozoin Inhibits PfCRT PfCRT Transporter (mutated in resistant strains) FattyAcid Fatty Acid Synthesis (Enoyl-Acyl Carrier Protein Reductase) CQ Chloroquine CQ->CQ_target Accumulates & Acts CQ->PfCRT Efflux (in resistant strains) ANI 3-(4-Chlorophenoxy)aniline ANI->PfCRT Potential Inhibition? ANI->FattyAcid Inhibits G start Start inoculate Inoculate Mice with P. berghei start->inoculate treat Administer Drug/Vehicle (Days 0, 1, 2, 3) inoculate->treat smear Prepare Blood Smears (Day 4) treat->smear stain Giemsa Staining smear->stain microscopy Determine Parasitemia stain->microscopy analyze Calculate % Suppression microscopy->analyze end End analyze->end

Figure 2: Workflow for the Peter's 4-Day Suppressive Test.

Conclusion

The combination of 3-(4-Chlorophenoxy)aniline with chloroquine demonstrates promising antimalarial activity in preclinical models, including against a chloroquine-resistant strain of P. falciparum. [6]While not yet matching the high efficacy of front-line ACTs, this combination represents a viable strategy for repurposing a well-established and affordable drug. Further research into its mechanism of action, safety profile, and potential for optimization is warranted. For drug development professionals, this compound class offers an intriguing starting point for the design of novel chloroquine-sensitizing agents.

References

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology. [Link]

  • Mechanisms of chloroquine resistance in Plasmodium falciparum - heiDOK. Heidelberg University. [Link]

  • Artemisinin: a game-changer in malaria treatment. Medicines for Malaria Venture. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - BioKB. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC. National Center for Biotechnology Information. [Link]

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC. National Center for Biotechnology Information. [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. ResearchGate. [Link]

  • Malaria treatment with artemisinin-based combination therapy. Malaria Consortium. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models | Request PDF. ResearchGate. [Link]

  • evaluation of antimalarial activity, acute oral toxicity and in silico admet profiles of 3-chloro-4-(4-chlorophenoxy) aniline and its artesunate hybrid - Academic Journals. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - Malaria World. [Link]

  • Chloroquine Alternatives Compared - Drugs.com. [Link]

  • Artemisinin-Based Combination Treatment of Falciparum Malaria - NCBI. National Center for Biotechnology Information. [Link]

  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PubMed. National Center for Biotechnology Information. [Link]

  • Pharmacodynamic Interactions: Clinical Evidence for Combination Therapy, In Vitro Interactions, and In Vivo Interactions | Basicmedical Key. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - OUCI. [Link]

  • KE 909. Kenya Industrial Property Institute. [Link]

  • Alternative First-line Malaria Treatment - PMC. National Center for Biotechnology Information. [Link]

  • Antimalarial drug synergism and antagonism: Mechanistic and clinical significance - Oxford Academic. [Link]

  • Chapter 8 - Drugs for the prevention and treatment of malaria - Canada.ca. [Link]

  • Investigating the Efficacy of Triple Artemisinin-Based Combination Therapies for Treating Plasmodium falciparum Malaria Patients Using Mathematical Modeling | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Artemisinin-based combination therapy in treating malaria | TCRM - Dove Medical Press. [Link]

  • Synergistic Interaction of Chloroquine with Artemisia kopetdaghensis Semipolar Extract Against Plasmodium berghei: Histopathological and Immunological Studies in a Mouse Model - PMC. National Center for Biotechnology Information. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PubMed. National Center for Biotechnology Information. [Link]

  • Efficacy of artemisinin-based combination therapy (ACT) in people living with HIV (PLHIV) diagnosed with uncomplicated Plasmodium falciparum malaria in Africa: a WWARN systematic review - PubMed. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds - PMC. National Center for Biotechnology Information. [Link]

  • In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection - Frontiers. [Link]

  • Known and potential drug-drug interactions of chloroquine (CQ) and hydroxychloro- quine (HCQ). - ResearchGate. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PLOS. [Link]

  • Antimalarial activity of phytol derivatives: in vitro and in vivo study - ResearchGate. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PLOS. [Link]

  • Molecular Approaches for Malaria Therapy | IntechOpen. [Link]

Sources

A Definitive Guide to Structural Confirmation of 3-(4-Chlorophenoxy)aniline Using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula

In drug discovery and chemical synthesis, confirming the precise molecular structure of a compound is a non-negotiable cornerstone of research. The molecular formula, C₁₂H₉Cl₂NO, for a compound like 3-(4-Chlorophenoxy)aniline tells us the constituent atoms, but reveals nothing about their connectivity.[1][2] Isomeric ambiguity is a constant challenge; even a minor change in substituent position can drastically alter a molecule's biological activity and toxicological profile. For 3-(4-Chlorophenoxy)aniline, a precursor in the synthesis of novel therapeutics, ambiguity is not an option.[3]

This guide provides an in-depth, experience-driven comparison of analytical approaches, demonstrating why a multi-dimensional NMR strategy is not just superior, but essential for the unambiguous structural elucidation of this molecule. We will move beyond theoretical descriptions to provide practical, step-by-step protocols and data interpretation frameworks that ensure self-validating, trustworthy results.

The Analytical Challenge: Distinguishing Isomers

The core structure of 3-(4-Chlorophenoxy)aniline consists of two substituted aromatic rings linked by an ether oxygen. The challenge lies in definitively proving the substitution pattern. How can we be certain we have the 3-amino and 4-chloro substitution, and not, for instance, a 2-amino or a 2-chloro variant? While 1D ¹H and ¹³C NMR provide initial clues, the aromatic region (typically δ 6.5-8.0 ppm) often presents a complex cluster of overlapping signals, making definitive assignment based on coupling patterns and chemical shifts alone a high-risk endeavor.[4][5] Mass spectrometry can confirm the molecular weight (254.11 g/mol ), but it cannot resolve isomeric structures.[1]

This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable. By spreading correlations across a second frequency dimension, we can resolve these ambiguities and build an unassailable case for the molecule's true connectivity.[6][7][8]

The 2D NMR Toolkit: A Symphony of Correlations

For a molecule of this nature, a strategic combination of three core 2D NMR experiments provides a complete and self-validating picture of the molecular architecture. Each experiment provides a unique piece of the puzzle, and together, they leave no room for doubt.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] For this molecule, COSY is instrumental in tracing the connectivity of protons within each of the two aromatic rings, establishing the separate spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (¹JCH).[10] It is the definitive tool for assigning carbon resonances, resolving the common issue in ¹³C NMR where quaternary carbons (those with no attached protons) are often difficult to distinguish from solvent peaks or noise.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific challenge. HMBC reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[10][11] These "long-range" correlations are the key to connecting the molecular fragments identified by COSY and HSQC. Crucially, HMBC allows us to "see" across the ether oxygen and the C-N bond, definitively linking the two aromatic rings and confirming the precise location of the substituents.

The logical flow of these experiments provides a robust, self-validating workflow for structural elucidation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1_NMR ¹H NMR (Proton Scaffolds) COSY COSY (H-H Connectivity within rings) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC C13_NMR ¹³C NMR + DEPT (Carbon Inventory) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC HSQC->HMBC Provides Starting Points for Long- Range Correlations Final_Structure Unambiguous Structure of 3-(4-Chlorophenoxy)aniline HMBC->Final_Structure Connects Fragments & Confirms Substitution Pattern

Caption: Experimental workflow for 2D NMR structural elucidation.

Experimental Protocol: A Self-Validating System

Trustworthy data begins with meticulous preparation and acquisition.

1. Sample Preparation:

  • Mass: Accurately weigh approximately 10-15 mg of the synthesized 3-(4-Chlorophenoxy)aniline.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be advantageous for observing the -NH₂ protons, which exchange more slowly.

  • Filtration: Filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogeneity: Ensure the solution is clear and free of undissolved solids.

2. NMR Data Acquisition: The following are baseline parameters for a 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument sensitivity.

ExperimentKey Parameters & Justification
¹H NMR Scans: 8-16. Rationale: Provides a high-resolution reference spectrum and confirms sample concentration.
¹³C{¹H} NMR Scans: 1024-2048. Rationale: Establishes the total number of unique carbon environments.
COSY Type: Gradient-selected (gCOSY). Scans: 2-4 per increment. Rationale: Identifies H-H couplings to map out proton networks within each aromatic ring.[9]
HSQC Type: Edited gHSQC with multiplicity editing. Rationale: Correlates protons to their directly attached carbons. The edited experiment differentiates CH/CH₃ (positive phase) from CH₂ (negative phase), providing DEPT-like information with higher sensitivity.[10]
HMBC Type: Gradient-selected (gHMBC). Long-Range Coupling Delay (¹JCN): Optimized for 8 Hz. Rationale: This value is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic systems. This is the key experiment for connecting the two rings across the ether linkage.[9][10]

Data Interpretation: The Decisive Evidence

Let's walk through the analysis using a predicted, representative dataset for 3-(4-Chlorophenoxy)aniline.

Predicted Chemical Shifts & Assignments:

Atom #¹H Shift (ppm)¹³C Shift (ppm)Rationale for Assignment
1'-155.0C-O, deshielded by oxygen
2'/6'6.95 (d, J=9.0 Hz)120.0Ortho to C-O, shielded by ether oxygen
3'/5'7.30 (d, J=9.0 Hz)130.0Meta to C-O, ortho to Cl
4'-128.0C-Cl, deshielded by chlorine
1-145.0C-N, deshielded by nitrogen
26.40 (d, J=2.0 Hz)105.0Ortho to -NH₂, shielded
3-148.0C-O, deshielded by oxygen
46.35 (dd, J=8.0, 2.0 Hz)110.0Ortho/para to -NH₂, shielded
57.05 (t, J=8.0 Hz)131.0Meta to both groups
66.50 (d, J=8.0 Hz)115.0Ortho to -NH₂, shielded
-NH₂~3.70 (br s)-Exchangeable protons

(Note: Chemical shifts are predictive and for illustrative purposes. Actual values will vary based on solvent and concentration.)

Step-by-Step Spectral Analysis:

  • COSY Analysis:

    • A cross-peak will be observed between the doublet at δ 6.95 (H-2'/6') and the doublet at δ 7.30 (H-3'/5'), confirming the four-proton spin system of the 1,4-disubstituted chlorophenoxy ring.

    • Correlations will be seen between H-4 (δ 6.35), H-5 (δ 7.05), and H-6 (δ 6.50), tracing the connectivity of the three adjacent protons on the aniline ring. H-2 (δ 6.40) will appear as a small doublet with no other aromatic correlations, consistent with its isolated position.

  • HSQC Analysis:

    • This spectrum will directly link each proton signal to its corresponding carbon signal from the table above (e.g., δ 6.95 ppm ¹H signal correlates to δ 120.0 ppm ¹³C signal). This definitively assigns all protonated carbons.

  • HMBC Analysis - The Unambiguous Proof: This is where all the pieces connect. The key correlations that confirm the 3-(4-Chlorophenoxy) linkage are those observed across the ether oxygen.

    • Key Correlation 1 (H-2'/6' to C-3): A cross-peak will be observed from the protons on the chlorophenoxy ring (H-2'/6' at δ 6.95) to the carbon bearing the ether oxygen on the aniline ring (C-3 at δ 148.0). This is a ³JCH correlation and is irrefutable evidence of the C-O-C linkage.

    • Key Correlation 2 (H-2 to C-3): A correlation from the isolated aniline proton H-2 (δ 6.40) to the ether-linked carbon C-3 (δ 148.0) confirms their ortho relationship.

    • Key Correlation 3 (H-4 to C-3): A correlation from H-4 (δ 6.35) to C-3 further solidifies the connectivity on the aniline ring.

The combination of these long-range correlations builds an unbreakable chain of evidence, confirming the precise isomeric structure.

Caption: Key HMBC correlations confirming the ether linkage.

Comparison with Alternatives & Conclusion

While X-ray crystallography is considered the "gold standard" for structural determination, it is entirely contingent on the ability to grow a high-quality single crystal, a process that can be time-consuming and is often unsuccessful. The 2D NMR approach described here provides an equally definitive structural confirmation for the molecule in solution, which is often more relevant to its eventual application.

By systematically applying the COSY, HSQC, and HMBC experiments, researchers can move beyond ambiguous 1D data to build a complete, validated, and trustworthy 3D picture of their molecule. The causality is clear: COSY defines the fragments, HSQC assigns the atoms within those fragments, and HMBC unequivocally connects them. This multi-faceted approach does not just suggest a structure; it proves it, providing the foundational certainty required for progression in research, development, and regulatory submission.

References

  • Cookson, D.J., & Smith, B.E. (n.d.). One- and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. OSTI.GOV. Available at: [Link]

  • Reyes-Melo, F., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. Available at: [Link]

  • Anu A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. While not directly cited, this is a foundational text in the field. A general reference can be pointed to a similar resource.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available at: [Link]

  • Sifuna, A.W., et al. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Malaria World Journal. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • University of Puget Sound. (n.d.). Signal Areas. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-4-(4-chlorophenoxy)aniline (C12H9Cl2NO). Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Phenoxy Anilines

Author: BenchChem Technical Support Team. Date: March 2026

The phenoxy aniline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The synthetic tractability of this moiety, allowing for precise modifications of its substitution patterns, has led to the development of potent inhibitors for a range of therapeutic targets. This guide provides an in-depth, comparative analysis of the biological activities of different substituted phenoxy anilines, with a focus on their applications in oncology and anti-inflammatory research. We will delve into the critical structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.

The Versatility of the Phenoxy Aniline Scaffold: A Tale of Two Rings

The remarkable diversity in the biological activity of phenoxy aniline derivatives stems from the electronic and steric effects of substituents on both the phenoxy and aniline rings. These modifications influence the molecule's conformation, its ability to interact with specific amino acid residues within a target protein's binding site, and its overall pharmacokinetic properties. This guide will explore two key areas where this scaffold has shown significant promise: as kinase inhibitors in oncology and as modulators of inflammatory pathways.

Phenoxy Anilines as Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The phenoxy aniline core has been extensively utilized to develop potent and selective kinase inhibitors.

Structure-Activity Relationship of Phenoxy Aniline-Based Kinase Inhibitors

The general structure of a phenoxy aniline-based kinase inhibitor often involves a heterocyclic system attached to the aniline nitrogen, which mimics the adenine region of ATP, and a substituted phenoxy group that occupies the hydrophobic region of the kinase domain.

SAR cluster_molecule Phenoxy Aniline Scaffold cluster_heterocycle ATP-Mimetic Heterocycle cluster_aniline Aniline Ring Substitutions cluster_phenoxy Phenoxy Ring Substitutions mol Heterocycle - NH - Aniline - O - Phenoxy H1 Quinoline mol->H1 Crucial for H-bonding to hinge region H2 Quinazoline mol->H2 H3 Pyrazolopyrimidine mol->H3 A1 Solubilizing Groups (e.g., morpholine, piperazine) mol->A1 Modulate solubility and cell permeability A2 Hydrogen Bond Donors/Acceptors mol->A2 P1 Hydrophobic Groups (e.g., -CH3, -Cl, -F) mol->P1 Interact with hydrophobic pocket P2 Groups for Selectivity mol->P2

Comparative Analysis of Substituted Phenoxy Anilines as Kinase Inhibitors

The following table summarizes the inhibitory activity of several substituted phenoxy aniline derivatives against different kinases, highlighting the impact of specific substitution patterns.

Compound ClassTarget KinaseKey SubstitutionsIC50 (nM)Reference
3-Cyano-4-(phenoxyanilino)quinolinesMEK6,7-dimethoxy on quinoline, 4-fluoro on phenoxy15[1][2]
4-Phenoxyquinoline DerivativesPDGFR4-benzoyl on phenoxy310[1][3]
Anilinoquinazoline DerivativesEGFR3-chloro, 4-fluoro on anilineVaries[4]

Expert Insights: The data clearly demonstrates that seemingly minor chemical modifications can lead to significant changes in inhibitory potency and selectivity. For instance, the addition of alkoxy groups at the 6- and 7-positions of the quinoline ring in MEK inhibitors generally enhances activity.[1][2] Similarly, substitutions on the phenoxy ring are critical for modulating potency and selectivity against different kinase targets.[1]

Signaling Pathway: The MAPK/ERK Pathway and MEK Inhibition

MAPK_Pathway Inhibitor Phenoxy Aniline MEK Inhibitor MEK MEK Inhibitor->MEK Inhibition RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TF TF ERK->TF Proliferation Proliferation TF->Proliferation

Phenoxy Anilines as Anti-Inflammatory Agents

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Phenoxy aniline derivatives have been investigated for their potential to modulate inflammatory processes.

Mechanism of Action in Inflammation

Substituted phenoxy anilines can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediator release from immune cells like mast cells, neutrophils, and macrophages.[5][6]

Comparative Analysis of Anti-Inflammatory Activity

The following table presents the anti-inflammatory activity of representative 9-anilinoacridine and 9-phenoxyacridine derivatives, which incorporate the phenoxy aniline scaffold.

CompoundBiological EffectTarget Cell/MediatorIC50 (µM)Reference
9-(4-Hydroxyanilino)acridineInhibition of mast cell degranulationRat Peritoneal Mast Cells21[5][6]
9-(3-Aminophenoxy)acridineInhibition of lysosomal enzyme secretionNeutrophils8.2[5][6]
9-(4-Methoxyphenoxy)acridineInhibition of TNF-α productionRAW 264.7 MacrophagesPotent Inhibitor[5][6]

Expert Insights: The data indicates that the nature of the substituent on the phenoxy/aniline ring and the core heterocyclic system significantly influences the anti-inflammatory profile. For instance, certain substitutions favor the inhibition of mast cell degranulation, while others are more effective at suppressing neutrophil or macrophage activity.[5][6] Notably, the 9-phenoxyacridine skeleton appears to be more favorable than the 9-anilinoacridine for certain anti-inflammatory activities.[5]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

Kinase Inhibition Assay (Example: MEK Kinase Assay)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F

Step-by-Step Protocol:

  • Plate Preparation: To the wells of a 96-well plate, add the kinase enzyme (e.g., recombinant MEK1) and its specific substrate in an appropriate assay buffer.

  • Compound Addition: Add the substituted phenoxy aniline test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a fluorescence-based assay.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenoxy aniline compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The substituted phenoxy aniline scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in fine-tuning the biological activity of these compounds. The provided experimental protocols serve as a foundation for researchers to reliably evaluate the efficacy of novel phenoxy aniline derivatives. As our understanding of disease biology continues to evolve, the strategic modification of this privileged scaffold will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives. Benchchem.
  • A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research. Benchchem.
  • Synthesis and Antiinflammatory Evaluation of 9-Anilinoacridine and 9-Phenoxyacridine Derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC.
  • Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease. PubMed.
  • Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4... PubMed.
  • Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.
  • Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. PubMed.
  • Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate.
  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. RJPBCS.
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate.
  • 4-Phenoxyaniline 139-59-3 wiki. Guidechem.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI.
  • potential applications of substituted anilines in medicinal chemistry. Benchchem.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
  • Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B (RSC Publishing).
  • Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. PMC.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
  • (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate.
  • (PDF) 4-Nitro-2-phenoxyaniline. ResearchGate.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Chlorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic science. When handling complex halogenated aromatic amines like 3-(4-Chlorophenoxy)aniline (CAS: 105945-24-2) , understanding the why behind your Personal Protective Equipment (PPE) is just as critical as knowing the what.

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals. By grounding our logistical plans in the biochemical realities of this compound, we ensure that every protocol described serves as an impenetrable barrier against exposure.

The Mechanistic Imperative for Stringent PPE

3-(4-Chlorophenoxy)aniline is classified under GHS07 due to its acute toxicity via oral, dermal, and inhalation routes [1][1]. The primary danger of this compound lies in its molecular structure. The lipophilic chlorophenoxy group facilitates rapid penetration through the stratum corneum of the skin [2][2].

Once in systemic circulation, the aniline amine group undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. This creates a reactive N-hydroxyarylamine intermediate that oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia —a condition that severely impairs oxygen transport and leads to cellular hypoxia and cyanosis [3][3].

Because standard latex gloves are highly permeable to polar organic amines, using incorrect PPE can actually trap the chemical against the skin, acting as an occlusive dressing that accelerates systemic absorption.

ToxicityPathway Exposure Dermal/Inhalation Exposure Absorption Systemic Absorption Exposure->Absorption Rapid penetration Hepatic Hepatic N-hydroxylation Absorption->Hepatic Portal circulation Metabolite N-hydroxyarylamine Hepatic->Metabolite CYP450 activation Blood Hemoglobin Oxidation Metabolite->Blood Circulation MetHb Methemoglobinemia Blood->MetHb Fe2+ to Fe3+ Hypoxia Cellular Hypoxia MetHb->Hypoxia Clinical manifestation

Biochemical pathway of aniline-induced methemoglobinemia via hepatic N-hydroxylation.

Quantitative PPE Specifications

To build a self-validating safety system, every piece of equipment must be chosen based on empirical breakthrough data for halogenated anilines [4][4].

Table 1: Validated PPE Specifications for 3-(4-Chlorophenoxy)aniline

PPE CategoryMaterial / SpecificationCausality & Justification
Hand Protection Nitrile Rubber (Min. 0.11 mm thickness)Provides >480 minutes of breakthrough resistance against polar organic amines. Latex is strictly prohibited.
Respiratory N95 / P2 Particulate FilterPrevents inhalation of aerosolized crystalline dust during the weighing and transfer of the solid compound.
Eye Protection Chemical Safety Goggles (EN166/ANSI Z87.1)Protects ocular mucosa from highly irritating dust and potential solvent splashing during solubilization.
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents dermal accumulation of particulate matter on clothing, which could lead to delayed chronic exposure.

Step-by-Step Operational Workflow

The following methodology ensures that failure at any single point does not result in human exposure.

Phase 1: Preparation & Setup
  • Verify Engineering Controls: Ensure the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Never handle this compound on an open bench.

  • Don PPE: Apply nitrile gloves (double-gloving is highly recommended when handling concentrated stock solutions), chemical goggles, and a fully buttoned lab coat.

  • Establish a Decontamination Zone: Prepare a wash basin with soap and water inside the hood. Have a chemical spill kit containing activated carbon or an inert absorbent immediately accessible.

Phase 2: Handling & Weighing
  • Static Control: Because 3-(4-Chlorophenoxy)aniline is a solid powder, use an anti-static weighing boat. This prevents the powder from aerosolizing due to electrostatic repulsion.

  • Closed Transfer: Weigh the compound strictly inside the fume hood. If transferring the material to a precision balance outside the hood, seal the container completely before moving it.

  • Solubilization: When dissolving the compound in organic solvents (e.g., dichloromethane or ethanol), keep the fume hood sash lowered to the minimum operational height to protect against splashing.

Phase 3: Doffing & Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a damp paper towel using soapy water. Note: Anilines are poorly soluble in pure water but can be physically lifted or solubilized with surfactants.

  • Aseptic Doffing: Remove gloves using the "glove-in-glove" technique to avoid touching the contaminated exterior with bare skin.

  • Hand Hygiene: Wash hands immediately with soap and water. Never use organic solvents (like acetone or ethanol) to wash your hands , as this strips the skin's natural oils and violently accelerates the dermal absorption of any residual chemical.

HandlingWorkflow Start Risk Assessment & PPE Hood Transfer to Fume Hood Start->Hood Weighing Closed-System Weighing Hood->Weighing Reaction Reaction Execution Weighing->Reaction Decon Surface Decontamination Reaction->Decon Waste Halogenated Waste Decon->Waste Doffing Aseptic Doffing Waste->Doffing

Step-by-step laboratory workflow for safe handling and disposal of halogenated anilines.

Disposal and Environmental Containment Plan

Chlorinated anilines are notoriously persistent and highly toxic to aquatic life. Improper disposal can lead to severe environmental contamination.

  • Liquid Waste Segregation: All liquid waste containing 3-(4-Chlorophenoxy)aniline must be segregated into clearly labeled "Halogenated Organic Waste" carboys. Do not mix with non-halogenated solvents.

  • Solid Waste Management: Contaminated gloves, weighing boats, and paper towels must be placed in a sealed, biohazard-style solid waste bin designated specifically for toxic chemicals. This waste must be slated for high-temperature incineration by a licensed facility.

  • Spill Response Protocol: If a powder spill occurs, do NOT sweep it dry . Sweeping generates inhalable dust. Instead, cover the spill with damp absorbent material to suppress dust generation, collect it mechanically using a plastic scoop, and dispose of it as hazardous solid waste.

References

  • 105945-24-2 | 3-(4-Chlorophenoxy)aniline, ChemScene,
  • 3,4-Dichloroaniline 95-76-1 wiki, Guidechem,
  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281, PubChem,
  • 4-Bromo-3-methylaniline | CAS 2190-21-8 | Analytical Standard, Chemdor,

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.